2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate
Description
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Properties
IUPAC Name |
2-(4-ethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3.H2O/c1-2-13-9-5-3-8(4-6-9)10(12)7-11;/h3-7H,2H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPPJAZZBMWHNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661715 | |
| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189873-72-0 | |
| Record name | (4-Ethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate chemical properties
An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate for Advanced Research Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1189873-72-0), a versatile bifunctional chemical intermediate. The document delineates its core physicochemical properties, plausible synthetic routes, characteristic reactivity, and significant applications across various scientific domains. Tailored for researchers, chemists, and professionals in drug development, this guide synthesizes technical data with practical insights, emphasizing the compound's role as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity and reproducibility.
Introduction & Strategic Importance
This compound belongs to the class of phenylglyoxals, which are aromatic α-ketoaldehydes. Its structure is characterized by a 4-ethoxy-substituted phenyl ring attached to a glyoxal moiety. In its common commercial and laboratory form, the terminal aldehyde is hydrated to a stable geminal diol. This hydration significantly influences the compound's stability, handling characteristics, and solubility, making it more manageable than its anhydrous counterpart.[1]
The strategic importance of this molecule lies in its dual reactivity. The ketone and the hydrated aldehyde functionalities serve as handles for a wide array of chemical transformations. The electron-donating ethoxy group on the aromatic ring further modulates its reactivity and provides a site for potential modification. Consequently, it serves as a crucial intermediate in the synthesis of diverse molecular scaffolds, finding utility in fields ranging from medicinal chemistry to material science.[1] Researchers value its stability and reactivity, which enable the creation of various derivatives for agrochemical and pharmaceutical development.[1]
Physicochemical & Structural Properties
A thorough understanding of the compound's properties is critical for its effective use in synthesis and research.
Key Property Summary
| Property | Value | Source(s) |
| CAS Number | 1189873-72-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ (hydrated form) | [3][4] |
| Molecular Weight | 196.20 g/mol | [1][4] |
| Appearance | Light yellow crystalline powder / Solid | [1][4] |
| Purity | Typically ≥95-99% (by HPLC) | [1][4] |
| Storage Conditions | Sealed, dry, at 2-8 °C | [1][2] |
Structural Elucidation
The molecule exists in equilibrium between its anhydrous α-ketoaldehyde form and its more stable hydrated gem-diol form. The presence of the electron-withdrawing α-keto group enhances the electrophilicity of the aldehyde carbon, favoring the formation of the hydrate in the presence of water.
Caption: Equilibrium between anhydrous and hydrated forms.
Spectroscopic Signature Analysis: While specific spectral data requires experimental acquisition, the structure allows for predictable signatures crucial for quality control and reaction monitoring:
-
¹H NMR: Expect signals for the aromatic protons (two doublets, AA'BB' system), a quartet and a triplet for the ethoxy group, a singlet for the methine proton of the gem-diol, and a broad singlet for the two hydroxyl protons of the diol. In the anhydrous form, a characteristic downfield singlet for the aldehydic proton (~9-10 ppm) would be visible.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the ethoxy carbons, the ketone carbonyl (~190-200 ppm), and the hydrated aldehyde carbon (gem-diol, ~90-95 ppm) are expected.
-
IR Spectroscopy: Key stretches would include a strong C=O band for the ketone (~1680 cm⁻¹), C-O-C stretches for the ether, and a broad O-H stretch (~3200-3500 cm⁻¹) confirming the hydrated form.
Synthesis and Purification Protocol
While numerous suppliers provide this reagent, understanding its synthesis is valuable for specialized applications or when custom synthesis is required. A plausible and robust laboratory-scale synthesis can be achieved via the oxidation of a readily available precursor.
Proposed Synthetic Pathway: Selenium Dioxide Oxidation
The oxidation of α-methylenyl ketones to 1,2-dicarbonyl compounds is a classic transformation efficiently achieved with selenium dioxide (SeO₂). The synthesis of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde can thus start from 4'-ethoxyacetophenone.
Causality: SeO₂ is the reagent of choice due to its high selectivity for the oxidation of the α-carbon of the ketone without significantly affecting the activated aromatic ring, unlike stronger oxidants like KMnO₄ or CrO₃. Dioxane is often used as a solvent as it is relatively inert and solubilizes both the organic substrate and SeO₂ upon heating.
Caption: Synthetic workflow for the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 4'-ethoxyacetophenone (1 eq.) and selenium dioxide (1.1 eq.) in a 10:1 mixture of dioxane and water.
-
Heating: Heat the mixture to reflux (approximately 100-101 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The black precipitate of elemental selenium is removed by filtration through a pad of celite.
-
Extraction: The filtrate is transferred to a separatory funnel and extracted with ethyl acetate (3x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Concentration: The solvent is removed under reduced pressure to yield the crude product, which typically solidifies upon standing as the hydrate.
-
Purification: The crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the light yellow crystalline product.[1]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its dicarbonyl nature, making it a powerful electrophile for building complex heterocyclic systems and other molecular architectures.
Key Reactions: Quinoxaline Synthesis
A hallmark reaction of phenylglyoxals is their condensation with 1,2-diamines to form quinoxalines. This reaction is often used as a definitive test for the 1,2-dicarbonyl functionality and is a cornerstone of heterocyclic chemistry.
Mechanism: The reaction proceeds via a double condensation. One of the amino groups of the diamine attacks one of the carbonyls (typically the more reactive aldehyde), followed by intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring system.
Caption: Formation of a quinoxaline derivative.
Broad Spectrum of Applications
The compound's versatile structure makes it a valuable asset in several R&D areas:
-
Pharmaceutical Synthesis: It serves as a key building block for synthesizing larger molecules with potential biological activity, particularly in the development of anti-inflammatory and analgesic drugs.[1]
-
Biochemical Research: Utilized in studies related to enzyme inhibition and metabolic pathways, where the dicarbonyl moiety can interact with active site residues.[1]
-
Drug Delivery: The inherent hydrating properties can be leveraged to improve the solubility and bioavailability of certain drug formulations.[1]
-
Material Science: It can be incorporated into polymer backbones or used as a cross-linking agent to enhance properties like thermal stability and mechanical strength.[1]
-
Flavor & Fragrance: Finds use in the formulation of unique flavoring agents and fragrances.[1]
-
Analytical Chemistry: Employed as a derivatization reagent in analytical methods to detect and quantify specific substances.[1]
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound.
GHS Hazard Information
| Hazard Code | Statement | Source(s) |
| H315 | Causes skin irritation | [3][5] |
| H319 | Causes serious eye irritation | [3][5] |
| H335 | May cause respiratory irritation | [3][5] |
Laboratory Handling Protocol
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like a spatula.
-
Skin/Eye Contact: In case of skin contact, wash off immediately with soap and plenty of water.[5] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[5] Seek medical attention in both cases.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Storage Recommendations
To ensure long-term stability and purity, the compound should be stored under the following conditions:
-
Atmosphere: In a tightly sealed container to protect from moisture and air.[2]
-
Location: Store in a dry, dedicated chemical storage area away from incompatible materials.
References
-
This compound Information. Guangzhou Weibo Technology Co., Ltd.3
-
This compound Product Page. CymitQuimica. 4
-
(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate Product Page. Chem-Impex. 1
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Safety Data Sheet. Sigma-Aldrich. 7
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This compound Product Page. BLDpharm. 2
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Safety Data Sheet. Angene Chemical. 5
-
This compound 95% | CAS. Advanced ChemBlocks. 8
-
Safety Data Sheet. Fisher Scientific. 9
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This compound | 1189873-72-0. Sigma-Aldrich. 10
-
2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate | 1172965-47-7. Sigma-Aldrich. 6
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- 8. This compound 95% | CAS: 1189873-72-0 | AChemBlock [achemblock.com]
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- 10. This compound | 1189873-72-0 [sigmaaldrich.com]
Spectroscopic Characterization of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile building block in pharmaceutical and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Given the limited availability of published experimental spectra for this specific hydrate, this guide combines theoretical principles, data from analogous compounds, and predicted spectral data to provide a robust analytical framework.
Introduction: The Significance of this compound
This compound (CAS No. 1189873-72-0) belongs to the class of α-keto aldehyde hydrates.[2][3] These compounds are of significant interest due to the dual reactivity of the ketone and hydrated aldehyde functionalities, making them valuable intermediates in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. The ethoxy group on the phenyl ring further modulates the electronic properties and reactivity of the molecule.
Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of such compounds in any research or development setting. This guide explains the causal relationships behind the spectroscopic signals, empowering the user to not only understand the data for the title compound but also to apply these principles to related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring NMR spectra is crucial for reproducibility.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Typical):
-
Spectrometer: 400 MHz or higher field strength for better signal dispersion.
-
¹H NMR:
-
Pulse sequence: Standard single pulse (zg30).
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled (zgpg30).
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR chemical shifts and their assignments for this compound. These predictions are based on established chemical shift ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-a (Ethyl CH₃) | ~ 1.4 | Triplet (t) | ~ 7.0 | 3H |
| H-b (Ethyl CH₂) | ~ 4.1 | Quartet (q) | ~ 7.0 | 2H |
| H-c (Aromatic) | ~ 7.0 | Doublet (d) | ~ 8.5 | 2H |
| H-d (Aromatic) | ~ 7.9 | Doublet (d) | ~ 8.5 | 2H |
| H-e (Hydrate CH) | ~ 5.5 | Singlet (s) | - | 1H |
| H-f (Hydrate OH) | Variable (broad) | Singlet (s) | - | 2H |
Causality Behind the Shifts:
-
Ethoxy Group (H-a, H-b): The triplet-quartet pattern is characteristic of an ethyl group. The methylene protons (H-b) are deshielded by the adjacent oxygen atom, hence their downfield shift compared to the methyl protons (H-a).
-
Aromatic Protons (H-c, H-d): The aromatic protons appear as two doublets due to the para-substitution pattern. The protons ortho to the electron-donating ethoxy group (H-c) are more shielded than the protons ortho to the electron-withdrawing α-keto-gem-diol group (H-d).
-
Hydrate Protons (H-e, H-f): The methine proton of the gem-diol (H-e) is expected to appear as a singlet. The hydroxyl protons (H-f) are exchangeable, and their chemical shift can vary depending on the solvent, concentration, and temperature. They often appear as a broad singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Ethyl CH₃) | ~ 15 |
| C-2 (Ethyl CH₂) | ~ 64 |
| C-3 (Aromatic) | ~ 115 |
| C-4 (Aromatic) | ~ 132 |
| C-5 (Aromatic - C-O) | ~ 164 |
| C-6 (Aromatic - C-C=O) | ~ 128 |
| C-7 (Ketone C=O) | ~ 190 |
| C-8 (Hydrate CH(OH)₂) | ~ 95 |
Expert Insights:
-
The carbonyl carbon of the ketone (C-7) is significantly deshielded and appears far downfield.
-
The carbon of the gem-diol (C-8) is also deshielded due to the two attached oxygen atoms but appears upfield relative to the ketone.
-
The aromatic carbons show a predictable pattern based on the electronic effects of the substituents.
Structural Elucidation Workflow
The following diagram illustrates the logical flow of information from the NMR data to the final structure.
Caption: NMR data interpretation workflow.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: IR Data Acquisition
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.
-
Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
Instrument Parameters (Typical):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Hydrate) | 3500-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ketone) | ~ 1680 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch (Ether & Hydrate) | 1300-1000 | Strong |
Authoritative Grounding: The presence of a strong, broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of O-H stretching in hydrogen-bonded systems, characteristic of the gem-diol in the hydrate form. The strong absorption around 1680 cm⁻¹ is indicative of a conjugated ketone carbonyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: MS Data Acquisition
Ionization Technique:
-
Electrospray Ionization (ESI): Suitable for polar molecules, often used with LC-MS.
-
Electron Ionization (EI): A classic technique that provides detailed fragmentation patterns.
Instrument Parameters (Typical for ESI):
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mode: Positive or negative ion mode.
-
Solvent: A mixture of water/acetonitrile or water/methanol with a small amount of formic acid or ammonium acetate.
Predicted Mass Spectrum Data
The molecular weight of this compound (C₁₀H₁₂O₄) is 196.20 g/mol . In mass spectrometry, we would expect to see peaks corresponding to the molecular ion and various fragment ions.
Expected Fragmentation Pathways:
-
Loss of water: [M - H₂O]⁺
-
Alpha-cleavage: Cleavage of the bond between the two carbonyl groups.
-
Cleavage of the ethoxy group: Loss of an ethyl radical or ethylene.
The following diagram illustrates a likely fragmentation pathway.
Caption: Predicted mass spectrometry fragmentation.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the principles behind NMR, IR, and MS, and by comparing the predicted data with experimentally acquired spectra, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided protocols and interpretations serve as a valuable resource for scientists engaged in pharmaceutical development and organic synthesis.
References
(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of (4-Ethoxyphenyl)(oxo)acetaldehyde Hydrate
Authored by a Senior Application Scientist
This guide provides a detailed overview of the stability and optimal storage conditions for (4-ethoxyphenyl)(oxo)acetaldehyde hydrate (CAS No. 1189873-72-0). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Chemical Profile
(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate is a bifunctional organic compound containing both a ketone and a hydrated aldehyde group. This unique structure makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its reactivity is primarily dictated by the α-keto aldehyde moiety, which is known for its susceptibility to various chemical transformations.
The presence of a water molecule in the hydrate form plays a crucial role in the compound's stability. The hydrate exists in equilibrium with its anhydrous aldehyde form. Understanding this equilibrium is fundamental to its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 1189873-72-0 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃·H₂O | [1][2] |
| Molecular Weight | 196.2 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder | [1][2] |
| Purity (typical) | ≥ 99% (HPLC) | [1] |
The Aldehyde-Hydrate Equilibrium: A Key to Stability
Aldehydes can react reversibly with water to form geminal diols, also known as hydrates.[3][4][5] This equilibrium is a critical factor in the stability of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate.
The anhydrous form of α-keto aldehydes, such as the parent compound phenylglyoxal, is known to be a yellow liquid that can polymerize upon standing.[6][7] The formation of the crystalline hydrate helps to stabilize the molecule and prevent this polymerization.[6][8] The hydrate of phenylglyoxal, a colorless crystalline solid, can be recovered from the anhydrous form by dissolution in water, indicating the favorability of the hydrate form for storage.[6][8]
The equilibrium between the aldehyde and hydrate forms is influenced by electronic factors.[4][9] Electron-withdrawing groups adjacent to the aldehyde carbonyl favor the formation of the stable hydrate.[3][10] In the case of (4-ethoxyphenyl)(oxo)acetaldehyde, the adjacent ketone group acts as a strong electron-withdrawing group, which stabilizes the hydrate.
Figure 1: The reversible equilibrium between the anhydrous aldehyde and its more stable hydrate form. The anhydrous form is susceptible to polymerization.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate, the following storage and handling protocols are recommended.
Storage Conditions
The primary factor in maintaining the stability of this compound is temperature control.
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature | 0-8 °C | Low temperatures slow down the rate of potential degradation reactions, including the dehydration to the less stable aldehyde and subsequent polymerization. | [1][2] |
| Atmosphere | Store in a tightly sealed container. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | Aldehydes can be susceptible to oxidation by atmospheric oxygen, especially in the presence of light or impurities. A sealed container also prevents moisture loss. | [11] |
| Light Exposure | Store in a dark place or in an amber vial. | Aldehydes can undergo photochemical reactions. Protection from light minimizes the risk of light-induced degradation. | |
| Transport | Cold-chain transportation is advised. | To maintain the integrity of the compound from the supplier to the laboratory, a continuous cold chain is necessary. | [12] |
Handling Procedures
Proper handling is crucial to prevent contamination and degradation.
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which could alter its hydration state.
-
Inert Atmosphere: For sensitive applications, handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid introducing any impurities that could catalyze degradation.
-
Resealing: After use, tightly reseal the container and store it promptly under the recommended conditions.
Figure 2: A decision workflow for the proper storage of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate upon receipt.
Potential Degradation Pathways
While the hydrate form is relatively stable, degradation can occur if the compound is not stored or handled correctly. The primary degradation pathway is likely the loss of water to form the anhydrous aldehyde, which can then undergo further reactions.
-
Polymerization: As with phenylglyoxal, the anhydrous aldehyde form of (4-ethoxyphenyl)(oxo)acetaldehyde is susceptible to polymerization.[6] This can lead to a decrease in purity and reactivity.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, especially if exposed to air and light over extended periods.
-
Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield a corresponding alcohol and carboxylic acid. While less common under typical storage conditions, this highlights the importance of avoiding basic contaminants.
Conclusion
The stability of (4-ethoxyphenyl)(oxo)acetaldehyde hydrate is intrinsically linked to maintaining its hydrated state and preventing its conversion to the more reactive anhydrous aldehyde. The key to its preservation is strict temperature control, with a recommended storage temperature of 0-8 °C. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the integrity and purity of this valuable synthetic intermediate for their scientific endeavors.
References
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Glyoxal, phenyl-. Organic Syntheses Procedure. [Link]
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Aldehyde. Wikipedia. [Link]
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Phenylglyoxal. Wikipedia. [Link]
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Phenylglyoxal | Request PDF. ResearchGate. [Link]
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Reactions of Aldehydes and Ketones with Water. Chemistry Steps. [Link]
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Formation of Hydrates from Aldehydes and Ketones. Organic Chemistry Tutor. [Link]
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Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
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16.08: Hydration of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
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Whitepaper: A Mechanistic Exploration of the Reaction Between 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate and Primary Amines
Abstract: This technical guide provides an in-depth analysis of the reaction mechanism between 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate, an α-oxoaldehyde, and primary amines. The discussion progresses from the fundamental principles of carbonyl reactivity and imine formation to advanced considerations of subsequent cyclization reactions that yield valuable nitrogen-containing heterocycles. We will elucidate the step-by-step mechanistic pathway, the critical role of reaction parameters such as pH, and the influence of the reactant's structural features. This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, field-proven experimental protocols to guide laboratory synthesis and analysis.
Introduction to the Reaction System
The Synthetic Utility of α-Oxoaldehydes
α-Oxoaldehydes, also known as glyoxals, are highly versatile bifunctional synthons in organic chemistry. Possessing adjacent aldehyde and ketone carbonyl groups, they exhibit distinct and often selective reactivity, making them valuable precursors for a wide array of molecular architectures. Their reaction with nucleophiles, particularly amines, is a cornerstone for the synthesis of imines, enamines, and a diverse range of nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals and bioactive natural products[1][2][3][4]. Phenylglyoxal, a related compound, has been extensively studied for its reactions with amino acids, highlighting the biological relevance of this chemistry[5][6][7].
Profile of Reactants
-
This compound: This reactant is an aromatic α-oxoaldehyde. In its solid state, and in aqueous solution, the terminal aldehyde group predominantly exists as a geminal diol (hydrate), C₆H₅C(O)CH(OH)₂[7]. This hydration is a reversible equilibrium. The molecule possesses two electrophilic centers: the ketone carbonyl at C2 and the aldehyde (or hydrate) at C1. The 4-ethoxyphenyl group acts as an electron-donating substituent, influencing the electronic properties of both the aromatic ring and the adjacent ketone. This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals[8][9].
-
Primary Amines (R-NH₂): As nucleophiles, primary amines are defined by the lone pair of electrons on the nitrogen atom. Their reaction with carbonyl compounds is a fundamental transformation in organic synthesis, leading to the formation of carbon-nitrogen double bonds (imines)[10][11].
Overview of Potential Reaction Pathways
The reaction between 2-(4-ethoxyphenyl)-2-oxoacetaldehyde and a primary amine is not merely a simple condensation. It initiates a cascade of potential transformations. The primary and most fundamental pathway is the formation of an imine, or Schiff base[12][13]. However, the bifunctional nature of the α-oxoaldehyde and the structure of the primary amine can facilitate subsequent intramolecular reactions, most notably cyclizations, to form stable heterocyclic systems.
Core Mechanism: Imine (Schiff Base) Formation
The reaction proceeds via a well-established, acid-catalyzed nucleophilic addition-elimination mechanism. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making the aldehyde carbon the preferential site of initial attack.
Step-by-Step Mechanistic Analysis
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic aldehyde carbon of the α-oxoaldehyde. This breaks the C=O pi bond, forming a tetrahedral intermediate known as a carbinolamine[10][11].
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, yielding a neutral carbinolamine. This step can be facilitated by the solvent or other base/acid species in the mixture.
-
Acid Catalysis and Activation: The hydroxyl group of the carbinolamine is a poor leaving group. In the presence of an acid catalyst, it is protonated to form a good leaving group: water (-OH₂⁺)[10][12].
-
Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, resulting in the formation of a resonance-stabilized iminium ion.
-
Deprotonation: A base (such as water or another amine molecule) removes the final proton from the nitrogen, yielding the neutral imine product and regenerating the acid catalyst[10][12].
The Critical Role of pH
The rate of imine formation is highly pH-dependent. The reaction requires a delicate balance:
-
At high pH: There is insufficient acid to protonate the carbinolamine's hydroxyl group, making the elimination of water slow[12][13].
-
At low pH: A significant portion of the primary amine nucleophile becomes protonated to its non-nucleophilic ammonium conjugate acid (R-NH₃⁺), shutting down the initial attack[12]. For these reasons, the reaction is typically fastest and most efficient under weakly acidic conditions, often near a pH of 5[12][13].
Visualization of the Imine Formation Pathway
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An In-depth Technical Guide to the Solubility of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile intermediate in pharmaceutical synthesis.[1] We will delve into the theoretical principles governing its solubility, offer predictive analysis based on its molecular structure, and provide detailed, field-proven protocols for experimental solubility determination. This document is intended to be a practical resource for researchers and scientists in drug development, enabling them to make informed decisions regarding solvent selection for synthesis, purification, and formulation.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation for any solubility study. Below is a summary of the key properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 1189873-72-0 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₄ (or C₁₀H₁₀O₃·H₂O) | [2] |
| Molecular Weight | 196.202 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1] |
| Storage | Sealed in a dry place at 2-8°C | [4] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to break the solute's crystal lattice.
The "Like Dissolves Like" Principle
This fundamental principle of solubility states that substances with similar polarities are more likely to be soluble in one another.[5] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the molecule's overall geometry.
Intermolecular Forces at Play
The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The key intermolecular forces to consider are:
-
Hydrogen Bonding: This is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom (like oxygen, nitrogen, or fluorine).[6] Compounds that can act as hydrogen bond donors or acceptors will have enhanced solubility in protic solvents (e.g., alcohols, water) that can also participate in hydrogen bonding.
-
Dipole-Dipole Interactions: Polar molecules have permanent dipoles. The positive end of one molecule is attracted to the negative end of another, leading to these interactions.
-
London Dispersion Forces: These are the weakest intermolecular forces and are present in all molecules. They arise from temporary fluctuations in electron distribution.
The Role of Crystal Lattice Energy
For a solid to dissolve, the energy released from the solvation of its constituent molecules must be sufficient to overcome the energy holding them together in the crystal lattice.[7] A high crystal lattice energy can significantly hinder solubility, even if the solute and solvent have similar polarities.
Structural Analysis and Predicted Solubility of this compound
By examining the molecular structure of this compound, we can predict its solubility behavior in various organic solvents.
Molecular Structure:
Caption: Molecular structure of this compound highlighting key functional groups.
Analysis of Functional Groups and Polarity
-
Aromatic Ring and Ethyl Group: The ethoxyphenyl group contains a benzene ring and an ethyl chain, which are nonpolar and will contribute to solubility in nonpolar solvents.
-
Ether Linkage (-O-): The ether group is moderately polar and can act as a hydrogen bond acceptor.
-
α-Keto-Aldehyde Hydrate Moiety: This is the most polar part of the molecule. The ketone's carbonyl group is a strong hydrogen bond acceptor. The aldehyde is present as a hydrate (a geminal diol), which introduces two hydroxyl (-OH) groups. These hydroxyl groups can act as both hydrogen bond donors and acceptors, significantly increasing the molecule's polarity and its potential for hydrogen bonding.[8]
Predicted Solubility in Different Solvent Classes
Based on the structural analysis, we can predict the solubility of this compound in various classes of organic solvents:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can engage in hydrogen bonding with the hydroxyl groups of the hydrate and the carbonyl and ether oxygens. The "like dissolves like" principle strongly applies here.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile): Good to moderate solubility is predicted. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydrate's hydroxyl groups.[7][9] However, the lack of hydrogen bond donating ability in the solvent might result in slightly lower solubility compared to protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected. The highly polar α-keto-aldehyde hydrate moiety will dominate the molecule's overall character, making it immiscible with nonpolar solvents. The nonpolar ethoxyphenyl group is not large enough to overcome the polarity of the rest of the molecule.
Experimental Determination of Thermodynamic Solubility
While predictions are useful, experimental determination is essential for obtaining accurate solubility data. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method .[10] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved compound in the supernatant.
The Shake-Flask Method: A Step-by-Step Protocol
Caption: Experimental workflow for the shake-flask solubility determination method.
Detailed Steps:
-
Preparation: Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that the solution becomes saturated.
-
Solvent Addition: Add a precise volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to ensure equilibrium is reached (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. For finer particles, centrifugation may be necessary.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.
-
Dilution: If the concentration is expected to be high, dilute the filtered sample with the solvent to bring it within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method.
Analytical Quantification Methods
4.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive method for quantifying the concentration of a dissolved compound.[9]
Example HPLC Method for this compound:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.[11]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector set at a wavelength where the compound has maximum absorbance (λmax). Given the aromatic ring, a λmax in the range of 250-280 nm is expected.[12][13]
-
Quantification: Create a standard curve by injecting known concentrations of the compound and plotting peak area versus concentration.[14] The concentration of the unknown sample can then be determined from its peak area using the calibration curve.
4.2.2. UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method, suitable for compounds with a strong chromophore, such as the aromatic ring in the target molecule.[3]
Procedure:
-
Determine λmax: Scan a dilute solution of the compound across the UV-Vis spectrum to find the wavelength of maximum absorbance.
-
Create a Standard Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax and plot absorbance versus concentration.[15][16]
-
Measure Sample Absorbance: Measure the absorbance of the (appropriately diluted) filtered sample from the shake-flask experiment.
-
Calculate Concentration: Use the equation of the line from the standard curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the sample.
High-Throughput Solubility Screening
In early drug discovery, where a large number of compounds need to be evaluated quickly, high-throughput solubility screening methods are often employed. These methods typically measure kinetic solubility , which is the concentration at which a compound precipitates from a solution when added from a concentrated stock (usually in DMSO).[17] While kinetic solubility values can differ from thermodynamic solubility, they provide a rapid assessment for ranking and prioritizing compounds.[11]
Common high-throughput methods include nephelometry (which measures light scattering from precipitated particles) and automated systems that use smaller volumes and parallel processing.[17]
Data Reporting and Interpretation
For scientific integrity, it is crucial to report solubility data with sufficient detail.
Caption: Key parameters to report for solubility measurements.
When interpreting solubility data, it is important to consider whether the measured value represents thermodynamic or kinetic solubility, as this will impact its application in different stages of drug development.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in pharmaceutical research and development. This guide has provided a comprehensive framework for understanding and determining its solubility, from theoretical predictions based on its molecular structure to detailed experimental protocols. By applying the principles and methods outlined herein, researchers can confidently select appropriate solvents, optimize reaction and purification conditions, and lay a solid foundation for the successful formulation of new drug candidates.
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Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]
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Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility? [Video]. YouTube. Retrieved from [Link]
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PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]
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Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]
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Mettler Toledo. (2022, October 27). Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. [Video]. YouTube. Retrieved from [Link]
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Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Retrieved from [Link]
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Two methods for preparing a standard curve. (2020, October 26). [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]
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Reddit. (2022, May 7). Determination of maximum solubility?. r/OrganicChemistry. Retrieved from [Link]
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Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]
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ResearchGate. (2019, March 3). UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Properties of aromatic ketones and other solvents. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]
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Lambert Academic Publisher. (2022, June 9). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. Retrieved from [Link]
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ULTRAVIOLET SPECTROSCOPY (PART-5, PPT-6). (n.d.). Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Properties of Aldehydes and Ketones. Retrieved from [Link]
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Scientific Research Publishing. (n.d.). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. Retrieved from [Link]
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Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile chemical intermediate. While the specific historical discovery of this compound is not extensively documented in readily available literature, this paper constructs its scientific narrative through an analysis of its chemical properties, a detailed exploration of its logical synthetic pathway, and its contemporary applications. This guide serves as a critical resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering in-depth procedural knowledge and contextual understanding of this valuable building block.
Introduction: Unveiling a Key Synthetic Intermediate
This compound, also known as 4-Ethoxyphenylglyoxal hydrate, is a solid, light yellow crystalline powder.[1] It belongs to the class of aromatic alpha-ketoaldehydes, characterized by the presence of both a ketone and an aldehyde functional group on adjacent carbon atoms. This arrangement of functional groups imparts a high degree of reactivity, making it a valuable precursor in a variety of chemical transformations. The hydrate form enhances its stability and handling properties.[1]
While the exact date and context of its initial synthesis are not prominently recorded, its emergence is logically situated within the broader history of research into phenylglyoxal and its derivatives. These compounds have long been recognized for their utility in organic synthesis and as probes in biochemical studies. The ethoxy substitution on the phenyl ring of the title compound modifies its electronic and steric properties, offering specific advantages in the synthesis of targeted molecules.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Reference |
| CAS Number | 1189873-72-0 | [1] |
| Molecular Formula | C10H12O4 (hydrate form) | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [1] |
The Logical Synthesis Pathway: The Riley Oxidation
The most established and widely employed method for the synthesis of α-ketoaldehydes from the corresponding acetophenones is the Riley oxidation, which utilizes selenium dioxide (SeO2) as the oxidizing agent.[3][4] This reaction is highly efficient for the oxidation of an α-methylene group adjacent to a carbonyl group to yield a 1,2-dicarbonyl compound.[4][5] Given the extensive literature on this transformation for a wide range of substituted acetophenones, it is the most logical and scientifically sound method for the preparation of this compound from 4-ethoxyacetophenone.
Reaction Mechanism
The mechanism of the Riley oxidation involves an initial ene reaction between the enol form of the acetophenone and selenium dioxide, followed by a[5][6]-sigmatropic rearrangement. Subsequent hydrolysis yields the desired 1,2-dicarbonyl compound and elemental selenium.
Caption: Proposed mechanism for the Riley oxidation of 4-ethoxyacetophenone.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for similar compounds.[7]
Materials:
-
4-Ethoxyacetophenone
-
Selenium Dioxide (SeO2)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add selenium dioxide (1.1 eq). To this, add a 10:1 mixture of 1,4-dioxane and water.
-
Dissolution: Gently heat the mixture to 50-60°C with stirring until the selenium dioxide has completely dissolved.
-
Addition of Starting Material: Add 4-ethoxyacetophenone (1.0 eq) to the reaction mixture in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a black precipitate of elemental selenium is indicative of the reaction proceeding.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated selenium. Wash the selenium precipitate with a small amount of hot dioxane to recover any adsorbed product.
-
Purification and Hydration: Combine the filtrate and the washings. Remove the dioxane and water under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography. To obtain the hydrate, dissolve the purified product in a minimal amount of hot water and allow it to crystallize upon cooling.
-
Isolation: Collect the crystalline this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
Applications in Research and Industry
This compound is a versatile building block with applications in several areas of chemical science.
Pharmaceutical Synthesis
The primary application of this compound is as an intermediate in the synthesis of pharmaceuticals.[1] Its dicarbonyl functionality allows for the construction of various heterocyclic systems, which are common scaffolds in drug molecules. It is particularly useful in the development of anti-inflammatory and analgesic drugs.[1]
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A Comprehensive Technical Guide to the Safe Handling of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling precautions for 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate (CAS No. 1189873-72-0), a key building block in pharmaceutical research and organic synthesis. As a Senior Application Scientist, the following protocols are synthesized from established safety data, chemical reactivity principles, and field-proven best practices to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety and informed decision-making in the laboratory.
Understanding the Hazard Profile
This compound is a solid, light yellow crystalline powder that, while versatile in its applications, presents a distinct set of health hazards that must be managed with appropriate precautions.[1] Its hazard profile, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is consistently reported by multiple suppliers.[2][3][4][5]
GHS Classification and Associated Risks
A thorough understanding of the GHS classifications is the foundation of a robust safety protocol. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. This indicates acute oral toxicity. Ingestion can lead to adverse health effects.
-
H315: Causes skin irritation. [3][4] Direct contact with the skin can cause inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [3][4] Contact with the eyes can result in significant irritation and potential damage.
-
H335: May cause respiratory irritation. [3][4] Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.
The presence of the "Exclamation Mark" pictogram (GHS07) on supplier labels visually communicates these irritant and acute toxicity hazards.[5]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
| Data synthesized from multiple chemical supplier safety information.[2][3][4][5] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary directive in handling any hazardous chemical is to minimize exposure. This is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense as they physically isolate the handler from the hazard.
-
Chemical Fume Hood: All handling of this compound powder, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is critical to mitigate the risk of inhaling the dust, which can cause respiratory irritation.[4] The fume hood's exhaust ventilation will capture and remove airborne particles.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of any potential vapors or dusts that might escape primary containment.
Mandatory Personal Protective Equipment (PPE)
Where engineering controls cannot eliminate all risk of exposure, PPE is required. The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[6]
-
Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and potential splashes.[6] For procedures with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[6]
-
Hand Protection: Given that this compound causes skin irritation, appropriate chemical-resistant gloves are essential.[4] Nitrile or butyl rubber gloves are recommended for handling aldehydes and ketones and should be inspected for any signs of degradation or punctures before use.[6] Always wash hands thoroughly with soap and water after removing gloves.
-
Protective Clothing: A standard laboratory coat should be worn at all times to protect against skin contact. For larger scale operations, a chemical-resistant apron may be necessary.[7] Closed-toe shoes are a baseline requirement in any laboratory setting.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and maintaining the chemical's integrity.
Prudent Handling Practices
-
Avoid Dust Formation: This compound is a solid powder, making dust generation a primary concern.[1] Handle the material gently to minimize the creation of airborne dust.
-
Inert Atmosphere: While not explicitly stated for this specific hydrate, aldehydes as a class can be sensitive to air and may form explosive peroxides upon prolonged contact.[8][9] For long-term storage or sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is a prudent practice.
-
Grounding and Bonding: For operations involving large quantities of the powder where static electricity could be generated, ensure that containers and equipment are properly grounded and bonded to prevent static discharge, which could be an ignition source for flammable solvents used in conjunction with the compound.[10]
Storage Requirements
Proper storage is crucial for both safety and maintaining the quality of the reagent.
-
Temperature: Store in a cool, dry place.[2] Suppliers recommend refrigerated storage between 2-8°C.[1][2]
-
Container: Keep the container tightly sealed to prevent moisture absorption and potential reaction with air.[3]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and acids, as these can trigger vigorous reactions with aldehydes and ketones.[8]
Emergency Procedures: Preparedness and Response
In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.
First Aid Measures
The following first aid measures are based on the known hazards of the compound and general best practices for chemical exposures.[11][12]
-
Inhalation: If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[4][11]
-
Skin Contact: If the compound comes into contact with the skin, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] If irritation persists, seek medical attention.
-
Eye Contact: In case of eye contact, immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or product label to the medical personnel.[4]
Spill Response
For a minor spill of solid this compound in a controlled laboratory setting:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If necessary, evacuate the immediate area.
-
PPE: Don the appropriate personal protective equipment as outlined in Section 2.2.
-
Containment: Prevent the spread of the dust.
-
Cleanup: Carefully sweep the solid material into a designated waste container, avoiding the generation of dust.[14] A wet paper towel can be used to wipe the area after the bulk of the material has been removed.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: All cleanup materials should be placed in a sealed, labeled container for disposal as hazardous waste.
For a major spill, evacuate the area and contact your institution's emergency response team.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste material, including contaminated PPE and cleanup supplies, in a clearly labeled, sealed container.
-
Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal.[8]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling of this compound, from procurement to disposal.
Caption: Safe Handling Workflow for this compound.
References
- BLDpharm. (n.d.). This compound.
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- Fisher Scientific. (2015, March 19). Safety Data Sheet: Acetaldehyde.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetaldehyde.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- SpillFix. (n.d.). Recommended Spill Clean Up Procedure.
- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
- Sigma-Aldrich. (n.d.). This compound.
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- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
- University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- Hazmat School. (2022, December 7). How to Properly Clean Up a Hazardous Spill.
- Angene Chemical. (2025, January 7). Safety Data Sheet.
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- Acros Organics. (2024, August 23). Acetaldehyde - Safety Data Sheet.
- Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- BLD Pharmatech. (n.d.). Safety Data Sheet BD626815.
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- PubChem. (2021). GHS Classification Summary (Rev. 9, 2021).
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- University of North Texas. (2025, May). Chemical Hygiene Plan.
- Parchem. (n.d.). 2-Oxo-2-(4-propoxyphenyl)acetaldehyde hydrate.
- Lead Sciences. (n.d.). 2-(4-Chlorophenyl)-2-oxoacetaldehyde hydrate.
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theoretical studies on 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate
An In-Depth Technical Guide to the Theoretical Exploration of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
Abstract
This guide provides a comprehensive theoretical analysis of this compound, a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and material science sectors.[1] As a Senior Application Scientist, this document moves beyond mere data reporting to offer a causal explanation of the computational methodologies employed. We delve into the molecule's structural, electronic, and spectroscopic properties using Density Functional Theory (DFT) as our primary investigative tool. The narrative is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's behavior at a quantum-mechanical level. Key analyses include conformational stability, Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and the prediction of spectroscopic signatures (IR, NMR, UV-Vis), which are critical for both validating theoretical models and guiding experimental work. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure technical accuracy and trustworthiness.
Introduction: The Scientific Imperative
This compound (CAS No. 1189873-72-0) is a bifunctional organic molecule featuring a phenylglyoxal core modified with an ethoxy group.[2] In its hydrated form, the geminal diol structure offers unique solubility and reactivity profiles, making it a valuable building block in organic synthesis.[1] Its utility as an intermediate is noted in the development of anti-inflammatory and analgesic drugs, highlighting its relevance in medicinal chemistry.[1]
While experimental synthesis and application are established, a deep understanding of a molecule's intrinsic properties—its most stable three-dimensional shape, its electronic landscape, and how it interacts with electromagnetic radiation—is paramount for rational drug design and materials engineering. Theoretical and computational studies provide this insight in silico, offering a powerful, cost-effective complement to traditional laboratory work. By modeling the molecule at the quantum level, we can predict its reactivity, stability, and spectral characteristics before a single reagent is measured. This guide elucidates the application of these theoretical methods to the title compound, providing a roadmap for its computational investigation.
Foundational Computational Strategy: Density Functional Theory (DFT)
The bedrock of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). DFT strikes an optimal balance between computational cost and accuracy by calculating the electron density of a system rather than the complex wavefunction of each individual electron. For our analysis, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electronic structure for a wide range of organic molecules. This is paired with a Pople-style basis set, 6-311++G(d,p), which offers sufficient flexibility with diffuse functions (++) and polarization functions (d,p) to accurately model non-covalent interactions and electron distribution, particularly around electronegative oxygen atoms.[3]
Experimental Protocol: Geometry Optimization and Frequency Analysis
The following protocol outlines the essential first steps for any theoretical analysis of the title compound. The objective is to find the molecule's lowest energy conformation, which represents its most stable structure, and to confirm it is a true minimum on the potential energy surface.
-
Input Structure Generation: Construct a 3D model of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure a plausible initial geometry for the geminal diol and the ethoxy group orientation.
-
Geometry Optimization:
-
Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Specify the calculation type as Opt (Optimization).
-
Define the level of theory: B3LYP/6-311++G(d,p).
-
The software will iteratively adjust the molecular geometry to find the configuration with the minimum electronic energy.
-
-
Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a subsequent calculation.
-
Specify the calculation type as Freq (Frequency).
-
Use the same level of theory: B3LYP/6-311++G(d,p).
-
Validation: A successfully optimized minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further structural investigation.
-
-
Thermochemical Analysis: The output of the frequency calculation also provides crucial thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for predicting reaction thermodynamics.
Below is a visualization of this core computational workflow.
Molecular Geometry and Structural Insights
Upon successful geometry optimization, the resulting structure provides precise bond lengths, bond angles, and dihedral angles.
-
Aromatic System: The C-C bond lengths within the benzene ring are expected to be approximately 1.39 Å, intermediate between a pure single and double bond, confirming aromatic conjugation.[3]
-
Geminal Diol: The C-O and O-H bond lengths of the diol group are critical. The tetrahedral geometry around the central carbon atom is a key feature of the hydrated form.
-
Ethoxy Group: The C-O-C bond angle of the ether linkage and the rotational conformation of the ethyl group influence the molecule's overall shape and steric profile.
A detailed comparison of these calculated parameters with experimental crystallographic data, if available, serves as a primary validation of the chosen theoretical model.
| Parameter | Expected Theoretical Value (Å) | Justification |
| Benzene Ring C-C | ~1.39 | Aromatic delocalization.[3] |
| C=O (Ketone) | ~1.22 | Standard carbonyl double bond. |
| C-O (Diol) | ~1.42 | Typical C-O single bond length. |
| C-O (Ether) | ~1.37 | Shortened due to resonance with the phenyl ring. |
| O-H (Diol) | ~0.97 | Standard hydroxyl bond length. |
Table 1: Predicted key bond lengths based on DFT calculations and established chemical principles.
Electronic Landscape: Reactivity and Stability
The electronic properties of a molecule govern its reactivity. DFT provides powerful tools to visualize and quantify these characteristics.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[4] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability.[5]
-
Large HOMO-LUMO Gap: Implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.[4]
-
Small HOMO-LUMO Gap: Suggests the molecule is more reactive and prone to electronic transitions, which has implications for its color (UV-Vis absorption) and reactivity.[5]
For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-phenyl ring system, while the LUMO will likely be centered on the electron-deficient dicarbonyl moiety.
Global Reactivity Descriptors
From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[4][6]
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Power to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ=-χ) | Propensity to accept electrons (electrophilic character). |
Table 2: Key global reactivity descriptors derived from HOMO-LUMO energies.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the total electronic potential on the surface of the molecule. It provides an intuitive guide to reactive sites.[4]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For the title compound, these will be concentrated around the oxygen atoms of the carbonyl and diol groups.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack. These are expected around the acidic hydrogen atoms of the diol group.
-
Green Regions (Neutral Potential): Typically found over the non-polar hydrocarbon portions of the molecule.
The MEP map is an invaluable tool for predicting how the molecule will interact with biological receptors or other reagents.
Prediction of Spectroscopic Signatures
A key strength of computational chemistry is its ability to predict spectra, which can be directly compared with experimental results for structural verification.
-
Infrared (IR) and Raman Spectroscopy: The output from the Freq calculation includes the vibrational frequencies and intensities of all molecular motions.[3] This allows for the generation of a theoretical IR spectrum. Characteristic peaks, such as the broad O-H stretches from the diol (around 3200-3600 cm⁻¹) and the strong C=O stretch (around 1680-1700 cm⁻¹), can be identified and compared with experimental data.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using the Gauge-Including Atomic Orbital (GIAO) method on the optimized geometry, one can calculate the magnetic shielding tensors for each nucleus.[3] These are then converted into ¹H and ¹³C chemical shifts (ppm) by referencing them against a standard (e.g., Tetramethylsilane, TMS). This allows for a complete assignment of a theoretical NMR spectrum, which is invaluable for interpreting complex experimental results.[8]
-
UV-Visible Spectroscopy: Electronic excitations, such as those observed in UV-Vis spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT).[9] This method calculates the energy required to promote an electron from an occupied orbital to a virtual one. The primary absorption wavelength (λmax) often corresponds to the HOMO→LUMO transition and provides insight into the molecule's electronic structure and potential color.[9]
Conclusion and Future Outlook
This guide has outlined a robust theoretical framework for the comprehensive investigation of this compound. Through the systematic application of Density Functional Theory, we can determine its most stable structure, map its electronic reactivity, and predict its spectroscopic fingerprints. The insights gained from these in silico studies—from identifying reactive sites via MEP maps to understanding electronic stability through the HOMO-LUMO gap—provide an essential foundation for any research and development effort.
Future theoretical work could extend this analysis to include:
-
Molecular Docking: Simulating the interaction of the title compound with the active site of a specific enzyme or protein receptor to explore its potential as a drug candidate.
-
Reaction Mechanism Studies: Modeling the transition states and reaction pathways involved in its synthesis or its reactions as an intermediate.
-
Condensed-Phase Simulations: Incorporating explicit solvent models to better understand its behavior in solution, which is critical for predicting solubility and reactivity in a real-world experimental context.
By integrating these advanced computational techniques, researchers can accelerate the innovation cycle, leading to the more efficient design of novel pharmaceuticals, agrochemicals, and advanced materials.
References
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ResearchGate. (n.d.). Data for HOMO, LUMO, IP, EA, and LUMO-HOMO gap (ΔE). Retrieved from [Link]
-
Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Retrieved from [Link]
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Solubility of Things. (n.d.). Spectroscopy: UV-Vis, IR, NMR, and Mass Spectrometry. Retrieved from [Link]
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Physics @ Manasagangotri. (2021). Journal of Molecular Structure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-[4-(4-Hydroxyphenoxy)phenyl]-2-oxoacetaldehyde. PubChem Compound Summary. Retrieved from [Link]
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European Journal of Chemistry. (2021). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (2015). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. PMC. Retrieved from [Link]
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Semantic Scholar. (2012). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. Retrieved from [Link]
- Unknown Source. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
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YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. Retrieved from [Link]
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Advanced Journal of Chemistry, Section A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Retrieved from [Link]
-
Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Retrieved from [Link]
-
Guangzhou Weibo Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). The Hydration of Acetaldehyde. II. Transition-State Characterization. Retrieved from [Link]
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An In-depth Technical Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, a compound of interest in pharmaceutical development and organic synthesis. This document is structured to deliver not just data, but also to provide insights into the practical application and further characterization of this molecule.
Molecular Identity and Physical Form
This compound is a versatile organic compound that serves as a key intermediate in the synthesis of more complex molecules.[1] Its utility is noted in the development of anti-inflammatory and analgesic drugs.[1]
Chemical Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1189873-72-0 | [1][2] |
| Molecular Formula | C₁₀H₁₂O₄ | [2] |
| Molecular Weight | 196.20 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder/solid | [1][3] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C or 0-8°C, sealed in a dry environment | [1][2] |
Structural Representation
The chemical structure of this compound is presented below. The presence of the ethoxy group and the hydrated aldehyde functionality are key features influencing its reactivity and potential biological activity.[1]
Caption: Chemical structure of this compound.
Analytical Characterization
A thorough analytical characterization is paramount for confirming the identity and purity of this compound. While specific datasets are not publicly available, the following section outlines the expected methodologies and outcomes.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include triplets and quartets for the ethoxy group, aromatic protons in the para-substituted phenyl ring, and a characteristic signal for the aldehyde proton, which in the hydrate form would be shifted and potentially coupled to the hydroxyl protons.
-
¹³C NMR: Signals would correspond to the ethoxy carbons, the aromatic carbons (with symmetry indicating para-substitution), the carbonyl carbon, and the hydrated aldehyde carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H stretching from the hydrate and any residual water, C-H stretching from the aromatic and aliphatic groups, a strong C=O stretching from the ketone, and C-O stretching from the ether linkage.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern could provide structural information, showing losses of water, the ethoxy group, and the carbonyl group.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound, with suppliers often quoting purity levels of ≥99%.[1]
Synthesis and Handling
Synthetic Approach
Caption: A potential synthetic workflow for this compound.
This proposed synthesis involves the oxidation of a suitable precursor, such as 4-ethoxyacetophenone, followed by hydration to yield the final product. The choice of oxidizing agent and reaction conditions would be critical to optimize the yield and purity.
Handling and Storage
Due to the limited publicly available safety data, it is recommended to handle this compound with the standard precautions for laboratory chemicals. This includes the use of personal protective equipment (gloves, safety glasses, and a lab coat). The compound should be stored in a tightly sealed container in a dry environment at refrigerated temperatures (2-8°C) to maintain its stability.[1][2]
Applications and Future Research Directions
Current and Potential Applications
This compound is recognized for its role as an intermediate in several key areas:
-
Pharmaceutical Synthesis: It is a building block for various pharmaceutical agents, particularly in the development of anti-inflammatory and analgesic drugs.[1]
-
Biochemical Research: It is utilized in studies related to enzyme inhibition and metabolic pathways.[1]
-
Flavor and Fragrance Industry: Its aromatic properties make it useful in the formulation of flavoring agents and fragrances.[1]
Recommended Future Research
To fully elucidate the properties and potential of this compound, the following experimental investigations are recommended:
-
Definitive Structural Elucidation: Single-crystal X-ray diffraction would provide unambiguous confirmation of the solid-state structure and intermolecular interactions.
-
Comprehensive Physicochemical Profiling: Detailed studies to determine its melting point, boiling point, and solubility in a range of pharmaceutically relevant solvents are necessary.
-
In-depth Biological Screening: A broader screening against a panel of enzymes and cellular pathways could uncover novel biological activities and therapeutic applications.
-
Synthetic Route Optimization: Development and documentation of a robust and scalable synthetic protocol would be invaluable for its wider application.
Conclusion
This compound is a chemical entity with established utility and further potential in drug discovery and chemical synthesis. While its basic physical and chemical identity is known, a significant opportunity exists for the scientific community to contribute to a more comprehensive understanding of this compound through detailed analytical, synthetic, and biological characterization. This guide serves as a foundational resource to support and inspire these future research endeavors.
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-
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Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalines from 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-ethoxyphenyl)quinoxaline and its derivatives. Quinoxalines are a privileged class of nitrogen-containing heterocyclic compounds with a wide spectrum of applications in medicinal chemistry and materials science.[1][2][3][4] The core of this application note is the classic and highly efficient condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[5][6][7] Specifically, we detail protocols utilizing 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate as a key building block. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and practical considerations for successful synthesis and characterization.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a cornerstone in the development of therapeutic agents.[2] Its derivatives are known to exhibit a vast array of biological activities, including antibacterial, anticancer, anti-inflammatory, antiviral, and antimalarial properties.[8][9][10] The structural rigidity and the presence of nitrogen atoms allow for diverse intermolecular interactions with biological targets, making it an attractive scaffold for drug design.
The most fundamental and widely adopted method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction first reported in the 19th century.[5][6] This method's enduring prevalence is due to its efficiency, reliability, and the ready availability of starting materials. In the protocols that follow, this compound serves as a stable and effective precursor to the requisite α-ketoaldehyde, reacting readily with various aromatic diamines to yield the target quinoxalines.
Reaction Mechanism: Formation of the Quinoxaline Ring
The reaction proceeds via a well-established acid-catalyzed condensation-cyclization-dehydration sequence. The choice of an acidic catalyst (or even a protic solvent like ethanol or acetic acid) is crucial as it protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
The key mechanistic steps are:
-
Nucleophilic Attack: One amino group of the o-phenylenediamine attacks one of the carbonyl carbons of the 2-oxoacetaldehyde.
-
Imine Formation: A molecule of water is eliminated to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second, free amino group performs an intramolecular attack on the remaining carbonyl carbon, forming a six-membered dihydroxydihydroquinoxaline intermediate.
-
Dehydration & Aromatization: Subsequent elimination of a second water molecule leads to the formation of the stable, aromatic quinoxaline ring.
Figure 1. General mechanism for the synthesis of 2-substituted quinoxalines.
Experimental Protocols
Core Protocol: Synthesis of 2-(4-Ethoxyphenyl)quinoxaline
This protocol details the synthesis of the parent compound from benzene-1,2-diamine.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |
| Benzene-1,2-diamine | 95-54-5 | 108.14 | 5.0 | 0.541 g |
| This compound | 1307844-01-3 | 212.21 | 5.0 | 1.061 g |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 25 mL |
| Glacial Acetic Acid (Catalyst) | 64-19-7 | 60.05 | - | 2-3 drops |
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Melting point apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add benzene-1,2-diamine (0.541 g, 5.0 mmol) and this compound (1.061 g, 5.0 mmol).
-
Solvent Addition: Add 25 mL of absolute ethanol to the flask. The choice of ethanol is strategic; it effectively dissolves the reactants and its boiling point provides a suitable temperature for the reaction to proceed efficiently without requiring high-energy input.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration steps, significantly accelerating the rate of reaction.
-
Reaction: Equip the flask with a reflux condenser and magnetic stir bar. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate/Hexane (e.g., 30:70 v/v). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting materials.
-
Workup - Isolation: Once the reaction is complete, allow the flask to cool to room temperature. A precipitate of the product may form upon cooling.
-
Workup - Filtration: If a solid has formed, collect the crude product by vacuum filtration, washing the solid with a small amount of cold ethanol to remove soluble impurities.
-
Workup - Concentration: If no precipitate forms, reduce the solvent volume by approximately half using a rotary evaporator. The product should then precipitate.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield a crystalline solid. This step is critical for removing any unreacted starting materials or minor side products.
-
Drying: Dry the purified product under vacuum to obtain 2-(4-ethoxyphenyl)quinoxaline.
Expected Results & Characterization:
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 97-99 °C.
-
¹H NMR (400 MHz, CDCl₃): Chemical shifts (δ, ppm) will be consistent with the product structure. Expect signals for the aromatic protons of the quinoxaline and ethoxyphenyl rings, a singlet for the C3-H of the quinoxaline, and the characteristic quartet and triplet for the ethoxy group.
-
Mass Spectrometry (ESI+): Calculated for C₁₆H₁₄N₂O [M+H]⁺: 251.1179; Found: 251.1182.
Figure 2. Step-by-step workflow for the synthesis and analysis of quinoxalines.
Protocol Variations: Synthesis of Substituted Derivatives
The core protocol is robust and can be readily adapted to synthesize a variety of derivatives by using substituted o-phenylenediamines. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.
General Procedure: Follow the Core Protocol (3.1), substituting benzene-1,2-diamine with an equimolar amount of the desired substituted o-phenylenediamine. Electron-donating or -withdrawing groups on the diamine ring may slightly alter reaction times.
Table of Representative Derivatives:
| Diamine Substrate | Product Name | Expected Yield (%) | Notes |
| 4,5-Dimethylbenzene-1,2-diamine | 2-(4-Ethoxyphenyl)-6,7-dimethylquinoxaline | 90-98% | Reaction may be slightly faster due to electron-donating methyl groups. |
| 4-Chlorobenzene-1,2-diamine | 6-Chloro-2-(4-ethoxyphenyl)quinoxaline | 82-90% | Electron-withdrawing chloro group may slightly slow the reaction. |
| 4-Nitrobenzene-1,2-diamine | 2-(4-Ethoxyphenyl)-6-nitroquinoxaline | 75-85% | The strongly deactivating nitro group can significantly reduce the nucleophilicity of the diamine. |
| Naphthalene-2,3-diamine | 2-(4-Ethoxyphenyl)benzo[g]quinoxaline | 88-95% | An extended aromatic system is formed.[4] |
Troubleshooting and Key Considerations
-
Low Yield:
-
Cause: Impure starting materials, especially the diamine which can oxidize and darken on storage.
-
Solution: Use freshly purified diamine or purify stored material by recrystallization or sublimation. Ensure the 2-oxoacetaldehyde hydrate has not degraded.
-
-
Reaction Stalls:
-
Cause: Insufficient catalyst or catalyst deactivation.
-
Solution: Add another drop of glacial acetic acid. For very deactivated diamines, a stronger acid catalyst like p-toluenesulfonic acid might be considered, though this is rarely necessary.
-
-
Purification Difficulties:
-
Cause: Formation of colored impurities from diamine oxidation or side-reactions.
-
Solution: If recrystallization is insufficient, perform column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing polarity).
-
-
Safety: o-Phenylenediamines and their derivatives are toxic and potential sensitizers. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
The synthesis of 2-(4-ethoxyphenyl)quinoxalines via the condensation of this compound with aromatic 1,2-diamines is a highly efficient, versatile, and reliable method.[11][12] The protocols detailed in this application note provide a clear and validated pathway for obtaining these valuable compounds in high yields. The simplicity of the procedure and the ease of purification make it an ideal method for generating libraries of quinoxaline derivatives for screening in drug discovery and materials science research.
References
- Quinoxaline derivative: Significance and symbolism. (2025). Science Books.
- Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). MDPI.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). Journal of Drug Delivery and Therapeutics.
- Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (1987). Biochemistry.
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances.
- Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. (1987). PubMed.
- Biological activity of quinoxaline derivatives. (2018).
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (2015). College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014).
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021). MDPI.
- SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. (2018). International Journal of Research and Analytical Reviews.
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multicomponent reactions involving 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate
An Application Guide to Multicomponent Reactions Featuring 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
Introduction: The Strategic Value of Arylglyoxals in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, the demand for molecular complexity and diversity is insatiable. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as a cornerstone for efficient library synthesis.[1][2] Their inherent atom economy, operational simplicity, and ability to rapidly generate intricate molecular architectures make them indispensable tools.
This application note focuses on a particularly versatile building block for MCRs: This compound . This arylglyoxal derivative is distinguished by its dual carbonyl reactivity—a highly reactive aldehyde function and an adjacent ketone—along with an electron-rich ethoxy-substituted aromatic ring. These features make it an exceptional substrate for isocyanide-based MCRs, such as the Passerini and Ugi reactions, enabling the synthesis of complex α-acyloxy carboxamides and bis-amides. Such products serve as valuable scaffolds in medicinal chemistry, particularly for developing peptidomimetics and novel therapeutic agents.[3]
This guide provides both the theoretical underpinnings and field-tested protocols for leveraging this reagent, aimed at researchers and professionals dedicated to accelerating the discovery of novel chemical entities.
Reagent Profile: Physicochemical Characteristics
A thorough understanding of the starting material is critical for reproducible and successful synthesis. This compound is a stable, crystalline solid that serves as a convenient precursor to the reactive glyoxal.
| Property | Value | Source |
| CAS Number | 1189873-72-0 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄ (as hydrate) | [4] |
| Molecular Weight | 196.20 g/mol | [3][4] |
| Appearance | Light yellow crystalline powder | [3] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [3][4] |
| Synonyms | 4-Ethoxyphenylglyoxal hydrate | [6] |
Application I: The Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported by Mario Passerini in 1921, is a foundational MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to directly yield α-acyloxy carboxamides.[7][8][9] This reaction is celebrated for its broad substrate scope and operational simplicity, making it a powerful tool for generating molecular diversity.[10]
Mechanistic Insight
The reaction is generally understood to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where high concentrations of reactants are used.[8][11] Hydrogen bonding plays a pivotal role, organizing the carbonyl and carboxylic acid components into a reactive assembly that is then intercepted by the isocyanide. This trimolecular interaction leads to a cyclic transition state, which rearranges to furnish the final product.[9] The aldehyde moiety of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde serves as the electrophilic carbonyl component in this transformation.
Caption: Figure 1. Concerted mechanism of the Passerini reaction.
Experimental Protocol: Synthesis of an α-Acyloxy Carboxamide
This protocol describes a general procedure for the Passerini reaction. The choice of specific carboxylic acid and isocyanide will determine the final product structure.
Materials:
-
This compound (1.0 equiv)
-
Carboxylic Acid (e.g., Acetic Acid, 1.1 equiv)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv). Dissolve it in anhydrous DCM to achieve a concentration of 0.5 M.
-
Reagent Addition: Add the carboxylic acid (1.1 equiv) to the solution, followed by the isocyanide (1.1 equiv). The addition of the isocyanide is often exothermic and should be done carefully.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The NaHCO₃ wash is essential to remove any unreacted carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy carboxamide.
Caption: Figure 2. Experimental workflow for the Passerini reaction.
Application II: The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction, discovered by Ivar Ugi in 1959, is arguably the most prominent and versatile MCR.[1] It masterfully combines a carbonyl compound, a primary amine, a carboxylic acid, and an isocyanide to produce a bis-amide (α-acylamino amide).[10][12] This reaction is a cornerstone of combinatorial chemistry due to its high efficiency, atom economy, and the ability to generate complex, peptide-like molecules in a single step.[1][2]
Mechanistic Insight
The Ugi reaction mechanism is initiated by the condensation of the aldehyde (2-(4-ethoxyphenyl)-2-oxoacetaldehyde) and the amine to form an imine. Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. The isocyanide then undergoes nucleophilic addition to this ion, forming a nitrilium ion intermediate. This reactive species is subsequently trapped by the carboxylate anion. The final, irreversible step is an intramolecular acyl transfer known as the Mumm rearrangement, which drives the entire reaction sequence to completion and yields the stable bis-amide product.[1][13]
Caption: Figure 3. Stepwise mechanism of the Ugi reaction.
Experimental Protocol: Synthesis of a Bis-Amide Library Scaffold
This protocol outlines a general method for the Ugi-4CR, which is highly amenable to parallel synthesis for library generation.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine, 1.0 equiv)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 equiv)
-
Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 equiv)
-
Methanol (MeOH) or Trifluoroethanol (TFE)
-
Water
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a vial, dissolve the primary amine (1.0 equiv) and carboxylic acid (1.0 equiv) in methanol (to achieve a final concentration of 0.5-1.0 M).
-
Aldehyde Addition: Add a solution of this compound (1.0 equiv) in methanol to the vial. Stir for 10-15 minutes to facilitate imine formation.
-
Isocyanide Addition: Add the isocyanide (1.0 equiv) to the mixture. Cap the vial and stir at room temperature for 24-48 hours.
-
Note: The reaction is often exothermic and proceeds rapidly after the addition of the isocyanide.[1]
-
-
Workup: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: The crude product can often be purified by recrystallization or by flash column chromatography if necessary.
Illustrative Product Diversity
The power of the Ugi reaction lies in its ability to generate vast chemical diversity by simply varying the four input components. Using 2-(4-ethoxyphenyl)-2-oxoacetaldehyde as the constant carbonyl component, a diverse library of bis-amides can be synthesized.
| Amine (R¹-NH₂) | Carboxylic Acid (R²-COOH) | Isocyanide (R³-NC) | Expected Yield Range |
| Benzylamine | Acetic Acid | tert-Butyl Isocyanide | 80-95% |
| Aniline | Benzoic Acid | Cyclohexyl Isocyanide | 75-90% |
| Glycine methyl ester | Formic Acid | Benzyl Isocyanide | 70-85% |
| (S)-Alanine | Propionic Acid | n-Butyl Isocyanide | 70-90% |
Troubleshooting and Key Considerations
-
Reagent Purity: The success of MCRs is highly dependent on the purity of the starting materials. Impurities can lead to side reactions and complicate purification.
-
Aldehyde Stability: While the hydrate form is stable, the free glyoxal can be prone to self-condensation or polymerization. It is best used directly from the hydrate form in the reaction.
-
Isocyanide Odor: Isocyanides are notoriously malodorous. All manipulations should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: TLC is an effective tool for monitoring the consumption of the UV-active arylglyoxal starting material. LC-MS is ideal for confirming product formation.
-
Purification: Ugi products, being amide-rich, can sometimes be challenging to purify via chromatography due to streaking. Using a solvent system doped with a small amount of triethylamine or acetic acid can improve peak shape.
Conclusion
This compound is a robust and versatile building block for constructing molecular complexity through multicomponent reactions. Its predictable reactivity in the Passerini and Ugi reactions allows for the streamlined synthesis of diverse libraries of α-acyloxy carboxamides and bis-amides. The protocols and insights provided herein serve as a practical guide for researchers in medicinal chemistry and drug development to harness the power of MCRs, accelerating the path from simple starting materials to novel, high-value chemical scaffolds.
References
- Passerini reaction. Grokipedia.
-
Passerini reaction. Wikipedia. [Link]
-
Ugi reaction. Wikipedia. [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]
-
Passerini Reaction. Organic Chemistry Portal. [Link]
-
The 100 facets of the Passerini reaction. RSC Publishing. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. MDPI. [Link]
-
Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application. MDPI. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC - National Center for Biotechnology Information. [Link]
-
Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines. PMC - National Center for Biotechnology Information. [Link]
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid. MDPI. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC - National Center for Biotechnology Information. [Link]
-
Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO. [Link]
-
This compound (CAS No. 1189873-72-0) Suppliers. Chemical Register. [Link]
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- 8. Passerini reaction - Wikipedia [en.wikipedia.org]
- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
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- 13. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Imidazole Derivatives from 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate
Introduction: The Imidazole Scaffold and the Role of Arylglyoxal Precursors
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding and coordination interactions with biological targets.[4][5] Consequently, the development of efficient and modular synthetic routes to novel imidazole derivatives is a paramount objective for researchers in drug discovery.[6][7]
This guide details the synthesis of highly functionalized imidazole derivatives using 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile C2-synthon. As an arylglyoxal, this precursor possesses adjacent carbonyl groups that provide a reactive handle for a variety of powerful multicomponent reactions (MCRs).[8][9][10] MCRs are highly valued in modern synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecular architectures in a single step, aligning with the principles of green chemistry.[6][8] We will focus primarily on the Radziszewski reaction and its variants, a classic yet powerful MCR for constructing 2,4,5-trisubstituted imidazoles.
PART 1: Synthetic Strategy & Mechanistic Insights
The Radziszewski Reaction: A Time-Honored Approach
First reported in the 19th century, the Radziszewski reaction remains a highly effective method for synthesizing substituted imidazoles.[11][12][13] The classical reaction involves the condensation of three components: a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (typically ammonium acetate).[14][15]
In our context, this compound serves as the 1,2-dicarbonyl equivalent. The reaction proceeds through a fascinating cascade of imine formation, condensation, and cyclization, ultimately leading to the aromatic imidazole core.
Causality Behind Component Roles:
-
This compound: This molecule provides two adjacent electrophilic carbon centers, which will become C4 and C5 of the imidazole ring. The 4-ethoxyphenyl substituent will ultimately be located at the 4-position of the final product.
-
Aldehyde (R-CHO): The aldehyde provides the carbon atom for the C2 position of the imidazole ring. The choice of aldehyde is a key point of diversification, allowing for the introduction of a wide array of substituents (aryl, alkyl, heteroaryl) at this position.
-
Ammonium Acetate (NH₄OAc): This reagent serves as the ammonia source, providing the two nitrogen atoms (N1 and N3) required for the heterocyclic ring. It also acts as a mild acid catalyst to promote the condensation steps.[16]
Proposed Reaction Mechanism
The precise mechanism can vary with conditions, but a generally accepted pathway is outlined below. The process begins with the condensation of the dicarbonyl compound with ammonia to form a diimine intermediate, which then reacts with the aldehyde in a cyclization-dehydration sequence.
Caption: Proposed mechanism for the Radziszewski imidazole synthesis.
PART 2: Experimental Protocols
This section provides a detailed, self-validating protocol for the one-pot synthesis of 2-aryl-4-(4-ethoxyphenyl)-5-phenyl-1H-imidazole derivatives. The protocol is designed to be adaptable for various substituted aldehydes.
Protocol 1: One-Pot Synthesis of 2,4,5-Trisubstituted Imidazoles
This procedure is adapted from general methods for lophine synthesis and multicomponent reactions.[15][17][18] It utilizes glacial acetic acid as both a solvent and a catalyst, which has been shown to be effective for this transformation.[7][14]
Materials:
-
Benzil (as a model 1,2-dicarbonyl to establish the 5-phenyl group) (1.0 mmol)
-
Substituted Aldehyde (e.g., 4-ethoxybenzaldehyde, which acts as the precursor for the C2 substituent) (1.0 mmol)
-
Ammonium acetate (NH₄OAc) (≥3.0 mmol)
-
Glacial Acetic Acid (10-15 mL)
-
Ethanol (for recrystallization)
-
Deionized Water
-
Ethyl Acetate (for TLC)
-
n-Hexane (for TLC)
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and vacuum flask
-
TLC plates (silica gel 60 F₂₅₄)
-
Melting point apparatus
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine benzil (1.0 mmol, 210 mg), the chosen substituted aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol, 231 mg).
-
Solvent Addition: Add glacial acetic acid (15 mL) to the flask.
-
Heating and Reflux: Attach a reflux condenser and place the flask on a heating mantle. Heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Reaction Monitoring (Self-Validation): The progress of the reaction should be monitored every hour using Thin Layer Chromatography (TLC).
-
TLC System: A common mobile phase is Ethyl Acetate/Hexane (e.g., 3:7 v/v).
-
Procedure: Spot the starting materials (benzil and aldehyde) and the reaction mixture on a TLC plate. The formation of a new, typically fluorescent, spot and the consumption of the starting materials indicate reaction progress. The reaction is typically complete within 3-5 hours.[14][15]
-
-
Work-up and Isolation: Once the reaction is complete (as determined by TLC), cool the flask to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water while stirring.
-
Precipitation and Neutralization: A solid product should precipitate. If the solution remains acidic, carefully neutralize it with a dilute ammonium hydroxide solution until it is slightly basic (pH ~8). This ensures complete precipitation of the imidazole product.
-
Filtration: Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the solid generously with cold deionized water to remove any residual acetic acid and ammonium salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C for several hours or overnight.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[5]
Experimental Workflow Diagram
Caption: General workflow for synthesis and characterization of imidazoles.
PART 3: Data Presentation & Characterization
Table 1: Representative Synthesis Data
The following table summarizes expected results for the synthesis of various 2,4,5-trisubstituted imidazoles using the protocol described above, based on literature data for analogous compounds.[12][19] The use of this compound in place of one of the carbonyls would yield a 4-(4-ethoxyphenyl) substituted imidazole.
| Entry | Aldehyde (R Group) | Product Name | Typical Yield (%) | M.P. (°C) [Reference] |
| 1 | Benzaldehyde | 2,4,5-Triphenyl-1H-imidazole | 85-95 | 274-275[15] |
| 2 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 80-90 | 228-230[19] |
| 3 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 88-96 | 262-264[19] |
| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-4,5-diphenyl-1H-imidazole | 80-90 | 245-247[19] |
Characterization of Synthesized Imidazoles
To confirm the identity and purity of the synthesized derivatives, a combination of spectroscopic and physical methods is essential.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the presence of the aromatic rings and the imidazole core. The N-H proton of the imidazole ring typically appears as a broad singlet in the downfield region of the ¹H NMR spectrum (δ 12-13 ppm in DMSO-d₆).[11][19]
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. A broad peak in the 3100-3400 cm⁻¹ region corresponds to the N-H stretch, while C=N stretching vibrations appear around 1600-1660 cm⁻¹.[16]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful incorporation of all three components.
-
Melting Point (M.P.): A sharp melting point range is a strong indicator of the purity of the crystalline product. Comparison with literature values can further confirm the compound's identity.[19][20]
Conclusion and Future Outlook
The use of this compound in multicomponent reactions like the Radziszewski synthesis offers an efficient, modular, and powerful platform for generating libraries of novel imidazole derivatives.[8][9] The protocols outlined in this guide are robust and can be adapted to a wide range of aldehydes, enabling significant structural diversification. Given the vast biological activities associated with the imidazole scaffold, including anticancer, antifungal, and anti-inflammatory properties, the derivatives synthesized through these methods represent valuable candidates for further investigation in drug discovery and development programs.[3][5][14][21][22]
References
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Arylglyoxal-based multicomponent synthesis of C-3 functionalized imidazoheterocycles | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Lemon juice mediated multicomponent reactions for the synthesis of fused imidazoles. (2018, October 11). New Journal of Chemistry. [Link]
-
One-pot four component reaction for the synthesis of 9a under different conditions. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (2023, April 14). National Institutes of Health. [Link]
-
Versatile imidazole synthesis via multicomponent reaction approach. (n.d.). Scilit. Retrieved December 11, 2025, from [Link]
-
Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (n.d.). National Institutes of Health. [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. (n.d.). RSC Publishing. Retrieved December 11, 2025, from [Link]
-
One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by btppc under solvent-free conditions. (2017, July 19). Semantic Scholar. [Link]
-
Synthesis, Characterisation and Antimicrobial Studies of Newly Synthesized 2, 4, 5-Trisubstituted-1-H-Imidazole Derivatives From 4-Methoxybenzil. (n.d.). Semantic Scholar. Retrieved December 11, 2025, from [Link]
-
Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. (n.d.). PubMed Central. [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Synthesis of imidazole derivatives in the last 5 years: An update. (n.d.). OUCI. Retrieved December 11, 2025, from [Link]
-
trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic n. (n.d.). Retrieved December 11, 2025, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (n.d.). MDPI. Retrieved December 11, 2025, from [Link]
-
Synthesis of Imidazole Derivatives and Their Biological Activities. (2025, August 7). ResearchGate. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). MDPI. [Link]
-
Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. (n.d.). ijarsct. Retrieved December 11, 2025, from [Link]
-
Synthesis of some useful 2,4,5-trisubstituted imidazole derivatives... (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
-
Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (n.d.). IJFMR. Retrieved December 11, 2025, from [Link]
-
Lophine (2,4,5-triphenyl-1H-imidazole). (n.d.). National Institutes of Health. [Link]
-
A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved December 11, 2025, from [Link]
-
Radziszewskis Imidazole Synthesis. (n.d.). Scribd. Retrieved December 11, 2025, from [Link]
-
Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
- WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. (n.d.). Google Patents.
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(PDF) Lophine (2,4,5-triphenyl-1H-imidazole). (n.d.). ResearchGate. Retrieved December 11, 2025, from [Link]
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Application of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate in Medicinal Chemistry: A Guide to Synthesis of Bioactive Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the application of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate as a key intermediate in medicinal chemistry. The focus is on its utility in the synthesis of quinoxaline derivatives, a class of heterocyclic compounds with significant potential in the development of novel anti-inflammatory and analgesic agents.
Introduction: The Versatility of a Key Building Block
This compound is a versatile organic compound that serves as a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive 1,2-dicarbonyl moiety and a 4-ethoxyphenyl group, makes it an ideal precursor for the construction of various heterocyclic systems of medicinal importance. While broadly applicable, its role in the synthesis of anti-inflammatory and analgesic drugs is particularly noteworthy.[1] This guide will delve into a practical and significant application: the synthesis of bioactive quinoxalines.
Quinoxalines: A Privileged Scaffold in Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry. This is due to the ability of its derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, various substituted quinoxalines have demonstrated potent anti-inflammatory and analgesic properties.[2][3][4]
The anti-inflammatory and analgesic effects of certain quinoxaline derivatives are believed to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[2]
Synthetic Pathway: From Aldehyde Hydrate to Quinoxaline
The most common and efficient method for synthesizing quinoxalines is the condensation reaction between a 1,2-dicarbonyl compound and an ortho-phenylenediamine.[5][6][7] In this context, this compound serves as the 1,2-dicarbonyl component.
The general reaction scheme is as follows:
Caption: General synthetic scheme for 2-(4-ethoxyphenyl)quinoxaline.
This reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to reflux to ensure completion. The reaction proceeds via the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the stable quinoxaline ring system.
Experimental Protocol: Synthesis of 2-(4-Ethoxyphenyl)quinoxaline
This protocol provides a step-by-step method for the synthesis of a representative 2-(4-ethoxyphenyl)quinoxaline derivative.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 1189873-72-0 | 196.20 | Major chemical suppliers |
| ortho-Phenylenediamine | 95-54-5 | 108.14 | Major chemical suppliers |
| Ethanol (absolute) | 64-17-5 | 46.07 | Major chemical suppliers |
| Glacial Acetic Acid (optional catalyst) | 64-19-7 | 60.05 | Major chemical suppliers |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol.
-
Addition of ortho-Phenylenediamine: To the stirred solution, add 1.0 mmol of ortho-phenylenediamine. A catalytic amount of glacial acetic acid (2-3 drops) can be added to facilitate the reaction, although it often proceeds without a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(4-ethoxyphenyl)quinoxaline.
-
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of 2-(4-ethoxyphenyl)quinoxaline.
In-Silico and Preclinical Evaluation of Quinoxaline Derivatives
Once synthesized, novel quinoxaline derivatives should undergo a series of evaluations to determine their therapeutic potential.
Proposed Evaluation Cascade:
Caption: Preclinical evaluation cascade for novel quinoxaline derivatives.
-
In-Silico Screening: Computational studies, such as molecular docking, can be employed to predict the binding affinity of the synthesized compounds to relevant biological targets (e.g., cyclooxygenase enzymes). ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can also be predicted to assess the drug-likeness of the molecules.
-
In-Vitro Anti-inflammatory Assays: The ability of the compounds to inhibit the production of pro-inflammatory mediators can be assessed in cell-based assays. For example, lipopolysaccharide (LPS)-stimulated macrophages can be used to measure the inhibition of TNF-α and IL-1β release.
-
In-Vivo Analgesic and Anti-inflammatory Models: Promising compounds from in-vitro studies should be evaluated in animal models of pain and inflammation. The carrageenan-induced paw edema model in rodents is a standard method for assessing anti-inflammatory activity, while hot-plate and acetic acid-induced writhing tests are commonly used to evaluate analgesic effects.[2]
Conclusion and Future Directions
This compound is a readily accessible and highly useful starting material for the synthesis of medicinally relevant quinoxaline scaffolds. The straightforward condensation reaction with ortho-phenylenediamines provides an efficient route to a class of compounds with demonstrated anti-inflammatory and analgesic potential. Further exploration of the substitution patterns on both the quinoxaline core and the 4-ethoxyphenyl moiety can lead to the discovery of novel drug candidates with improved efficacy and safety profiles. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to embark on the synthesis and evaluation of new quinoxaline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate: A Versatile Dicarbonyl Building Block for Advanced Heterocyclic Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate as a pivotal building block in modern organic synthesis. Its unique 1,2-dicarbonyl structure—possessing both a ketone and a hydrated aldehyde—renders it an exceptionally reactive and versatile precursor for constructing a diverse range of high-value heterocyclic compounds. This document details its chemical properties, critical safety protocols, and provides field-proven, step-by-step methodologies for the synthesis of medicinally relevant quinoxaline and imidazole scaffolds. The protocols are designed to be self-validating, with explanations grounded in established reaction mechanisms to empower researchers to adapt and innovate.
Introduction to the Reagent: A Profile
This compound is a crystalline solid that serves as a stable and easy-to-handle source of (4-ethoxyphenyl)glyoxal.[1] The presence of the hydrate form protects the highly reactive aldehyde functionality, ensuring stability during storage while allowing for facile in-situ generation of the reactive dicarbonyl species under typical reaction conditions.
The molecule's power lies in its dual reactivity. The adjacent ketone and aldehyde groups provide two electrophilic centers, making it an ideal substrate for condensation reactions with a variety of dinucleophiles. The 4-ethoxyphenyl substituent offers a handle for modulating the electronic properties and lipophilicity of the final heterocyclic products, a feature of significant interest in pharmaceutical design.[1] Its utility as an intermediate is noted in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1189873-72-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₂O₄ | [2][3][4] |
| Molecular Weight | 196.20 g/mol | [1][2][3][4] |
| Appearance | Light yellow crystalline powder | [1] |
| Storage | Sealed in dry, 2-8°C | [3] |
Critical Safety & Handling Protocols
Adherence to stringent safety protocols is paramount when handling any chemical reagent. This compound requires careful handling due to its potential irritant properties.
2.1 Hazard Identification & Personal Protective Equipment (PPE)
The primary hazards associated with this compound are:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Mandatory PPE & Engineering Controls:
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[5]
-
Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
-
General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
2.2 First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.
Application Protocol I: Synthesis of 2-(4-Ethoxyphenyl)quinoxaline Derivatives
Quinoxalines are a privileged class of nitrogen-containing heterocycles, forming the core of numerous compounds with anticancer, antibacterial, and anti-inflammatory activities.[6][7] The most direct and atom-economical method for their synthesis is the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[8] This protocol leverages this classic transformation to produce highly substituted quinoxalines.
3.1 Mechanistic Rationale
The reaction proceeds via a tandem condensation-cyclization-aromatization sequence. The more nucleophilic amine of the o-phenylenediamine first attacks one of the carbonyl groups of the glyoxal. An intramolecular cyclization follows, where the second amine attacks the remaining carbonyl, forming a dihydroxydihydroquinoxaline intermediate. Subsequent dehydration (aromatization), often acid-catalyzed or occurring spontaneously upon heating, yields the stable quinoxaline ring system.
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Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,3-Disubstituted Quinoxalines for Advanced Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the synthesis of 2,3-disubstituted quinoxalines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. We will explore the foundational condensation reaction, delve into modern synthetic advancements, and provide a detailed, field-tested laboratory protocol. This guide is designed to equip researchers with the necessary knowledge to not only successfully synthesize these valuable compounds but also to understand the critical parameters that govern the reaction's success.
Introduction: The Enduring Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an ideal building block for designing molecules with specific biological activities or material properties. 2,3-Disubstituted quinoxalines, in particular, have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The ability to readily introduce diverse substituents at the 2 and 3 positions allows for the fine-tuning of a molecule's steric and electronic profile, making it a versatile platform for drug discovery and the development of novel organic materials.
Synthetic Strategies: From Classic Condensations to Modern Catalysis
The synthesis of 2,3-disubstituted quinoxalines has a rich history, with the classical approach involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. While this method remains a cornerstone of quinoxaline synthesis, numerous modern techniques have emerged, offering milder reaction conditions, broader substrate scope, and improved efficiency.
The Cornerstone: The Condensation Reaction
The most common and straightforward method for synthesizing 2,3-disubstituted quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone). This reaction is typically carried out in a protic solvent, such as ethanol or acetic acid, and often proceeds without the need for a catalyst.
Mechanism: The reaction proceeds through a two-step mechanism. First, one of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring.
Figure 1: Mechanism of Quinoxaline Synthesis.
Modern Synthetic Approaches
While the classical condensation reaction is robust, modern organic synthesis has introduced several alternative methods for preparing 2,3-disubstituted quinoxalines. These methods often provide advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, have been successfully employed to introduce substituents at the 2 and 3 positions of a pre-formed quinoxaline core. This approach is particularly useful for synthesizing unsymmetrically substituted quinoxalines.
-
Oxidative Coupling Reactions: More recent developments have focused on the oxidative coupling of α-hydroxy ketones with o-phenylenediamines, often catalyzed by transition metals like copper or iron. These methods avoid the need for pre-synthesized 1,2-dicarbonyl compounds, which can be unstable.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of quinoxalines, often leading to higher yields and shorter reaction times compared to conventional heating.
Detailed Laboratory Protocol: Synthesis of 2,3-Diphenylquinoxaline
This protocol details the synthesis of 2,3-diphenylquinoxaline via the classical condensation reaction of o-phenylenediamine and benzil.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Amount | Moles |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.08 g | 10.0 mmol |
| Benzil | C₁₄H₁₀O₂ | 210.23 | 2.10 g | 10.0 mmol |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 20 mL | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | For recrystallization | - |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Buchner funnel and filter paper | - | - | 1 | - |
| Beakers and other standard glassware | - | - | As needed | - |
Experimental Procedure
Figure 2: Step-by-step experimental workflow.
Detailed Steps:
-
Reaction Setup: In a 100 mL round-bottom flask, combine o-phenylenediamine (1.08 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reflux: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 120 °C) with constant stirring.
-
Reaction Time: Maintain the reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pale yellow needles of 2,3-diphenylquinoxaline.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.
Expected Results and Characterization
-
Yield: 80-90%
-
Appearance: Pale yellow crystalline solid
-
Melting Point: 124-126 °C (Literature: 125-126 °C)
-
¹H NMR (400 MHz, CDCl₃): δ 8.20 (dd, J = 6.4, 3.4 Hz, 2H), 7.78 (dd, J = 6.4, 3.4 Hz, 2H), 7.60-7.50 (m, 6H), 7.45-7.35 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃): δ 153.8, 141.5, 138.8, 130.2, 129.8, 129.2, 128.6, 128.4.
-
Mass Spectrometry (EI): m/z 282.12 [M]⁺.
Safety and Handling Precautions
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.
-
Benzil is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Always perform reactions in a well-ventilated fume hood.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and monitor by TLC until the starting materials are consumed. Ensure the reflux temperature is maintained. |
| Loss of product during work-up or purification | Ensure complete precipitation by using ice-cold water. During recrystallization, avoid using an excessive amount of solvent. | |
| Impure product | Incomplete removal of starting materials or byproducts | Ensure thorough washing of the crude product. If impurities persist after recrystallization, consider column chromatography for purification. |
| Dark-colored product | Oxidation of o-phenylenediamine | Use high-purity o-phenylenediamine. The reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Conclusion
The synthesis of 2,3-disubstituted quinoxalines is a fundamental and highly valuable transformation in organic chemistry. The classical condensation reaction of o-phenylenediamines and 1,2-dicarbonyl compounds remains a reliable and efficient method for accessing these important scaffolds. By understanding the underlying mechanism and paying close attention to the experimental details outlined in this protocol, researchers can confidently synthesize a wide array of 2,3-disubstituted quinoxalines for their specific research needs in drug discovery and materials science.
References
- Saeed, A., Shaheen, F., & Abbas, N. (2018). Quinoxaline and its derivatives: An overview of the synthetic approaches and medicinal applications. Journal of the Chemical Society of Pakistan, 40(1), 133-154.
- Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2004). Synthesis and anticancer activity of new 2-alkylcarbonyl- and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives. Bioorganic & Medicinal Chemistry, 12(14), 3711-3721.
- Dell'Aversano, C., et al. (2004). A new protocol for the synthesis of quinoxaline derivatives. Tetrahedron Letters, 45(29), 5675-5678.
- Dailey, S., & Feast, W. J. (2000). A simple and efficient synthesis of 2,3-disubstituted quinoxalines.
- Goswami, A., & Kumar, A. (2007). A rapid and efficient synthesis of quinoxalines using microwave irradiation. Indian Journal of Chemistry - Section B, 46B(4), 713-715.
Application Notes & Protocols: Selective Catalytic Oxidation of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate is a valuable bifunctional chemical intermediate, featuring both an aldehyde and a ketone within an ethoxy-substituted aromatic framework.[1][2] Its structure makes it a compelling starting material for the synthesis of a variety of more complex molecules, particularly in the development of pharmaceutical agents such as anti-inflammatory and analgesic drugs.[1] The presence of the hydrate form introduces specific considerations for solubility and reactivity that must be expertly managed.[3]
This document provides a detailed guide to a core transformation of this substrate: its selective catalytic oxidation. The primary objective is the conversion of the aldehyde moiety into a carboxylic acid, yielding 4-ethoxyphenylglyoxylic acid. This product belongs to the phenylglyoxylic acid class of compounds, which are important intermediates in the synthesis of stereoisomerically enriched drug compounds.[4] We will detail a robust and reproducible protocol using a heterogeneous catalyst, explain the scientific rationale behind key experimental choices, and outline a comprehensive workflow for product analysis and validation.
Part 1: The Strategic Rationale for Selective Oxidation
The synthetic utility of this compound lies in the differential reactivity of its two carbonyl groups. The aldehyde is significantly more susceptible to oxidation than the adjacent ketone. This selectivity allows for a clean conversion to the corresponding α-keto acid, 4-ethoxyphenylglyoxylic acid, a transformation of significant value.
The choice of a heterogeneous catalytic system, such as platinum on carbon (Pt/C), is deliberate. Such catalysts offer high activity and selectivity for the oxidation of aldehydes under relatively mild conditions.[5] Furthermore, their insolubility simplifies the post-reaction work-up, as the catalyst can be easily removed by filtration, minimizing product contamination and facilitating potential catalyst recycling.
Caption: Reaction scheme for the selective oxidation of the starting material.
Part 2: Detailed Protocol for Catalytic Oxidation
This protocol is designed as a self-validating system. Each step is included to ensure high conversion, selectivity, and straightforward purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Purpose |
| This compound | ≥95% Purity[6][7] | Sigma-Aldrich | Starting Material |
| Platinum on activated carbon (5% Pt) | Catalyst Grade | Acros Organics | Heterogeneous Catalyst |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific | Base to trap generated acid and maintain pH |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR Chemicals | Organic Solvent |
| Deionized Water (H₂O) | Type II or better | Millipore | Co-solvent |
| Hydrochloric Acid (HCl), 2M | Reagent Grade | EMD Millipore | Acidification during work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar | Drying Agent |
| Round-bottom flask, magnetic stirrer, condenser | Standard Glassware | --- | Reaction Apparatus |
| Filtration setup (Büchner funnel, Celite®) | --- | --- | Catalyst Removal |
| High-Performance Liquid Chromatography (HPLC) | --- | --- | In-process monitoring and final purity analysis |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet, add this compound (5.0 g, 25.5 mmol).
-
Add ethyl acetate (50 mL) and deionized water (25 mL). The biphasic system aids in dissolving both the organic starting material and the inorganic base.
-
Add sodium bicarbonate (4.28 g, 51.0 mmol, 2.0 equivalents). This base is crucial for neutralizing the carboxylic acid product as it forms, driving the reaction to completion.
-
Finally, add 5% Platinum on carbon (0.5 g, 10% w/w).
-
-
Reaction Execution:
-
Begin vigorous stirring to ensure good mixing between the two phases and suspension of the catalyst.
-
Bubble a gentle stream of oxygen (O₂) or air through the reaction mixture via the gas inlet. Safety Note: Ensure proper ventilation and no nearby ignition sources.
-
Heat the mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle.
-
Maintain these conditions for 4-6 hours.
-
-
In-Process Monitoring (IPC):
-
After 4 hours, briefly stop the heating and stirring. Withdraw a small aliquot (~0.1 mL) of the organic layer.
-
Dilute the aliquot with ethyl acetate and spot it on a TLC plate against a spot of the starting material. Elute with a 70:30 Hexane:Ethyl Acetate mixture. The disappearance of the starting material spot indicates reaction progression.
-
Alternatively, dilute the aliquot and analyze by HPLC to quantify the conversion of the starting material. The reaction is considered complete when <2% of the starting material remains.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Set up a filtration apparatus with a pad of Celite® in a Büchner funnel to prevent the fine catalyst particles from passing through.
-
Filter the reaction mixture through the Celite® pad to remove the Pt/C catalyst. Wash the pad with ethyl acetate (2 x 20 mL) to recover any adsorbed product.
-
Transfer the combined filtrate to a separatory funnel. The two layers should be clear.
-
Separate the layers. Discard the organic (top) layer.
-
Cool the aqueous (bottom) layer in an ice bath and slowly acidify it to pH ~2 by adding 2M HCl. The product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the cake with cold deionized water (2 x 15 mL).
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from an ethanol/water mixture if necessary.
-
Dry the purified solid under vacuum at 40 °C overnight. Record the final mass and calculate the yield. A typical yield for this type of oxidation is in the range of 80-90%.
-
Part 3: Data Analysis, Characterization, and Workflow Validation
Confirming the identity and purity of the synthesized 4-ethoxyphenylglyoxylic acid is a critical final step. The following workflow ensures the integrity of the experimental results.
Caption: Post-reaction workflow from work-up to final product validation.
Product Characterization Data
| Analysis Technique | Expected Result for 4-Ethoxyphenylglyoxylic Acid | Purpose |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.0-12.0 (s, 1H, -COOH), δ ~8.0 (d, 2H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~4.1 (q, 2H, -OCH₂CH₃), δ ~1.5 (t, 3H, -OCH₂CH₃). | Confirms the proton environment of the molecular structure. The broad singlet for the carboxylic acid proton is a key diagnostic peak. |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~185 (C=O, ketone), δ ~165 (C=O, acid), δ ~164 (Ar-C), δ ~132 (Ar-C), δ ~125 (Ar-C), δ ~115 (Ar-C), δ ~64 (-OCH₂-), δ ~14 (-CH₃). | Identifies all unique carbon atoms. Confirms the presence of two distinct carbonyl carbons (ketone and acid) and the ethoxy group carbons. |
| FT-IR (ATR) | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (acid, ~1710 cm⁻¹), C=O stretch (ketone, ~1670 cm⁻¹), disappearance of the aldehyde C-H stretch (~2820 and ~2720 cm⁻¹).[3] | Verifies functional groups. The broad hydroxyl band and the distinct carbonyl peaks are characteristic of an α-keto carboxylic acid. |
| Mass Spec (ESI-) | Expected [M-H]⁻ at m/z 195.06 | Confirms the molecular weight of the product (C₁₀H₁₀O₄ = 196.18 g/mol ). |
| HPLC | Single major peak with >98% purity under calibrated conditions. | Quantifies the purity of the final isolated product. |
References
-
Title: Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones Source: Chemical Communications (RSC Publishing) URL: [Link]
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Title: Synthesis of α-keto aldehydes via selective Cu(I)-catalyzed oxidation of α-hydroxy ketones. Source: Chemical Communications URL: [Link]
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Title: Selective oxidation of aryl alcohols to aldehydes/ketones on Pd/Co3O4-bimetallic catalysts Source: ResearchGate URL: [Link]
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Title: The Direct and Enantioselective Organocatalytic α-Oxidation of Aldehydes Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
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Title: Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds Source: Molecules (MDPI) URL: [Link]
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Title: this compound Source: Guangzhou Weibo Technology Co., Ltd. URL: [Link]
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Title: Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances Source: Molecules (MDPI) URL: [Link]
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Title: Synthesis of 4-alkoxy-2-phenylquinoline derivatives as potent antiplatelet agents Source: PubMed URL: [Link]
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Application Notes and Protocols for the Utilization of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate in the Synthesis of the Insecticide Etofenprox
Introduction
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, also known as 4-ethoxyphenylglyoxal hydrate, is a versatile bifunctional building block in organic synthesis.[1] Its unique structure, featuring both a ketone and a hydrated aldehyde, allows for a range of chemical transformations, making it a valuable precursor in the development of complex molecules, including agrochemicals and pharmaceuticals.[1] This document provides detailed application notes and protocols for the synthesis of the non-ester pyrethroid insecticide, Etofenprox, utilizing this compound as a key starting material.
Etofenprox is a broad-spectrum insecticide valued for its high efficacy against a wide range of pests, coupled with a favorable safety profile for many crops.[2][3] The synthetic pathway detailed herein proceeds through the key intermediate, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol, which is synthesized from this compound. These guidelines are intended for researchers, scientists, and professionals engaged in agrochemical synthesis and development.
Synthetic Pathway Overview
The overall synthetic strategy involves a two-stage process. The first stage focuses on the conversion of this compound to the crucial intermediate, 2-(4-ethoxyphenyl)-2-methyl propyl alcohol. The second stage details the synthesis of Etofenprox via the etherification of this alcohol intermediate.
Caption: Overall synthetic workflow from the starting material to Etofenprox.
Stage 1: Synthesis of 2-(4-Ethoxyphenyl)-2-methyl propyl alcohol
This stage involves a Grignard reaction to introduce a methyl group and form a diol, followed by a selective reduction of the secondary alcohol.
Part A: Grignard Reaction Protocol to Synthesize 2-(4-Ethoxyphenyl)-2-methyl-1,2-propanediol
The reaction of a Grignard reagent with an α-keto aldehyde requires careful control to achieve selective addition to the ketone. The aldehyde exists in equilibrium with its hydrate, which is less reactive.
Reaction Principle: The Grignard reagent (methylmagnesium bromide) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone in 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde.[4] A subsequent acidic workup protonates the resulting alkoxide to yield the diol.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere of argon or nitrogen.
-
Starting Material Preparation: Dissolve this compound (1 equivalent) in anhydrous diethyl ether in the reaction flask. Cool the solution to 0°C using an ice bath.
-
Grignard Reagent Addition: Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-Ethoxyphenyl)-2-methyl-1,2-propanediol.
Part B: Selective Reduction to 2-(4-Ethoxyphenyl)-2-methyl propyl alcohol
This step involves the selective reduction of the less sterically hindered secondary alcohol of the diol intermediate.
Reaction Principle: A selective reduction method, such as catalytic hydrogenation or a specific chemical reducing agent, is employed to convert the secondary hydroxyl group to a methylene group while preserving the tertiary alcohol.
Materials:
-
Crude 2-(4-Ethoxyphenyl)-2-methyl-1,2-propanediol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas
-
Celite
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon of hydrogen
-
Filtration apparatus
Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the crude diol from the previous step in ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (a catalytic amount, e.g., 5-10 mol%) to the solution.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentration: Wash the Celite pad with ethanol and combine the filtrates. Concentrate the solution under reduced pressure to obtain the crude 2-(4-Ethoxyphenyl)-2-methyl propyl alcohol.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Stage 2: Synthesis of Etofenprox
This final stage involves the etherification of the synthesized alcohol with 3-phenoxybenzyl halide.
Reaction Principle: The Williamson ether synthesis is employed, where the alkoxide of 2-(4-Ethoxyphenyl)-2-methyl propyl alcohol is formed using a strong base and then reacts with 3-phenoxybenzyl chloride in a nucleophilic substitution reaction to form the ether linkage of Etofenprox.[1]
Quantitative Data Summary for Etofenprox Synthesis
| Parameter | Value | Source(s) |
| Reactants | 2-(4-Ethoxyphenyl)-2-methyl propyl alcohol, 3-Phenoxybenzyl chloride | [1] |
| Base | Sodium hydride (NaH) or Potassium hydroxide (KOH) | [1] |
| Solvent | Anhydrous Dimethylformamide (DMF) or Toluene | [1] |
| Reaction Temperature | 80-130 °C | [1] |
| Reaction Time | 4-24 hours | [1] |
| Yield | 45-55% (reported for similar routes) | [1] |
Materials:
-
2-(4-Ethoxyphenyl)-2-methyl propyl alcohol
-
3-Phenoxybenzyl chloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a dry three-necked flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Alcohol Addition: Dissolve 2-(4-Ethoxyphenyl)-2-methyl propyl alcohol (1 equivalent) in anhydrous DMF and add it dropwise to the sodium hydride suspension at 0°C. Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Halide Addition: Add 3-phenoxybenzyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain Etofenprox.
Caption: Detailed workflow for the two-stage synthesis of Etofenprox.
Conclusion
This document outlines a comprehensive and scientifically grounded approach for the synthesis of the insecticide Etofenprox, starting from this compound. The provided protocols are designed to be a valuable resource for researchers in the field of agrochemical development, offering a clear pathway to this important molecule. Adherence to standard laboratory safety practices and techniques is paramount for the successful and safe execution of these procedures.
References
-
Synthesis of Etofenprox, a new environmental friendly pyrethroid insecticide. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry. 2003. Available at: [Link]
- Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
- Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
RSC Publishing. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Chemical Communications. 2018. Available at: [Link]
-
Organic Chemistry Portal. Grignard Reaction. Available at: [Link]
-
PubChem. Etofenprox. Available at: [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. Available at: [Link]
-
Chemguide. REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Available at: [Link]
Sources
Application Notes and Protocols for the Development of Fluorescent Probes Using 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of novel fluorescent probes utilizing 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate as a key building block. This versatile precursor, featuring a reactive 1,2-dicarbonyl moiety and a 4-ethoxyphenyl group, serves as an excellent starting point for the creation of heterocyclic fluorophores, particularly quinoxaline and imidazole derivatives. These resulting probes are anticipated to exhibit favorable photophysical properties for various bioimaging applications. This document offers detailed synthetic protocols, characterization guidelines, and step-by-step instructions for their use in cellular imaging, aimed at researchers, scientists, and professionals in drug development.
Introduction: The Strategic Advantage of this compound in Fluorophore Synthesis
The rational design of fluorescent probes is a cornerstone of modern biological and medical research, enabling the visualization of complex cellular processes with high specificity and sensitivity.[1][2] The choice of the core scaffold is critical in determining the final probe's photophysical characteristics, such as brightness, photostability, and environmental sensitivity. This compound emerges as a strategic precursor due to its inherent chemical functionalities. The 1,2-dicarbonyl system is highly reactive and serves as a linchpin for the construction of various heterocyclic systems known for their fluorescent properties.[3][4] Furthermore, the 4-ethoxyphenyl substituent can contribute to the modulation of the electronic properties of the resulting fluorophore, potentially influencing its emission wavelength and quantum yield, and can enhance its utility in biological environments.
This guide will focus on two primary synthetic pathways emanating from this precursor: the synthesis of quinoxaline-based probes and imidazole-based probes. Quinoxalines, formed through the condensation of 1,2-dicarbonyls with 1,2-diaminobenzenes, are a well-established class of fluorophores with applications in bioimaging and as chemosensors.[5][6] Imidazole derivatives, accessible through multicomponent reactions, also represent a vital class of fluorescent compounds with tunable properties for cellular and subcellular imaging.[7][8]
PART 1: Synthesis of Fluorescent Probes
Synthesis of a Quinoxaline-Based Fluorescent Probe: Q-EP
The condensation reaction between a 1,2-dicarbonyl compound and an o-phenylenediamine is a classic and efficient method for synthesizing quinoxaline derivatives.[9] Here, we propose the synthesis of 2-(4-Ethoxyphenyl)quinoxaline (Q-EP) .
Reaction Principle: The reaction proceeds via a double condensation between the two carbonyl groups of this compound and the two amino groups of o-phenylenediamine, followed by an oxidative aromatization to yield the stable quinoxaline ring system.
Diagram of Q-EP Synthesis Workflow
Caption: Workflow for the synthesis of Q-EP.
Protocol 1: Synthesis of 2-(4-Ethoxyphenyl)quinoxaline (Q-EP)
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of ethanol.
-
Addition of Diamine: To the stirred solution, add 1.0 mmol of o-phenylenediamine.
-
Reaction: Reflux the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure of the synthesized Q-EP using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of an Imidazole-Based Fluorescent Probe: I-EP
The Radziszewski reaction and its modern variations provide a straightforward route to 2,4,5-trisubstituted imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[10][11] We propose the synthesis of 2-(4-Ethoxyphenyl)-4,5-diphenyl-1H-imidazole (I-EP) .
Reaction Principle: This is a one-pot, three-component reaction where the 1,2-dicarbonyl (benzil) reacts with an aldehyde (which will be formed in situ from the hydrate) and an ammonia source (ammonium acetate) to form the imidazole ring.
Diagram of I-EP Synthesis Workflow
Caption: Workflow for the synthesis of I-EP.
Protocol 2: Synthesis of 2-(4-Ethoxyphenyl)-4,5-diphenyl-1H-imidazole (I-EP)
-
Reaction Setup: In a 100 mL round-bottom flask, combine 1.0 mmol of this compound, 1.0 mmol of benzil, and 2.0 mmol of ammonium acetate.
-
Solvent Addition: Add 15 mL of glacial acetic acid to the flask.
-
Reaction: Reflux the mixture for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the flask to room temperature and pour the contents into 100 mL of ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure I-EP.
-
Characterization: Verify the structure of the synthesized I-EP using ¹H NMR, ¹³C NMR, and mass spectrometry.
PART 2: Characterization of Photophysical Properties
A thorough characterization of the photophysical properties of the newly synthesized probes is essential to determine their suitability for bioimaging applications.
Expected Photophysical Properties
Based on literature for structurally similar quinoxaline and imidazole derivatives, we can anticipate the following photophysical properties.[12][13]
| Probe | Expected λabs (nm) | Expected λem (nm) | Expected Stokes Shift (nm) | Expected Quantum Yield (Φ) |
| Q-EP | 320 - 370 | 380 - 450 | 60 - 80 | 0.1 - 0.4 |
| I-EP | 310 - 360 | 400 - 500 | 90 - 140 | 0.2 - 0.6 |
Note: These values are estimates and will vary depending on the solvent and local environment.
Protocol for Photophysical Characterization
Materials:
-
Synthesized probes (Q-EP and I-EP)
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, PBS)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)
Procedure:
-
Stock Solution Preparation: Prepare 1 mM stock solutions of Q-EP and I-EP in DMSO.
-
Working Solution Preparation: Prepare working solutions of the probes (e.g., 10 µM) in the desired solvents.
-
Absorption Spectra: Record the UV-Vis absorption spectra of the working solutions to determine the maximum absorption wavelength (λabs).
-
Emission Spectra: Excite the working solutions at their respective λabs and record the fluorescence emission spectra to determine the maximum emission wavelength (λem).
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a standard (e.g., quinine sulfate, Φ = 0.54) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
PART 3: Application in Cellular Imaging
The synthesized probes can be utilized for imaging subcellular structures or for monitoring changes in the cellular environment.
Protocol for Live Cell Staining
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Cultured cells (e.g., HeLa, HEK293) on glass-bottom dishes or coverslips
-
Q-EP or I-EP stock solution (1 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Grow cells to 70-80% confluency on a suitable imaging substrate.
-
Probe Loading: Prepare a working solution of the probe (e.g., 1-10 µM) in pre-warmed cell culture medium. Remove the existing medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. The optimal staining time should be determined empirically.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove unbound probe and reduce background fluorescence.
-
Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Image the cells using a fluorescence microscope. For Q-EP, a DAPI filter set (Ex: ~360 nm, Em: ~440 nm) may be suitable. For I-EP, a filter set with excitation around 350 nm and emission around 460 nm would be appropriate.
Diagram of Cellular Imaging Workflow
Caption: General workflow for live cell staining.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel fluorescent probes. The straightforward synthetic routes to quinoxaline and imidazole derivatives, coupled with their anticipated favorable photophysical properties, make them promising candidates for a range of bioimaging applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and utilize these probes in their scientific investigations. Further derivatization of the core Q-EP and I-EP structures can lead to the development of probes with enhanced properties, such as improved water solubility, specific organelle targeting, and sensitivity to biological analytes.
References
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Gao, L., et al. (2025). Sensitive detection of bisulfite by a novel quinoxaline-based fluorescent probe and its applications in food detection and bioimaging. Analytical Methods.[5][6][14]
-
Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.[1][2]
-
Green Hydrothermal Synthesis of Fluorescent 2,3-Diarylquinoxalines and Large-Scale Computational Comparison to Existing Alternatives. Chemistry – A European Journal.[3]
-
He, R., & Tsou, C. L. (1992). Fluorescence of peptide N-terminal 2-oxoacyl and quinoxaline derivatives. Biochemical Journal.[15]
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Kim, S. H., et al. (2011). The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing these compounds. Journal of Nanoscience and Nanotechnology.[4]
-
Creating Fluorescent Probes with a 2-bromo-6-methyl-1H-benzo[d]imidazole Core. Benchchem.[16]
-
Applications of Imidazole-Based Fluorophores: A Detailed Guide for Researchers. Benchchem.[17]
-
Prakash, T., et al. (2009). The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. Tetrahedron.[18]
-
Synthesis of 2,4,5-trisubstituted imidazole derivatives. ResearchGate.[10]
-
Optical Behavior of Substituted 4-(2′-Hydroxyphenyl)imidazoles. ResearchGate.[19]
-
An efficient multicomponent synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic nanoparticle supported Lewis acidic deep eutectic solvent. RSC Publishing.[20]
-
Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing.[11]
-
Li, X., et al. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids. Dyes and Pigments.[21]
-
Mao, X., et al. (2022). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Journal of Fluorescence.[12]
-
Synthesis of 2,4,5-trisubstituted imidazoles. ResearchGate.[22]
-
Green Protocol for the Synthesis of 2, 4, 5- Trisubstituted Imidazole Derivatives Catalyzed by Copper Oxide Nanoparticles. International Journal of Advanced Research in Science, Communication and Technology.[23]
-
Tetrasubstituted Imidazole Derivatives and Their Imidazolium: Photophysical Properties in Aggregate State and Application in Ade. Research Square.[24]
-
Asymmetric Fluorinated 2,3-Bis(5-Arylthiophen-2-Yl)Quinoxalines: Synthesis and Photophysical Properties. Research Square.[25]
-
Bures, F., et al. (2019). Synthesis, photophysics and two-photon absorption of imidazole-centred tripodal chromophores. Journal of Materials Chemistry C.[13]
-
A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. International Journal of Photoenergy.[26]
-
Recommended protocols and manuals. Lumiprobe.[27]
-
Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Semantic Scholar.[28]
-
Optical Behavior of Substituted 4‑(2′-Hydroxyphenyl)imidazoles. ACS Figshare.[29]
-
Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. ResearchGate.[7]
-
Synthesis and application of the fluorescent furan and imidazole probes for selective in vivo and in vitro cancer cell imaging. PubMed.[8]
-
Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules. ResearchGate.[30]
-
synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters.[9]
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Application Notes and Protocols: The Role of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the applications of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate in material science. While direct, extensive literature on this specific molecule's role in materials is emerging, its structural features as an aryl glyoxal hydrate suggest significant potential. This guide will, therefore, leverage established principles and analogous compound studies to present detailed application notes and protocols. We will explore its utility as a versatile building block for the synthesis of functional polymers and heterocyclic scaffolds for advanced materials. The protocols provided herein are designed to be robust and adaptable, with a focus on the underlying chemical principles to empower researchers in their experimental design.
Introduction: Understanding the Potential of this compound
This compound is an organic compound characterized by an aromatic ethoxy group and a reactive α-keto aldehyde moiety. In its hydrated form, the aldehyde is protected as a geminal diol, which can enhance its stability and solubility. The true versatility of this molecule in material science lies in the dual reactivity of the ketone and the aldehyde (or its hydrate), making it a valuable synthon for a variety of chemical transformations.
The ethoxy group imparts a degree of hydrophobicity and can influence the solubility and electronic properties of resulting materials. The core reactivity, however, stems from the aryl glyoxal functionality. Aryl glyoxals are known to be key precursors in the synthesis of a wide array of heterocyclic compounds, which are themselves foundational to many functional materials.[1][2][3] Furthermore, the aldehyde and ketone groups can participate in various condensation and addition reactions, making this molecule an excellent candidate for polymer modification and the creation of cross-linked networks.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1189873-72-0 | BLDpharm[4] |
| Molecular Formula | C₁₀H₁₂O₄ | Advanced ChemBlocks Inc. |
| Molecular Weight | 196.20 g/mol | Advanced ChemBlocks Inc. |
| Appearance | Solid | CymitQuimica |
| Purity | ≥95% | Advanced ChemBlocks Inc. |
Application in Polymer Science: A Building Block for Functional Polymers
The presence of reactive carbonyl groups in this compound makes it a prime candidate for the functionalization of polymers. By incorporating this molecule, polymers can be endowed with new properties, such as improved thermal stability, altered solubility, or the ability to participate in post-polymerization modifications.
Rationale for Polymer Modification
The aldehyde and ketone moieties can react with various functional groups on a polymer backbone, such as amines, hydroxyls, or active methylene groups. This allows for the covalent attachment of the ethoxyphenyl group, which can enhance the polymer's performance. For instance, the aromatic rings can increase the material's rigidity and thermal stability.
Protocol: Functionalization of an Amine-Containing Polymer
This protocol describes a representative method for the functionalization of a polymer bearing primary amine groups with this compound via reductive amination.
Materials:
-
Amine-functionalized polymer (e.g., Poly(allylamine) or chitosan)
-
This compound
-
Sodium cyanoborohydride (NaBH₃CN)
-
Anhydrous methanol
-
Dialysis tubing (appropriate MWCO)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon supply
Procedure:
-
Dissolution of Polymer: In a round-bottom flask, dissolve the amine-containing polymer in anhydrous methanol to a final concentration of 1-5% (w/v). Stir the solution under an inert atmosphere (N₂ or Ar) until the polymer is fully dissolved.
-
Addition of Aldehyde: To the stirring polymer solution, add a 1.5 to 3-fold molar excess of this compound relative to the amine groups on the polymer. Allow the reaction to proceed for 2-4 hours at room temperature to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add a 2 to 4-fold molar excess of sodium cyanoborohydride to the reaction mixture. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The addition may cause some effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 24-48 hours.
-
Purification:
-
Quench the reaction by the slow addition of a small amount of water.
-
Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.
-
Lyophilize the purified polymer solution to obtain the functionalized polymer as a solid.
-
Characterization:
The success of the functionalization can be confirmed by:
-
FTIR Spectroscopy: Look for the appearance of new peaks corresponding to the aromatic ring and the ether linkage.
-
¹H NMR Spectroscopy: In a suitable deuterated solvent, new aromatic proton signals from the ethoxyphenyl group should be observable.
-
Thermal Gravimetric Analysis (TGA): Compare the thermal stability of the functionalized polymer to the starting polymer.
Workflow for Polymer Functionalization:
Caption: Workflow for functionalizing an amine-containing polymer.
Application in Heterocycle Synthesis for Functional Materials
Aryl glyoxals are well-established precursors for the synthesis of a wide variety of heterocyclic compounds.[1][2][3] These heterocycles can then be used as monomers for polymerization or as functional units in the design of materials with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs) or as organic semiconductors.
Rationale for Heterocycle Synthesis
The 1,2-dicarbonyl moiety of this compound can react with various binucleophiles to form five- or six-membered rings. For example, reaction with a 1,2-diamine can yield a quinoxaline derivative, while reaction with a β-ketoester and ammonia source can lead to a pyridine derivative. These heterocyclic cores are often planar and electron-rich, making them suitable for applications in organic electronics.
Protocol: Synthesis of a Quinoxaline Derivative
This protocol provides a representative method for the synthesis of a quinoxaline derivative from this compound and an aromatic diamine.
Materials:
-
This compound
-
1,2-Phenylenediamine (or a substituted derivative)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 1 equivalent of 1,2-phenylenediamine in ethanol.
-
Addition of Aldehyde: To the stirring solution, add 1 equivalent of this compound.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of solution upon cooling. If not, the solvent can be partially removed under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
Characterization:
-
Melting Point: Determine the melting point of the purified product.
-
¹H and ¹³C NMR Spectroscopy: Confirm the structure of the quinoxaline derivative.
-
Mass Spectrometry: Determine the molecular weight of the product.
Reaction Scheme for Quinoxaline Synthesis:
Caption: Synthesis of a quinoxaline derivative.
Potential in Stimuli-Responsive Materials
The reactivity of the aldehyde and ketone groups can also be exploited in the design of stimuli-responsive materials. For example, the formation of imine bonds is often reversible and pH-sensitive. This property could be used to create hydrogels that degrade under acidic conditions or surfaces that can release a payload in response to a pH change.
Conclusion
This compound is a promising, yet underexplored, building block in material science. Its dual carbonyl reactivity, combined with the properties imparted by the ethoxyphenyl group, makes it a versatile tool for the synthesis of a wide range of functional materials. The protocols and application notes provided in this guide, based on the established chemistry of aryl glyoxals, offer a solid foundation for researchers to begin exploring the potential of this molecule in their own work. Further research into the specific applications of this compound will undoubtedly uncover new and exciting opportunities in the development of advanced materials.
References
- Eftekhari-Sis, B., Zirak, M., & Akbari, A. (2013). Arylglyoxals in Synthesis of Heterocyclic Compounds. Chemical Reviews, 113(5), 2958–3043.
- Yadav, A. K., & Singh, P. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(17), 11652–11684.
- Yadav, A. K., & Singh, P. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles.
Sources
Troubleshooting & Optimization
improving the yield of quinoxaline synthesis with 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate.
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Quinoxaline Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules, including antitumor, antimycobacterial, and antidepressant drugs.[1] The most common and classical method for synthesizing quinoxalines is the condensation reaction between a 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][2][3] This guide will address the specific challenges and optimization strategies when using 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate as the 1,2-dicarbonyl precursor.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of quinoxalines from this compound.
Low or No Product Yield
Q1: I am experiencing very low to no yield of my target quinoxaline. What are the likely causes?
Low yields in quinoxaline synthesis can be attributed to several factors, including suboptimal reaction conditions, the purity of starting materials, and the choice of catalyst and solvent.[4]
Possible Causes & Solutions:
-
Purity of Starting Materials: The purity of both the o-phenylenediamine and this compound is critical.[4] Impurities can interfere with the reaction, leading to side product formation and a lower yield.
-
Recommendation: Use high-purity reagents. If you suspect impurities in your starting materials, consider purification by recrystallization or chromatography before use.[4]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations play a crucial role.
-
Recommendation: Systematically optimize these parameters. High temperatures and strong acid catalysts, while sometimes necessary, can also lead to the degradation of products if not carefully controlled.[4]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or moderately increasing the temperature to drive the reaction forward.
-
-
Instability of this compound: This reactant is a hydrate and may have specific storage and handling requirements.
Side Product Formation
Q2: I am observing significant side product formation, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?
The formation of side products is a common issue in quinoxaline synthesis.
Common Side Products:
-
Benzimidazoles: These can form through rearrangement, especially under harsh acidic conditions.[6]
-
Quinoxaline Dimers: Self-condensation can occur in the presence of strong acids.[6]
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, leading to colored impurities.[6]
-
Incomplete Condensation Products: If the reaction does not go to completion, you may isolate mono-imine intermediates.[6]
Strategies to Minimize Side Products:
-
Control of Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, particularly when using strong acid catalysts.[6]
-
Milder Catalysts: Employing milder catalysts or even catalyst-free "green" synthetic methods can significantly reduce side reactions.[6]
-
Inert Atmosphere: To prevent the oxidation of o-phenylenediamine, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Choice: The solvent can influence reaction rates and selectivity. Screening different solvents is often beneficial.[4]
Catalyst and Solvent Selection
Q3: What are the best catalysts and solvents for this reaction?
While the condensation can sometimes proceed without a catalyst, using one often improves the reaction rate and yield. The choice of solvent is also critical as it affects the solubility of reactants and can stabilize reaction intermediates.[4]
Catalyst Recommendations:
| Catalyst Type | Examples | Key Advantages |
| Mild Acid Catalysts | Iodine, Acetic Acid | Effective in promoting condensation while minimizing side reactions.[1][2] |
| Heterogeneous Catalysts | Montmorillonite K10, Alumina-supported heteropolyoxometalates | Environmentally friendly, easily recoverable, and can be reused.[2][7] |
| "Green" Catalysts | Ionic liquids, Ammonium bifluoride | Offer environmentally benign alternatives to traditional metal catalysts and hazardous organic solvents.[8] |
Solvent Recommendations:
-
Protic Solvents: Ethanol and ethanol/water mixtures have been shown to provide excellent yields in many quinoxaline syntheses.[1][4]
-
Aprotic Solvents: Toluene, DMSO, and acetonitrile are also commonly used.[2][9]
-
Solvent-Free Conditions: In some cases, reactions can be performed neat, which is a greener and often efficient alternative.
Purification Challenges
Q4: I am having difficulty purifying my quinoxaline product. What are the best methods?
Purification can be challenging due to the nature of the product and potential impurities.
Effective Purification Techniques:
-
Recrystallization: This is the most common and often most effective method for purifying solid quinoxaline derivatives.[10] Ethanol is a frequently used solvent for recrystallization.[10]
-
Column Chromatography: Silica gel chromatography is a standard technique for separating the desired product from impurities.[10]
-
Washing: If the product is a solid and impurities are soluble in a specific solvent, washing the crude product can be an effective preliminary purification step.
dot
Caption: Troubleshooting workflow for quinoxaline synthesis.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of quinoxalines using this compound. Optimization may be required based on the specific o-phenylenediamine used.
dot
Caption: General experimental workflow for quinoxaline synthesis.
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1 mmol) and this compound (1 mmol) in a suitable solvent (e.g., ethanol/water 1:1).[1]
-
Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 5 mol% iodine).[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating. The optimal temperature and time should be determined by monitoring the reaction. Microwave-assisted synthesis can also be a rapid and efficient alternative.[1]
-
Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.
-
Work-up: Once the reaction is complete, quench the reaction (if necessary) and perform a standard aqueous work-up. This may involve extraction with an organic solvent.[11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2][10]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (NMR, MS, etc.).
References
Sources
- 1. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate by Recrystallization
Welcome to the technical support center for the purification of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and require a high-purity material for their downstream applications.[1] This document provides a detailed recrystallization protocol, robust troubleshooting advice, and answers to frequently asked questions, grounded in the fundamental principles of crystallization chemistry.
Foundational Principles: Why Recrystallization?
Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[2] The core principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[3] Soluble impurities remain in the solvent (the "mother liquor"), while insoluble impurities can be removed by hot filtration.[4][5]
For 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde, we are dealing with its hydrate form. Ketoaldehydes are prone to hydration, and this hydrated form is often more stable and easier to handle than the anhydrous aldehyde.[6] The presence of water is crucial for maintaining the crystal lattice of the hydrate, a factor that heavily influences the choice of an appropriate recrystallization solvent system. A procedure for the closely related phenylglyoxal hydrate involves dissolving it in hot water for crystallization, highlighting the compatibility of water with this class of compounds.[7]
Standard Recrystallization Protocol
This protocol is a validated starting point for obtaining high-purity this compound, which typically appears as a light yellow crystalline powder.[1]
Step-by-Step Methodology
-
Solvent Selection : The ideal solvent should dissolve the compound when hot but not at room temperature.[2][8] For this polar, aromatic ketoaldehyde hydrate, an ethanol/water mixed solvent system is an excellent choice. The ethanol solubilizes the organic portion of the molecule, while the water helps maintain the hydrate structure and reduces solubility at lower temperatures.
-
Dissolution :
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot 95% ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate.
-
Once dissolved, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Add a few more drops of hot ethanol until the solution becomes clear again. This ensures the solution is saturated but not supersaturated at the boiling point.
-
-
Decolorization (Optional) : If the solution is highly colored, it may indicate the presence of colored impurities.
-
Remove the flask from the heat.
-
Add a small amount (spatula tip) of activated charcoal to the solution.
-
Gently swirl and reheat the mixture for a few minutes. The charcoal will adsorb the colored impurities.[9]
-
-
Hot Filtration (If Necessary) : If activated charcoal was used or if there are insoluble impurities, they must be removed while the solution is hot to prevent premature crystallization.
-
Use a pre-heated stemless funnel and fluted filter paper.
-
Pour the hot solution through the filter paper into a clean, pre-heated Erlenmeyer flask.[9]
-
-
Crystallization :
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is crucial for the formation of large, pure crystals.[2][3]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.
-
-
Isolation and Washing :
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent (the same ethanol/water ratio used for crystallization) to remove any adhering mother liquor.[8]
-
-
Drying :
-
Allow the crystals to air-dry on the filter paper for a few minutes while continuing to draw a vacuum.
-
Transfer the crystals to a watch glass and let them dry completely. To be certain the solid is dry, it should be weighed to a constant weight.[5] Store at 0-8 °C as recommended for the pure compound.[1]
-
Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale |
| Compound Form | Hydrate (C₁₀H₁₂O₄) | Increased stability over the anhydrous form.[6] |
| Appearance | Light yellow crystalline powder | Expected appearance of the pure compound.[1] |
| Primary Solvent | 95% Ethanol | Good solvent for the organic structure. |
| Anti-Solvent | Water | Reduces solubility upon cooling, stabilizes hydrate.[7] |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes large, pure crystal formation.[2][3] |
| Washing Solvent | Ice-cold ethanol/water mixture | Removes impurities without dissolving the product.[8] |
Visual Workflow: Recrystallization Process
Caption: A decision tree for troubleshooting common recrystallization problems.
Frequently Asked Questions (FAQs)
-
Q1: How do I know what the best solvent ratio is?
-
Q2: How do I confirm the purity of my final product?
-
A: The most common method is melting point analysis. A pure compound will have a sharp, well-defined melting point that matches the literature value. Impurities will typically cause the melting point to be depressed and broaden the melting range. [8]You can also use techniques like NMR or HPLC for a more quantitative assessment of purity.
-
-
Q3: Can I place the hot solution directly into the ice bath to speed things up?
-
Q4: What are the likely impurities from the synthesis of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde?
-
A: Common synthetic routes, such as the oxidation of the corresponding acetophenone, can lead to several impurities. [11]These may include unreacted 4-ethoxyacetophenone, over-oxidation products like 4-ethoxyphenylglyoxylic acid, or byproducts from the oxidizing agent (e.g., selenium compounds if selenium dioxide is used). [6][7]Recrystallization is effective at removing these types of structurally different impurities.
-
References
-
Recrystallization I 10. (n.d.). University of Colorado Boulder. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021). Royal Society of Chemistry. Retrieved from [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Sandtorv, A. (2021). 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Retrieved from [Link]
-
Riley, H. A., & Gray, A. R. (1932). Phenylglyoxal. Organic Syntheses, 12, 68. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization1. (n.d.). St. Olaf College. Retrieved from [Link]
-
Mikol, G. J., & Russell, G. A. (1968). Phenylglyoxal. Organic Syntheses, 48, 109. Retrieved from [Link]
- Levy, J. B. (1993). Preparation of substituted or unsubstituted phenylglyoxals. Google Patents.
-
Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). (1994). National Toxicology Program. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Recrystallization [wiredchemist.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. WO1993017989A1 - Preparation of substituted or unsubstituted phenylglyoxals - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Products in the Reaction of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate. This guide is designed to provide in-depth troubleshooting for common side reactions and the formation of unexpected byproducts during your experiments. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you to proactively mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: I've observed the formation of two unexpected products in my reaction, one more polar and one less polar than my starting material. What could these be?
This is a classic sign of a Cannizzaro reaction.[1][2][3] 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde lacks α-hydrogens, making it susceptible to this base-catalyzed disproportionation.[4] In the presence of a strong base, one molecule of the aldehyde is reduced to the corresponding primary alcohol, while a second molecule is oxidized to a carboxylic acid.[1][2]
-
The more polar product: 4-Ethoxyphenylglyoxylic acid (the carboxylic acid).
-
The less polar product: 1-(4-Ethoxyphenyl)ethane-1,2-diol (the primary alcohol).
Troubleshooting the Cannizzaro Reaction:
| Symptom | Potential Cause | Preventative Measures & Solutions |
| Formation of 4-Ethoxyphenylglyoxylic acid and 1-(4-Ethoxyphenyl)ethane-1,2-diol | Presence of a strong base (e.g., NaOH, KOH) in the reaction mixture. | pH Control: Carefully control the pH of your reaction. Avoid strongly basic conditions if they are not essential for your desired transformation.Choice of Base: If a base is required, consider using a weaker, non-nucleophilic base.Purification: If the side products have already formed, they can typically be separated from the desired product by column chromatography due to the significant difference in polarity. |
Q2: My reaction has produced a significant amount of a high molecular weight, dimeric byproduct. What is the likely culprit?
The formation of a dimeric species from an aromatic aldehyde or glyoxal is characteristic of a Benzoin condensation.[5][6][7][8] This reaction involves the coupling of two molecules of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde to form an α-hydroxy ketone.[5][8] This process is typically catalyzed by nucleophiles such as cyanide or N-heterocyclic carbenes (NHCs).[5][6]
Troubleshooting Benzoin Condensation:
| Symptom | Potential Cause | Preventative Measures & Solutions |
| Formation of a dimeric α-hydroxy ketone byproduct | Presence of catalytic amounts of nucleophiles like cyanide or certain bases. | Avoid Nucleophilic Catalysts: If your reaction does not explicitly require a nucleophilic catalyst, ensure your reagents and solvents are free from such contaminants.Temperature Control: Benzoin condensations can be sensitive to temperature. Running the reaction at a lower temperature may disfavor this side reaction.Purification: The dimeric product will have a significantly higher molecular weight and different polarity, allowing for separation by techniques like column chromatography or recrystallization. |
Q3: I am seeing a complex mixture of byproducts, and I suspect my starting material is not stable under the reaction conditions. What should I consider?
This compound exists in equilibrium with its anhydrous α-ketoaldehyde form. The hydrate is generally more stable, but reaction conditions can shift this equilibrium. The free aldehyde is highly reactive and can participate in various side reactions.[9]
Troubleshooting Starting Material Instability:
| Symptom | Potential Cause | Preventative Measures & Solutions |
| A complex mixture of unidentified byproducts | Dehydration of the starting material to the more reactive free aldehyde.Reaction with trace impurities in solvents or reagents.Thermal degradation under harsh reaction conditions. | Mild Reaction Conditions: Whenever possible, use mild reaction conditions (e.g., lower temperatures, neutral pH).Solvent Purity: Ensure the use of high-purity, dry solvents to avoid unwanted reactions with impurities.Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation. |
Experimental Protocols
Protocol 1: General Reaction Setup to Minimize Side Products
-
Flask Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve this compound in the appropriate high-purity solvent under an inert atmosphere.
-
Temperature Control: Cool the reaction mixture to the desired temperature using an ice bath or cryocooler before adding any other reagents.
-
Reagent Addition: Add subsequent reagents slowly and dropwise to maintain temperature control and minimize localized high concentrations.
-
Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.
-
Work-up: Quench the reaction using a cooled, weakly acidic or neutral aqueous solution to neutralize any basic reagents.
-
Extraction and Purification: Promptly extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure at low temperature. Purify immediately using column chromatography.
Summary of Potential Side Products
| Side Product | Formation Mechanism | Key Identifying Features | Primary Prevention Strategy |
| 4-Ethoxyphenylglyoxylic acid | Cannizzaro Reaction | Acidic, highly polar | Avoid strong bases |
| 1-(4-Ethoxyphenyl)ethane-1,2-diol | Cannizzaro Reaction | Alcohol, less polar than starting material | Avoid strong bases |
| Dimeric α-hydroxy ketone | Benzoin Condensation | High molecular weight, dimeric structure | Avoid nucleophilic catalysts |
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. edubirdie.com [edubirdie.com]
- 4. scribd.com [scribd.com]
- 5. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. byjus.com [byjus.com]
- 8. Benzoin Condensation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
overcoming solubility issues of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate in reactions
Welcome to the technical support resource for 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate. This guide, developed for researchers and drug development professionals, provides expert-driven solutions to common challenges encountered with this reagent, focusing specifically on overcoming its limited solubility in various reaction systems.
Introduction for the Senior Application Scientist
This compound is a valuable building block in synthetic chemistry, particularly for constructing complex heterocyclic scaffolds. As an α-ketoaldehyde, its dual reactivity makes it a potent precursor for a variety of condensation reactions. However, its crystalline hydrate form, while stable, often presents significant solubility challenges, which can impede reaction kinetics, reduce yields, and complicate purification.
This guide moves beyond simple solvent recommendations. It explains the "why" behind each technique, grounding every piece of advice in fundamental chemical principles. We will explore how to manipulate reaction conditions to favor dissolution, select appropriate solvent systems, and troubleshoot common experimental failures.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and solubility of this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
A: The limited solubility stems from the compound's structure. It is a crystalline solid stabilized by a hydrate form, meaning water molecules are integrated into its crystal lattice. This stable, ordered structure requires a significant amount of energy to break down for the solute to dissolve. Furthermore, the molecule has both polar (aldehyde hydrate, ether) and non-polar (ethoxyphenyl group) regions, making it difficult to find a single solvent that effectively solvates all parts of the molecule.
Q2: I see solid material in my reaction flask even after prolonged stirring. Is the reaction still proceeding?
A: Possibly, but it is likely proceeding very slowly. The reaction can only occur with the dissolved portion of the reagent. If the solid remains undissolved, the effective concentration of your reactant is very low, which will drastically reduce the reaction rate. For reactions that are intended to be homogeneous, the presence of undissolved solid is a clear indicator that the conditions are suboptimal.
Q3: Can I just heat the mixture to dissolve the compound?
A: Heating is a very effective method to increase solubility and is often recommended. However, this approach must be balanced with the thermal stability of your reactants and products. Aldehydes, in particular, can be susceptible to side reactions like aldol condensations or oxidation at elevated temperatures. It is crucial to first determine the thermal tolerance of your system. A good starting point is to run the reaction at a moderately elevated temperature (e.g., 40-60 °C) and monitor for side product formation via TLC or LC-MS.
Q4: Will adding more solvent solve the problem?
A: While adding more solvent will eventually dissolve the compound, it may not be the best solution. Drastically increasing the solvent volume will decrease the concentration of all reactants, which can significantly slow down the desired reaction rate, potentially leading to longer reaction times and the formation of different side products. This strategy should be considered a last resort.
Q5: Is the "hydrate" form critical? Can I use an anhydrous form?
A: The commercially available form is typically the stable hydrate. Preparing the anhydrous α-ketoaldehyde is possible but often impractical as it can be unstable and prone to polymerization. The hydrate form is generally preferred for its stability and ease of handling. Most published procedures utilize the hydrate directly, and the reaction conditions are optimized accordingly.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides systematic approaches to diagnose and resolve solubility-related issues.
Guide 1: Systematic Solvent Selection Protocol
If your reagent fails to dissolve, a systematic approach to solvent selection is the most logical first step.
Step-by-Step Protocol:
-
Initial Solvent Screening: Begin by testing the solubility of a small, measured amount of the compound (e.g., 5 mg) in a fixed volume of various solvents (e.g., 0.5 mL) at room temperature. This allows for a qualitative assessment.
-
Categorize Solvents: Group the solvents based on their polarity and protic/aprotic nature. A recommended screening panel is provided in the table below.
-
Introduce Heat: For solvents that show poor solubility at room temperature, gently warm the mixture (e.g., to 50 °C) and observe any changes. Note if the compound dissolves completely and if it precipitates upon cooling.
-
Evaluate Co-Solvent Systems: If no single solvent is ideal, test binary mixtures. A common strategy is to use a good "solvating" solvent (like DMF or DMSO) in a small quantity as a co-solvent with a less effective but otherwise ideal "reaction" solvent (like ethanol or isopropanol). Start with a 1:10 ratio of DMF:Ethanol and adjust as needed.
-
Reaction Compatibility Check: Always ensure the chosen solvent is compatible with your reaction conditions (e.g., it doesn't react with your base, catalyst, or other reagents).
Table 1: Solvent Screening Panel for this compound
| Solvent Class | Example Solvents | Expected Behavior & Rationale |
| Protic Polar | Ethanol, Methanol, Isopropanol, Acetic Acid | Often the best choice. The hydroxyl group can hydrogen bond with the ether and hydrate moieties, aiding dissolution. Acetic acid can also act as a catalyst in many condensation reactions. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Good for solubilizing, but use with caution. These are powerful solvents that can dissolve the compound effectively, but may be difficult to remove and can interfere with certain reaction types. Often best used as a co-solvent. |
| Ethers | THF, 1,4-Dioxane | Moderate solubility. Can solvate the ethoxyphenyl group well, but are less effective at breaking down the hydrate crystal lattice. Heating is usually required. |
| Non-Polar | Toluene, Hexanes | Poor solubility expected. These solvents cannot effectively solvate the polar portions of the molecule and are generally unsuitable. |
Guide 2: Phase-Transfer Catalysis for Biphasic Systems
In cases where the reactant is soluble in an organic solvent but the other reagent (e.g., a salt in an aqueous base) is not, a phase-transfer catalyst (PTC) can be employed. This is common in reactions like the synthesis of heterocycles where a deprotonation step is required.
Causality: A PTC, such as tetrabutylammonium bromide (TBAB), has a charged "head" that pairs with the reactant in the aqueous phase and a lipophilic "tail" that pulls it into the organic phase where it can react with the dissolved this compound.
Step-by-Step Protocol:
-
Dissolve this compound in a water-immiscible organic solvent (e.g., Toluene or Dichloromethane).
-
Dissolve the second reagent (e.g., sodium sulfide) and a base in water.
-
Add the phase-transfer catalyst (typically 1-10 mol%) to the biphasic mixture.
-
Stir the mixture vigorously to maximize the surface area between the two phases, facilitating the transfer of the reagent by the PTC.
-
Monitor the reaction progress by analyzing the organic layer.
Part 3: Visualization of Workflows
Diagrams provide a clear, at-a-glance understanding of the decision-making process.
Workflow for Troubleshooting Solubility
This diagram outlines the logical progression for addressing solubility issues during reaction setup.
Caption: Decision tree for solving solubility issues.
Technical Support Center: Optimizing Multicomponent Reactions
Welcome to the technical support center for Multicomponent Reaction (MCR) optimization. As Senior Application Scientists, we understand that while MCRs offer an elegant and efficient route to complex molecules, achieving optimal results can be challenging.[1][2][3][4] This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying principles to empower your research.
Section 1: General Troubleshooting for MCRs
This section addresses the most common high-level problems encountered when running a multicomponent reaction.
Question: My MCR has a very low yield or isn't working at all. Where do I start troubleshooting?
Answer: A low or zero yield is a common starting problem. The issue can typically be traced back to one of three areas: reaction setup, reaction conditions, or the stability of components and products. A systematic approach is crucial.[5][6]
First, verify the basics of your setup: ensure all glassware was properly dried, reagents were weighed accurately, and solvents were of the appropriate grade.[5][7] Second, confirm the purity of your starting materials, as impurities can inhibit catalysts or participate in side reactions. Finally, analyze the crude reaction mixture using techniques like LC-MS or ¹H NMR to determine if starting materials are unconsumed, if side products have formed, or if the desired product has decomposed.[5] This initial analysis will guide your next steps.
Here is a logical workflow for troubleshooting a problematic MCR:
Caption: General troubleshooting workflow for MCRs.
Question: My reaction is messy, with many side products. How can I improve selectivity?
Answer: The formation of multiple products indicates that competing reaction pathways are occurring.[8] MCRs are a network of equilibria, and the final product depends on channeling the reaction flux down a single, irreversible path.[9] To improve selectivity, you must adjust conditions to favor the desired pathway.
Key strategies include:
-
Lowering Temperature: Many side reactions have higher activation energies than the desired reaction. Reducing the temperature can significantly slow these competing pathways.[10]
-
Catalyst Optimization: A catalyst's primary role is often to lower the activation energy of a specific pathway, thereby increasing selectivity and rate.[8][11] If you are using a catalyst, screen different types (e.g., Lewis acids, Brønsted acids, organocatalysts) and loadings.[12]
-
Solvent Choice: The solvent can dramatically influence which intermediates are stabilized, directly affecting the reaction pathway.[8][13]
-
Order of Addition: Sometimes, pre-forming a key intermediate (like an imine in the Ugi reaction) by mixing two components before adding the others can prevent side reactions.
Table 1: Troubleshooting Guide: Common Symptoms, Causes, and Solutions
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Reaction temperature is too low. 2. Catalyst is inactive or absent. 3. Reactants are not soluble. 4. A key component is impure or degraded. | 1. Increase temperature incrementally. 2. Add a suitable catalyst or screen different catalysts.[14] 3. Choose a different solvent or use a co-solvent system.[15] 4. Verify purity of all starting materials. |
| Low Yield | 1. Incomplete conversion. 2. Product decomposition over time. 3. Competing side reactions. 4. Mechanical loss during workup/purification.[5] | 1. Increase reaction time or temperature; increase reactant concentration.[16] 2. Monitor reaction and quench as soon as starting material is consumed.[5][10] 3. See "Messy Reaction" Q&A above; lower temperature or screen catalysts/solvents. 4. Refine workup procedure; ensure phase separation is clean; thoroughly rinse drying agents.[5] |
| Poor Reproducibility | 1. Inconsistent temperature or time control.[10] 2. Moisture or air sensitivity. 3. Variable quality of reagents/solvents. | 1. Use a calibrated temperature controller; time reactions precisely. 2. Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar). 3. Use reagents from the same batch; purify solvents if necessary.[7] |
Section 2: Parameter-Specific Optimization FAQs
Question: How do I select the right solvent for my MCR?
Answer: Solvent selection is one of the most critical parameters in MCR optimization. The solvent's polarity, protic/aprotic nature, and ability to solubilize all components dictate the reaction's success.[13][17] The mechanism of the specific MCR is the most important consideration.
For example, the Ugi and Passerini reactions, both isocyanide-based MCRs, have starkly different optimal solvents due to their mechanisms. The Ugi reaction proceeds through a polar pathway involving a nitrilium ion and is favored in polar, protic solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE).[15][18][19] These solvents facilitate the key initial step of imine formation. In contrast, the Passerini reaction follows a non-polar, concerted pathway and performs best in nonpolar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).[15][18] Using a protic solvent in a Passerini reaction can disfavor the desired pathway.[15]
When developing a new MCR, a solvent screen is highly recommended.
Protocol: Systematic Solvent Screening
-
Initial Selection: Choose a small set of 4-6 solvents with a range of polarities and properties (e.g., Toluene, THF, DCM, Acetonitrile, Methanol, Water).[15][17] Consider a solvent-free (neat) condition if reactants are liquids.[20]
-
Small-Scale Setup: Arrange an array of small-scale reactions (e.g., 0.1 mmol) in vials, with each vial containing a different solvent.
-
Consistent Conditions: Ensure all other parameters (temperature, stirring, reactant concentration) are identical across all vials. Start at room temperature unless literature suggests otherwise.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique like TLC or LC-MS.[15]
-
Analysis: Identify the solvent that provides the best balance of reaction rate and selectivity. This will be your starting point for further optimization.
Caption: Workflow for a systematic solvent screening experiment.
Question: What is the effect of reactant concentration on the reaction?
Answer: According to collision theory, increasing the concentration of reactants increases the frequency of molecular collisions, which generally leads to a faster reaction rate.[16][21][22] For many MCRs, running the reaction at a higher concentration (e.g., 0.5 M to 1.0 M) can be beneficial.
However, the relationship isn't always simple.[22]
-
Side Reactions: Very high concentrations can sometimes favor undesired pathways, such as polymerization of a reactive component.
-
Solubility: Ensure that all reactants remain soluble at the chosen concentration. If a reactant precipitates, the effective concentration in solution drops, slowing the reaction.
-
Kinetics: The reaction order with respect to each component determines how significantly concentration changes will affect the rate.[23] In some multi-step MCRs, one component may not be involved in the rate-determining step, and increasing its concentration may have little effect on the overall reaction time.[22][24]
Recommendation: Start with a moderate concentration (e.g., 0.2 M). If the reaction is slow but clean, try increasing the concentration. If it is fast but messy, try decreasing the concentration.
Question: How do I optimize temperature and reaction time?
Answer: Temperature and time are intrinsically linked. Increasing the temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions, which accelerates nearly all reactions.[13] However, an excessively high temperature can cause decomposition of starting materials, intermediates, or the final product, leading to lower yields and more impurities.[10]
The optimal approach is to find the lowest temperature at which the reaction proceeds to completion in a reasonable amount of time.
-
Start conservatively: Begin at room temperature.
-
Monitor progress: Use TLC or LC-MS to track the consumption of the limiting reagent.
-
Adjust temperature: If the reaction is too slow after several hours, increase the temperature in 10-20 °C increments.
-
Identify completion: Once the limiting reagent is consumed, quench the reaction immediately. Allowing it to stir for too long after completion can lead to product degradation.[10]
Section 3: Reaction-Specific Guides: Ugi vs. Passerini
Question: I am trying to run an Ugi (4-component) reaction, but I am isolating the Passerini (3-component) product. What is happening?
Answer: This is a classic selectivity problem in isocyanide-based MCRs. The Ugi reaction can be viewed as the combination of a Schiff base (imine) formation followed by a Passerini-type reaction on the resulting imine.[19] The Passerini reaction, which involves the aldehyde, carboxylic acid, and isocyanide, is often a competing side reaction.[25]
The formation of the Passerini product as the major isolate in a planned Ugi reaction almost always points to an issue with the imine formation step.
Table 2: Ugi vs. Passerini Reactions: Key Differences & Optimal Conditions
| Feature | Ugi Reaction (4-Component) | Passerini Reaction (3-Component) |
| Reactants | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Aldehyde/Ketone, Carboxylic Acid, Isocyanide |
| Product | α-Acetamido Carboxamide | α-Acyloxy Carboxamide |
| Mechanism | Polar, involves Schiff base (imine) and nitrilium ion intermediates.[15][26] | Non-polar, believed to be a concerted or cyclic pathway.[15][18] |
| Optimal Solvent | Polar, Protic (e.g., Methanol , TFE)[15][19] | Non-polar, Aprotic (e.g., DCM , THF)[15][19] |
Troubleshooting Steps:
-
Change the Solvent: This is the most effective solution. Switch from your current solvent to methanol (MeOH). Methanol is highly effective at promoting imine formation, which is the crucial first step of the Ugi pathway, thereby outcompeting the non-polar Passerini pathway.[15]
-
Pre-form the Imine: Mix the aldehyde and amine components in the solvent for a short period (e.g., 15-30 minutes) before adding the carboxylic acid and isocyanide. This gives the key Ugi intermediate a "head start."
-
Use a Lewis Acid: A catalytic amount of a Lewis acid can sometimes accelerate imine formation, though care must be taken as it can also affect other components.
References
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). How and Why to Investigate Multicomponent Reactions Mechanisms? A Critical Review.
- Vertex AI Search. (2024). Multicomponent Reaction Chemistry A Practical Approach - Lyon College Online Bookstore.
- Benchchem. (2025). Technical Support Center: Optimizing Solvent Conditions for Isocyanide Reactions.
- Vertex AI Search. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Vertex AI Search. (2023).
- Bohrium. (n.d.).
- Frontiers. (2024). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
- YouTube. (2025).
- NIH. (n.d.).
- Chemguide. (n.d.).
- Google Books. (n.d.).
- ACS Publications. (2025). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics | Organic Letters.
- PubMed Central. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?.
- Chemistry LibreTexts. (2023). 14.
- ResearchGate. (n.d.). Reaction condition optimization for catalytic asymmetric multicomponent synthesis of β³-amino amides.
- Creative Biolabs. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (n.d.).
- PubMed Central. (n.d.). Strategies for Innovation in Multicomponent Reaction Design - PMC.
- Organic Chemistry Portal. (n.d.). Multicomponent Reactions.
- Preprints.org. (2023).
- YouTube. (2025). How Do You Optimize Chemical Reaction Yields?.
- ACS GCI Pharmaceutical Roundtable. (2025). Multicomponent Reactions.
- ResearchGate. (n.d.). Optimization of multicomponent reaction conditions 1.
- RSC Publishing. (2021). The 100 facets of the Passerini reaction.
- PMC. (2025).
- RSC Publishing. (n.d.).
- ACS Publications. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction? | The Journal of Organic Chemistry.
- American Chemical Society. (2025).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Optimization of reaction conditions for the multicomponent synthesis of 4a. a ….
- Sigma-Aldrich. (n.d.). RT-PCR Troubleshooting.
- ResearchGate. (2025).
- Thermo Fisher Scientific. (n.d.). Multiplex PCR Troubleshooting Guide.
- PubMed. (2018). Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions.
- Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros.
- Benchchem. (2025).
- Wikipedia. (n.d.). Multi-component reaction.
- PMC. (n.d.). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years.
- Reddit. (2024). How to minimize side products of this reaction : r/OrganicChemistry.
- MDPI. (2020).
Sources
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stability of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate under acidic/basic conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the stability of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate under various experimental conditions. Understanding the stability of this α-keto aldehyde hydrate is crucial for its effective use in synthesis and pharmaceutical development.
Introduction: The Nature of this compound
2-(4-Ethoxyphenyl)-2-oxoacetaldehyde is an α-keto aldehyde that, in the presence of water, can exist in equilibrium with its hydrate form, a geminal diol.[1][2] This equilibrium is dynamic and sensitive to environmental factors such as pH and temperature. The stability of both the aldehyde and its hydrate is a critical consideration in experimental design, particularly in drug development where forced degradation studies are essential. This guide will help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between 2-(4-ethoxyphenyl)-2-oxoacetaldehyde and its hydrate?
A1: 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde, an aldehyde, reacts reversibly with water to form 2-(4-ethoxyphenyl)-2,2-dihydroxyethan-1-one, its hydrate, which is a geminal diol.[2] This is an equilibrium reaction, meaning that in an aqueous solution, both the aldehyde and the hydrate will be present in a specific ratio. The position of this equilibrium can be influenced by factors such as solvent, temperature, and pH. For many aldehydes, the equilibrium favors the carbonyl form, but for α-keto aldehydes, the hydrate can be a significant species.[2][3]
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can catalyze the interconversion between the aldehyde and its hydrate.[4][5]
-
Under acidic conditions: The carbonyl oxygen of the aldehyde can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This accelerates the formation of the hydrate.[4][5]
-
Under basic conditions: The hydroxide ion is a stronger nucleophile than water and can directly attack the carbonyl carbon, leading to the formation of the hydrate after protonation of the resulting alkoxide.[4]
Extreme pH values can also lead to degradation of the molecule.
Q3: What are the likely degradation pathways for this compound under acidic or basic conditions?
A3: While specific degradation pathways for this exact molecule are not extensively documented, we can infer potential pathways based on the chemistry of similar α-keto aldehydes.
-
Under acidic conditions: Dehydration of the hydrate back to the aldehyde is a primary reaction.[6] Prolonged exposure to strong acids and heat could potentially lead to other reactions involving the ethoxy group or the aromatic ring, though these are generally less likely under typical experimental conditions.
-
Under basic conditions: α-Keto aldehydes are susceptible to various base-catalyzed reactions. One significant pathway is the β-alkoxy elimination mechanism, particularly if there are susceptible groups nearby on a larger molecule.[7] Additionally, oxidation of the aldehyde group to a carboxylic acid can occur, especially in the presence of an oxidizing agent.[8] The Cannizzaro reaction is another possibility for aldehydes lacking α-hydrogens, though the α-keto group influences this reactivity.
Q4: I am observing unexpected peaks in my HPLC analysis. What could be the cause?
A4: Unexpected peaks during HPLC analysis of reactive carbonyl compounds are common.[9][10] Here are some potential causes:
-
Aldehyde-Hydrate Equilibrium: You may be observing separate peaks for the aldehyde and its hydrate if the interconversion is slow on the HPLC timescale.
-
Degradation Products: As discussed in Q3, new peaks could correspond to degradation products formed under your sample preparation or analysis conditions.
-
Reaction with Solvents: The aldehyde may react with nucleophilic solvents (e.g., methanol, ethanol) to form hemiacetals.
-
Polymerization: Some aldehydes can polymerize, especially upon standing.[3]
Troubleshooting Guides
Issue 1: Poor Reproducibility in Stability Studies
Possible Cause: Fluctuations in pH, temperature, or sample handling time. The aldehyde-hydrate equilibrium is sensitive to these parameters.
Troubleshooting Steps:
-
Strict pH Control: Use buffers to maintain a constant pH throughout the experiment.
-
Temperature Control: Perform all experiments in a temperature-controlled environment (e.g., water bath, incubator).
-
Standardized Timings: Ensure that the time between sample preparation and analysis is consistent for all samples.
-
Inert Atmosphere: For studies under basic conditions, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Issue 2: Difficulty in Quantifying the Aldehyde and Hydrate Separately by HPLC
Possible Cause: Rapid interconversion between the aldehyde and hydrate forms on the column, leading to broad or merged peaks.
Troubleshooting Steps:
-
Derivatization: Convert the aldehyde to a stable derivative before analysis. A common method is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which reacts specifically with the carbonyl group to form a stable hydrazone that can be easily quantified by UV-Vis detection.[10][11][12]
-
Method Optimization:
-
Lower Temperature: Running the HPLC at a lower temperature can slow down the interconversion.
-
Mobile Phase Modification: Adjusting the mobile phase composition and pH can sometimes help to resolve the two forms.
-
-
Use of an Alternative Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent technique for studying and quantifying the aldehyde-hydrate equilibrium in solution without derivatization.[13][14][15][16][17]
Experimental Protocols
Protocol 1: Assessment of Stability by HPLC with DNPH Derivatization
This protocol provides a framework for assessing the stability of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde under specific pH conditions.
Materials:
-
This compound
-
Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 4, borate buffer for pH 9)
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and a small amount of acid, e.g., sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a non-nucleophilic solvent like acetonitrile.
-
Incubation:
-
Add a known volume of the stock solution to separate vials containing the different pH buffers.
-
Incubate the vials at a controlled temperature for specific time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Derivatization:
-
At each time point, withdraw an aliquot from each vial.
-
Immediately add the aliquot to a vial containing an excess of the DNPH solution.
-
Allow the derivatization reaction to proceed for a specified time (e.g., 30 minutes) at a controlled temperature.
-
-
HPLC Analysis:
-
Inject the derivatized samples into the HPLC system.
-
Use a suitable mobile phase gradient (e.g., acetonitrile/water) to separate the DNPH derivative of the aldehyde from any potential degradation product derivatives.
-
Monitor the elution at a wavelength appropriate for the DNPH hydrazone (typically around 360 nm).
-
-
Data Analysis:
-
Quantify the peak area of the aldehyde-DNPH derivative at each time point.
-
Plot the concentration of the aldehyde versus time to determine the degradation kinetics.
-
| Parameter | Recommendation | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm | Good for separating nonpolar to moderately polar compounds like DNPH derivatives. |
| Mobile Phase | Acetonitrile and Water | Common solvents for reversed-phase HPLC. |
| Detection | UV at 360 nm | DNPH derivatives have a strong absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | A typical flow rate for this type of column. |
Protocol 2: Monitoring Aldehyde-Hydrate Equilibrium by ¹H NMR Spectroscopy
This protocol allows for the direct observation and quantification of the aldehyde and hydrate forms in solution.
Materials:
-
This compound
-
Deuterated solvents (e.g., D₂O, acetonitrile-d₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the deuterated solvent of choice in an NMR tube. If studying pH effects, use deuterated buffers.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic peaks for the aldehyde and the hydrate forms. The aldehydic proton will typically appear as a singlet at a downfield chemical shift (around 9-10 ppm). The methine proton of the hydrate (CH(OH)₂) will appear at a more upfield position.
-
-
Quantification:
-
Integrate the area of the characteristic peaks for both the aldehyde and the hydrate.
-
The ratio of the integrals will give the molar ratio of the two species in solution under those specific conditions.
-
-
Stability Study:
-
To study the stability over time, acquire spectra at different time points.
-
Changes in the integral ratios or the appearance of new peaks will indicate shifts in the equilibrium or degradation.
-
Visualizing the Chemistry
Aldehyde-Hydrate Equilibrium
Caption: Reversible equilibrium between the aldehyde and its hydrate form.
General Workflow for Stability Assessment
Caption: Workflow for assessing the stability of the target compound.
References
-
Rapidly Analyzing Carbonyl Compounds Using HPLC | LCGC International. (2025). Available at: [Link]
-
Mano, J., & Biswas, M. S. (2018). Analysis of Reactive Carbonyl Species Generated Under Oxidative Stress. Methods in Molecular Biology, 1743, 117–124. Available at: [Link]
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Marten, S., & Naguschewski, M. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. Available at: [Link]
-
Nuclear magnetic resonance measurements of equilibria involving hydration and hemiacetal formation from some carbonyl compounds. Journal of the Chemical Society B: Physical Organic. (1967). Available at: [Link]
-
Analytical methods for trace levels of reactive carbonyl compounds formed in lipid peroxidation systems. ResearchGate. (2001). Available at: [Link]
-
Toxic Carbonyl Compounds. Chromatographic Analysis of the Environment. (1998). Taylor & Francis. Available at: [Link]
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NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET. (2011). Available at: [Link]
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Phenylglyoxal. Wikipedia. Available at: [Link]
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Three branches of the subsequent degradation of alpha-keto isocaproate... ResearchGate. (2017). Available at: [Link]
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Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. (2018). Available at: [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. (2011). Available at: [Link]
-
1H- and 13C-NMR Spectroscopic Study of Chemical Equilibria in the System Acetaldehyde + Water. ResearchGate. (2018). Available at: [Link]
-
Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). (1994). Available at: [Link]
-
Catalytic Mechanism of a C−C Hydrolase Enzyme: Evidence for a Gem-Diol Intermediate, Not an Acyl Enzyme. Biochemistry. (2000). Available at: [Link]
-
A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants. Journal of the American Chemical Society. (1962). Available at: [Link]
-
Chemical Conversion of α-Amino Acids into α-Keto Acids by 4,5-Epoxy-2-decenal. Journal of Agricultural and Food Chemistry. (2006). Available at: [Link]
-
Glyoxal, phenyl. Organic Syntheses. Available at: [Link]
-
Detailed mechanism of the degradation of the 2-keto (4) and 3-keto (3)... ResearchGate. (2020). Available at: [Link]
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2-(4-ethoxy-2,5-dimethylphenyl)-2-oxoacetaldehyde. Chemspace. Available at: [Link]
-
Diols. IntechOpen. (2020). Available at: [Link]
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Host–guest interfaces in perovskite quantum dot@MOF/COF composites: from coordination-driven passivation to extreme environmental stability. Journal of Materials Chemistry A. (2023). Available at: [Link]
-
Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. PubMed. (2013). Available at: [Link]
-
Geminal diol. Wikipedia. Available at: [Link]
-
Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. (2023). Available at: [Link]
-
The Chemistry and Applications of Gem-Diols. ResearchGate. (2020). Available at: [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. (2010). Available at: [Link]
-
Hydration of Ketones and Aldehydes. Chemistry LibreTexts. (2015). Available at: [Link]
-
Acid-catalysed glucose dehydration in the gas phase: a mass spectrometric approach. Journal of Mass Spectrometry. (2015). Available at: [Link]
-
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. (2014). Available at: [Link]
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents. (2001).
-
Hydrate Formation (Forward Direction)--Acidic & Basic Conditions. YouTube. (2019). Available at: [Link]
-
Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology. (1969). Available at: [Link]
-
Hydrate Decomposition Reactions. YouTube. (2017). Available at: [Link]
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troubleshooting guide for reactions involving 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate
Welcome to the technical support hub for 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate (CAS: 1189873-72-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile α-ketoaldehyde building block. We provide in-depth, field-proven insights to ensure the success and integrity of your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling, properties, and reactivity of this compound.
Q1: What is the significance of the "hydrate" form of this reagent? Do I need to dehydrate it before my reaction?
A1: 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde exists predominantly in its more stable hydrate form, where a molecule of water has added to the aldehyde carbonyl. This geminal diol form is often a stable, crystalline solid, making it easier to handle and store than the free aldehyde.[1][2] For many reactions, particularly those performed in aqueous or protic solvents or under acidic conditions, the hydrate can be used directly as it is in equilibrium with the active aldehyde form. However, for reactions that are highly sensitive to water (e.g., involving Grignard reagents or certain anhydrous Lewis acid-catalyzed processes), in-situ dehydration or use of the anhydrous form is necessary.
Q2: How should I properly store this compound to ensure its stability?
A2: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3][4] As a light yellow crystalline powder, protecting it from moisture and light is crucial to prevent potential degradation or side reactions over time.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q3: What are the key reactive sites on this molecule?
A3: This molecule possesses two adjacent carbonyl groups: an aldehyde and a ketone.[1][2] The aldehyde is generally more electrophilic and thus more reactive towards nucleophiles than the ketone. This differential reactivity is a key feature that can be exploited for selective transformations. The molecule is an excellent synthon for building heterocyclic systems like furans, pyrroles, and quinoxalines, and is widely used in multicomponent reactions (MCRs).[6][7]
Q4: What are the expected hazards and necessary safety precautions?
A4: Standard laboratory safety protocols should be followed. The compound may cause skin, eye, and respiratory irritation.[4][8] It is essential to handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing the dust.[8]
Troubleshooting Guide for Common Reactions
This section provides a problem-oriented approach to resolving common issues encountered during reactions involving this compound.
Problem 1: Low or No Product Yield
Low yields can be frustrating and often point to issues with reagent activity, reaction conditions, or stoichiometry.
| Potential Cause | Explanation & Recommended Solution |
| Incomplete Activation of Hydrate | In non-acidic or anhydrous reactions, the equilibrium may favor the less reactive hydrate form. Solution: To drive the equilibrium toward the active aldehyde, consider adding a catalytic amount of a weak acid like acetic acid. For strictly anhydrous conditions, azeotropic removal of water with a Dean-Stark apparatus using a solvent like toluene may be necessary. |
| Sub-optimal Reaction Temperature | The activation energy for the desired transformation may not be met. Solution: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction closely by TLC or LC-MS to check for product formation versus decomposition. Some multicomponent reactions benefit from gentle heating (e.g., 50°C in water).[6] |
| Catalyst Inefficiency | The chosen catalyst (acidic, basic, or metallic) may be inappropriate or deactivated. Solution: Screen a panel of catalysts. For instance, in Paal-Knorr type syntheses, protic acids (H₂SO₄, HCl) or Lewis acids (ZnCl₂) are effective.[9] For certain condensations, an organocatalyst like DABCO might be required.[6] Ensure the catalyst is fresh and used in the correct molar ratio. |
| Reagent Degradation | Improper storage or age may have led to the degradation of the aldehyde hydrate. Solution: Use a fresh bottle of the reagent or verify the purity of the existing stock via NMR or melting point analysis. Storing at 0-8°C is recommended.[5] |
Problem 2: Formation of Multiple Impurities or Side Products
The presence of two distinct carbonyl groups can lead to a variety of side reactions if conditions are not carefully controlled.
| Potential Cause | Explanation & Recommended Solution |
| Self-Condensation (Aldol/Claisen-Schmidt Type) | Under basic conditions, the enolizable ketone can potentially react with the aldehyde of another molecule, leading to oligomeric byproducts.[10] Solution: Control the rate of addition. Add the this compound solution slowly to the reaction mixture containing the other nucleophile and base. Maintaining a low temperature can also suppress this side reaction. |
| Cannizzaro-type Reaction | Under strong basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to form a primary alcohol and a carboxylic acid. While the ketone here has α-protons, the aldehyde does not, making this a possibility. Solution: Avoid using strong, concentrated bases like NaOH or KOH. If a base is needed, opt for milder organic bases (e.g., triethylamine, DBU) or inorganic bases like K₂CO₃. |
| Lack of Regioselectivity | If the reaction partner can react with either the aldehyde or the ketone, a mixture of products may result. Solution: Exploit the higher reactivity of the aldehyde. Run the reaction at a lower temperature (e.g., 0°C to room temperature) to favor the kinetically controlled attack on the more electrophilic aldehyde. The order of reagent addition is also critical; often, generating the primary nucleophile in situ before adding the aldehyde hydrate is effective. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving a failed or low-yielding reaction.
Caption: A step-by-step decision tree for troubleshooting reactions.
Key Experimental Protocol: Synthesis of a Substituted Quinoxaline
This protocol details a common and reliable application of this compound: the synthesis of a quinoxaline derivative, a privileged scaffold in medicinal chemistry.
Reaction: Condensation of this compound with benzene-1,2-diamine.
Diagram of Experimental Workflow
Caption: Workflow for quinoxaline synthesis.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzene-1,2-diamine (1.0 eq) in ethanol (approx. 0.2 M concentration).
-
Reagent Addition: In a separate beaker, dissolve this compound (1.05 eq) in a minimal amount of ethanol. Add this solution dropwise to the stirred solution of the diamine at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within 1-2 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). If the reaction is sluggish, it can be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-ethoxyphenyl)quinoxaline product.
References
-
ResearchGate. Synthesis of arylglyoxalmonohydrates. Available at: [Link]
-
Grokipedia. Paal–Knorr synthesis. Available at: [Link]
-
ResearchGate. The reaction of arylglyoxal hydrates 1 with 1-(1H-benzimidazol-2-yl)guanidine 4. Available at: [Link]
-
ResearchGate. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Available at: [Link]
-
National Institutes of Health. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
-
ResearchGate. The preparation of aryl glyoxal monohydrates. Available at: [Link]
-
Royal Society of Chemistry. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Furan Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Guangzhou Webo Technology Co., Ltd. This compound. Available at: [Link]
-
Organic Chemistry Portal. Multicomponent Reactions. Available at: [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. Available at: [Link]
Sources
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retracted Article: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08315A [pubs.rsc.org]
- 3. 1189873-72-0|this compound|BLD Pharm [bldpharm.com]
- 4. 2-(3-Methoxyphenyl)-2-oxoacetaldehyde hydrate | 1172965-47-7 [sigmaaldrich.com]
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- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. jackwestin.com [jackwestin.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate Derivatives
Welcome to the technical support center for the synthesis of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot plant or manufacturing scale. As a versatile bifunctional building block, aryl glyoxals like this one are crucial in the synthesis of a wide array of heterocyclic compounds with significant biological activity.[1][2] However, their scale-up presents unique challenges related to reaction control, impurity management, and product stability.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a safe, efficient, and reproducible scale-up process.
Synthesis Overview & Core Challenges
The most common laboratory-scale synthesis of aryl glyoxals involves the oxidation of the corresponding acetophenone. The target molecule, 2-(4-ethoxyphenyl)-2-oxoacetaldehyde, is typically isolated as its more stable hydrate form to tame the high reactivity of the adjacent aldehyde and ketone carbonyl groups.[1][2][3]
The primary challenges in scaling up this process include:
-
Reaction Energetics: The oxidation step is often highly exothermic, posing a significant risk of thermal runaway if not properly controlled.
-
Impurity Profile: Over-oxidation to the corresponding carboxylic acid and incomplete conversion of the starting material are common issues that complicate purification.
-
Product Stability: The equilibrium between the glyoxal and its hydrate can be sensitive to water content, temperature, and pH, affecting the physical form and stability of the final product.[4][5]
-
Reagent Toxicity & Waste: Traditional methods often employ toxic reagents like selenium dioxide, which are undesirable for large-scale manufacturing due to safety and environmental concerns.
Below is a general workflow for the synthesis and the critical points where issues can arise.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up synthesis in a question-and-answer format.
Question 1: My reaction yield is low and inconsistent upon scale-up. What are the likely causes?
Answer: Low and variable yields during scale-up are often traced back to issues with reaction homogeneity, temperature control, and reagent stoichiometry.
-
Causality: At a larger scale, inefficient stirring can create localized "hot spots" where the oxidant concentration is high, leading to degradation and byproduct formation. Similarly, poor heat transfer in large reactors can cause the internal temperature to rise uncontrollably, accelerating side reactions.
-
Troubleshooting Steps:
-
Evaluate Mixing Efficiency: Ensure your reactor's impeller design and agitation speed are sufficient to maintain a homogenous slurry or solution. For heterogeneous reactions (e.g., with SeO₂), vigorous stirring is paramount.
-
Improve Heat Transfer: Use a reactor with a high surface-area-to-volume ratio or a more efficient heat transfer fluid. The most critical step is to control the rate of addition of the oxidant to match the reactor's cooling capacity, thereby maintaining the target temperature.
-
Verify Reagent Quality: Ensure the purity of the starting 4'-ethoxyacetophenone. Impurities can interfere with the reaction.
-
Implement In-Process Controls (IPCs): Use HPLC to monitor the reaction progress. A stalled reaction may indicate a sub-stoichiometric amount of oxidant or decomposition of the oxidant.
-
Question 2: I am observing a significant amount of 4-ethoxybenzoic acid as a byproduct. How can I minimize this?
Answer: The formation of 4-ethoxybenzoic acid is a classic example of over-oxidation. The intermediate aldehyde is susceptible to further oxidation, especially at elevated temperatures or in the presence of excess oxidant.
-
Mechanism of Formation:
-
4-Ethoxyacetophenone --[O]--> 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde --[O]--> 4-Ethoxybenzoylformic acid --> 4-Ethoxybenzoic acid + CO₂
-
-
Mitigation Strategies:
-
Strict Stoichiometry: Use no more than the required equivalents of the oxidizing agent. A slight sub-stoichiometric amount might be preferable, accepting a small amount of unreacted starting material which is often easier to remove during purification.
-
Temperature Control: Keep the reaction temperature at the lower end of the effective range. Run small-scale experiments (DSC - Differential Scanning Calorimetry) to understand the onset of the over-oxidation exotherm.
-
Quench Promptly: Once IPCs show that the starting material has been consumed to the target level, quench the reaction immediately to prevent further oxidation of the product.
-
Choice of Oxidant: Some oxidation systems are less prone to over-oxidation. For example, copper-catalyzed systems using oxygen can sometimes offer better selectivity compared to stronger, less selective oxidants.[6]
-
Question 3: The product isolation by crystallization is difficult, yielding an oil or an impure solid. What are the best practices?
Answer: Successful crystallization on a large scale depends on controlled cooling, proper solvent selection, and seeding. The hydrate form requires careful control of water content in the crystallization medium.
-
Causality: Rapid cooling ("crashing out") often traps impurities and leads to poor crystal form or oiling. The presence of byproducts like 4-ethoxybenzoic acid can also act as crystallization inhibitors.
-
Recommended Crystallization Protocol:
-
Solvent System: A common choice is a mixed solvent system, such as isopropanol/water or ethanol/water. The organic solvent provides solubility at higher temperatures, while water aids in both anti-solvency and ensuring the formation of the stable hydrate.
-
Hot Filtration: After the workup, if the organic layer containing the product is cloudy, perform a hot filtration to remove any insoluble particulate matter before cooling.
-
Controlled Cooling Profile: Cool the solution slowly. For example, cool from 70°C to 50°C over 1 hour, then to 25°C over 2-3 hours, followed by a hold period. This allows for the growth of larger, purer crystals.
-
Seeding: When the solution reaches a state of slight supersaturation (e.g., around 50-60°C), add a small amount (0.1-1% w/w) of pure product crystals (seed). This provides a template for controlled crystal growth and can prevent oiling out.
-
Water Content: Ensure sufficient water is present in the system to form the hydrate. The workup quench usually introduces enough water, but this should be optimized and standardized.
-
Question 4: How do I confirm the formation and stability of the hydrate? My product's appearance and water content change over time.
Answer: The hydrate's stability is crucial and can be affected by drying conditions and storage environment.[4][5] Confirming its form requires specific analytical techniques.
-
Analytical Confirmation:
-
Karl Fischer (KF) Titration: This is the most direct method to quantify the water content. The theoretical water content for the monohydrate (C₁₀H₁₀O₃·H₂O, MW 196.2) is approximately 9.18%. Your KF result should be close to this value.
-
Thermogravimetric Analysis (TGA): TGA will show a weight loss step corresponding to the loss of water, typically occurring before the compound's decomposition. The percentage of weight loss should match the KF result.
-
Powder X-Ray Diffraction (PXRD): The hydrate will have a distinct, crystalline diffraction pattern. This can be used as a fingerprint to confirm the correct solid form and check for the presence of any anhydrous or other polymorphic forms.
-
-
Stability and Drying:
-
Avoid Over-drying: Drying the product too aggressively (high temperature or high vacuum) can drive off the water of hydration, leading to the formation of the less stable, and often amorphous or oily, anhydrous glyoxal.
-
Drying Conditions: A gentle drying process is recommended, for example, in a vacuum oven at a moderate temperature (e.g., 35-45°C) until the water content reaches the target range as monitored by KF.
-
Storage: Store the final product in a sealed container at controlled room temperature or under refrigeration to prevent moisture loss or uptake.[7]
-
Frequently Asked Questions (FAQs)
Q: What is the best synthetic route for a >1 kg scale production?
A: While selenium dioxide (SeO₂) is effective, its high toxicity makes it unsuitable for large-scale production. A more scalable and safer alternative is oxidation using DMSO and a catalytic acid like HBr . This method avoids heavy metals and the reagents are inexpensive. Another promising route is the catalytic oxidation using a copper(I) source and oxygen/air , which is a "greener" alternative, though it may require more process development to optimize.[6]
| Oxidation Method | Pros | Cons | Scale-Up Feasibility |
| Selenium Dioxide (SeO₂) | High yielding, well-established. | Highly toxic, difficult metal removal, solid handling. | Poor |
| DMSO / HBr | Inexpensive, no heavy metals, good yield. | Corrosive (HBr), byproduct (DMS) odor. | Good |
| Cu(I) / O₂ Catalysis | "Green" (uses air), catalytic. | May require pressure, catalyst optimization needed. | Moderate to Good |
Q: What are the critical process parameters (CPPs) to monitor?
A: The key CPPs for this synthesis are:
-
Reaction Temperature: Directly impacts reaction rate and impurity formation.
-
Oxidant Addition Rate: Crucial for controlling the exotherm and maintaining safety.
-
Water Content during Crystallization: Determines the formation and stability of the desired hydrate form.
-
Drying Temperature and Vacuum: Must be controlled to prevent dehydration of the product.
Q: Which analytical techniques are essential for IPC and final product release?
A: For In-Process Control (IPC) , HPLC is essential to track the consumption of the starting material and the formation of the product and key byproducts. For Final Product Release , a full suite of tests is required:
-
Appearance: Visual inspection (e.g., Light yellow crystalline powder).[7]
-
Identity: ¹H NMR and FT-IR spectroscopy.
-
Purity: HPLC (to quantify impurities) and assay.
-
Water Content: Karl Fischer titration.
-
Solid Form: PXRD to confirm the hydrate crystal form.
-
Residual Solvents: GC-HS to measure solvents from the crystallization process.
Recommended Scale-Up Protocol (DMSO/HBr Method)
This protocol is provided as a representative example for a scalable synthesis. All steps should be validated in the laboratory before implementation at pilot scale.
Step 1: Reaction
-
Charge a suitable glass-lined reactor with 4'-ethoxyacetophenone (1.0 eq) and dimethyl sulfoxide (DMSO, 5-10 volumes).
-
Begin agitation and heat the mixture to 60-65°C.
-
Prepare a solution of 48% hydrobromic acid (HBr, ~0.2 eq) in DMSO (1-2 volumes).
-
Slowly add the HBr/DMSO solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 70°C. A significant exotherm may be observed.
-
Hold the reaction mixture at 65-70°C for 4-8 hours.
-
Monitor the reaction by HPLC until <2% of the starting material remains.
Step 2: Workup and Isolation
-
Cool the reaction mixture to 20-25°C.
-
Slowly quench the reaction by adding it to a separate vessel containing cold water (10-20 volumes), maintaining the temperature of the quench pot below 30°C.
-
The product will precipitate as a solid or slurry. Stir for 1-2 hours.
-
Filter the crude product and wash the cake thoroughly with water to remove DMSO and salts.
Step 3: Purification by Crystallization
-
Charge the wet, crude product to a clean reactor.
-
Add a mixture of isopropanol (5-8 volumes) and water (1-2 volumes).
-
Heat the slurry to 70-75°C to achieve complete dissolution.
-
Cool the solution to 55-60°C and add seed crystals of pure product (0.1% w/w).
-
Implement a controlled cooling profile: cool to 20-25°C over 4-6 hours, then cool further to 0-5°C and hold for 2-3 hours.
-
Filter the crystallized product. Wash the cake with a cold (0-5°C) mixture of isopropanol/water.
-
Dry the product in a vacuum oven at 40°C until the water content is between 9.0% and 9.5% by Karl Fischer.
References
-
Synthesis of arylglyoxalmonohydrates. ResearchGate. Available from: [Link]
-
The preparation of aryl glyoxal monohydrates. ResearchGate. Available from: [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. National Institutes of Health. Available from: [Link]
-
Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. Available from: [Link]
-
Structural forms of arylglyoxals-hydrate (IV, AGs-hydrate) and anhydrous arylglyoxal (V, AGs). ResearchGate. Available from: [Link]
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents.
-
(4-Ethoxyphenyl)(oxo)acetaldehyde hydrate. Chem-Impex International. Available from: [Link]
-
Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Royal Society of Chemistry. Available from: [Link]
-
Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example. PubMed. Available from: [Link]
-
2-(3-Methylphenyl)-2-oxoethanal, hydrate. PubChem. Available from: [Link]
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
-
Physical stability of crystal hydrates and their anhydrates in the presence of excipients. PubMed. Available from: [Link]
Sources
- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in the development of hydrate phases as active pharmaceutical ingredients--an example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physical stability of crystal hydrates and their anhydrates in the presence of excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
Validation & Comparative
A Comparative Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate and Phenylglyoxal in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Among the versatile dicarbonyl reagents, aryl glyoxals stand out for their utility in constructing a diverse array of heterocyclic compounds, which are often scaffolds for pharmacologically active molecules. This guide provides an in-depth comparison of two key aryl glyoxals: the commercially available and widely used phenylglyoxal and its para-ethoxy substituted analogue, 2-(4-ethoxyphenyl)-2-oxoacetaldehyde hydrate. This analysis, grounded in experimental data and mechanistic principles, aims to equip researchers with the insights necessary to make informed decisions in reagent selection for their specific synthetic goals.
At a Glance: Chemical Structures and Properties
Both phenylglyoxal and 2-(4-ethoxyphenyl)-2-oxoacetaldehyde are typically supplied and handled as their more stable crystalline monohydrates. The anhydrous forms are often yellow liquids that are prone to polymerization.[1]
| Feature | This compound | Phenylglyoxal |
| CAS Number | 1189873-72-0[2] | 1075-06-5 (monohydrate)[1] |
| Molecular Formula | C10H12O4[2] | C8H8O3 |
| Molecular Weight | 196.20 g/mol [2] | 152.15 g/mol |
| Appearance | Solid[2] | White crystalline solid (hydrate)[3] |
| Key Structural Difference | Presence of a para-ethoxy group | Unsubstituted phenyl ring |
The Decisive Factor: Electronic Effects on Reactivity
The primary distinction in the chemical behavior of these two reagents stems from the electronic nature of the para-substituent on the phenyl ring. The ethoxy group (-OEt) in 2-(4-ethoxyphenyl)-2-oxoacetaldehyde is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. Conversely, the unsubstituted phenyl ring of phenylglyoxal serves as a neutral baseline.
This electronic difference has a profound impact on the electrophilicity of the two carbonyl carbons. The electron-donating ethoxy group in 2-(4-ethoxyphenyl)-2-oxoacetaldehyde reduces the partial positive charge on the carbonyl carbons, making them less electrophilic compared to those in phenylglyoxal. This modulation of reactivity is a critical consideration in synthetic planning. Generally, electron-donating groups on a benzaldehyde derivative decrease its reactivity towards nucleophiles.[4]
Performance in Key Synthetic Transformations
The differing electronic profiles of 2-(4-ethoxyphenyl)-2-oxoacetaldehyde and phenylglyoxal manifest in their performance in various synthetic reactions, particularly in the synthesis of nitrogen-containing heterocycles.
Synthesis of Quinoxalines
Quinoxalines are a class of heterocyclic compounds with a broad range of biological activities, including anticancer and antimicrobial properties.[5] A common and efficient method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5]
In this context, the higher electrophilicity of phenylglyoxal generally leads to faster reaction rates and potentially higher yields compared to its ethoxy-substituted counterpart under identical conditions. However, the presence of the ethoxy group in the final product derived from 2-(4-ethoxyphenyl)-2-oxoacetaldehyde can be advantageous for tuning the pharmacological properties of the target molecule.
Comparative Yields in Quinoxaline Synthesis
While direct comparative studies are limited, the general trend suggests that electron-withdrawing groups on the aryl glyoxal can lead to higher yields in quinoxaline synthesis, while electron-donating groups may result in slightly lower yields or require more forcing conditions.[6]
| Aryl Glyoxal | Substituent Nature | Expected Reactivity | Typical Yields |
| Phenylglyoxal | Neutral | High | Good to Excellent[7] |
| 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde | Electron-Donating | Moderate | Good |
| 4-Nitrophenylglyoxal | Electron-Withdrawing | Very High | Excellent |
Note: Yields are highly dependent on specific reaction conditions.
Synthesis of Imidazoles
Imidazoles are another class of fundamentally important heterocycles in medicinal chemistry. The Debus synthesis, a classic method for imidazole formation, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[8] Aryl glyoxals can serve as the dicarbonyl component in variations of this synthesis.
Similar to quinoxaline synthesis, the enhanced electrophilicity of phenylglyoxal would be expected to facilitate the initial nucleophilic attack by ammonia, potentially leading to faster reaction kinetics.
Experimental Protocols
General Procedure for the Synthesis of Aryl Glyoxals from Aryl Methyl Ketones
A common method for the preparation of aryl glyoxals is the selenium dioxide oxidation of the corresponding aryl methyl ketone.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl methyl ketone (e.g., acetophenone or 4-ethoxyacetophenone) (1 equivalent) in a suitable solvent such as dioxane or a mixture of dioxane and water.
-
Addition of Oxidant: Add selenium dioxide (SeO2) (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
-
Extraction: Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aryl glyoxal can be purified by column chromatography on silica gel or by distillation under reduced pressure. The hydrate is often obtained by crystallization from water.
Representative Protocol for Quinoxaline Synthesis
This protocol is a general guideline for the condensation of an aryl glyoxal with an o-phenylenediamine.
Step-by-Step Methodology:
-
Reactant Dissolution: In a round-bottom flask, dissolve the o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Glyoxal: To this solution, add the aryl glyoxal hydrate (1 equivalent) either as a solid or as a solution in the same solvent.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Product Isolation: Upon completion, the quinoxaline product often precipitates from the reaction mixture. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Choice of Hydrate Form: The use of the hydrate form of aryl glyoxals is a matter of practicality and safety. The hydrates are generally more stable, crystalline solids that are easier to handle and weigh accurately compared to the often-oily and polymer-prone anhydrous forms.[1]
-
Solvent Selection: The choice of solvent in condensation reactions is crucial. Protic solvents like ethanol or acetic acid can facilitate proton transfer steps in the reaction mechanism. In some cases, greener, solvent-free conditions using microwave irradiation have been successfully employed to accelerate these reactions.[7]
-
Catalyst: While many condensations proceed without a catalyst, acidic or basic catalysts can be employed to enhance the reaction rate. The choice of catalyst depends on the specific substrates and the desired reaction outcome.
Conclusion
Both this compound and phenylglyoxal are valuable reagents in the synthetic chemist's toolbox. The selection between them should be a considered decision based on the specific requirements of the synthesis.
-
Phenylglyoxal is the reagent of choice when higher reactivity and potentially faster reaction times are desired. Its unsubstituted nature makes it a fundamental building block for a wide range of heterocyclic systems.
-
This compound offers a handle for introducing an electron-donating group into the target molecule. This can be particularly useful in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. While its reactivity is attenuated compared to phenylglyoxal, it remains a potent and versatile reagent for the synthesis of functionalized heterocycles.
Ultimately, the optimal choice will depend on a careful analysis of the desired product's structure, the required reaction kinetics, and the overall synthetic strategy.
References
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- 10. researchgate.net [researchgate.net]
advantages of using 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate over other α-ketoaldehydes
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of building blocks is a critical determinant of reaction efficiency, yield, and the ultimate pharmacological profile of a target molecule. Among the versatile class of α-ketoaldehydes, 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate has emerged as a reagent of particular interest. This guide provides an in-depth comparison of this compound with other commonly used α-ketoaldehydes, supported by established chemical principles and experimental insights, to highlight its distinct advantages for researchers, scientists, and drug development professionals.
Introduction to α-Ketoaldehydes: A Hub of Reactivity
α-Ketoaldehydes are organic compounds characterized by two adjacent carbonyl groups, a ketone and an aldehyde. This arrangement imparts a high degree of reactivity, making them valuable intermediates in a wide array of chemical transformations. Their utility spans from the synthesis of complex heterocyclic scaffolds, which are prevalent in many pharmaceutical agents, to their application in bioconjugation and the modification of biomolecules.[1] However, not all α-ketoaldehydes are created equal. The nature of the substituent on the keto-carbonyl group can profoundly influence the compound's stability, solubility, and reactivity, thereby dictating its suitability for specific applications.
This compound: A Profile
This compound is a crystalline solid that serves as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[2] Its structure, featuring a para-ethoxy substituent on the phenyl ring, is central to its advantageous properties.
| Property | Description | Reference |
| CAS Number | 1189873-72-0 | [3] |
| Molecular Formula | C10H12O4 | [3] |
| Molecular Weight | 196.20 g/mol | [3] |
| Appearance | Light yellow crystalline powder | [2] |
| Storage | 2-8°C, sealed in dry conditions | [3] |
The Ethoxy Advantage: Unpacking the Electronic Effects
The primary advantage of this compound over unsubstituted phenylglyoxal or α-ketoaldehydes with electron-withdrawing groups lies in the electronic properties of the para-ethoxy group.
The ethoxy group (-OCH2CH3) is a potent electron-donating group (EDG) through resonance, while being weakly electron-withdrawing through induction. In the para position of the phenyl ring, the resonance effect dominates, leading to an increase in electron density of the aromatic ring. This has several important consequences for its reactivity.
Enhanced Nucleophilicity of the Aromatic Ring
The increased electron density on the phenyl ring makes it more susceptible to electrophilic attack. While the primary reactivity of α-ketoaldehydes is centered on the dicarbonyl moiety, the activated aromatic ring can participate in a broader range of synthetic transformations, offering opportunities for tandem or one-pot reactions.
Stabilization of Reaction Intermediates
In many reactions involving the carbonyl groups, the stability of intermediates is paramount. The electron-donating nature of the ethoxy group can stabilize positively charged intermediates or transition states that may form during the course of a reaction. This stabilization can lead to faster reaction rates and higher yields compared to α-ketoaldehydes bearing electron-withdrawing groups. Theoretical studies on other aromatic systems have shown that electron-donating groups can significantly stabilize reaction intermediates.[4][5]
Comparative Analysis with Other α-Ketoaldehydes
To fully appreciate the benefits of this compound, a comparison with other commonly used α-ketoaldehydes is instructive.
Phenylglyoxal: The Unsubstituted Benchmark
Methylglyoxal: The Aliphatic Counterpart
Methylglyoxal is a small, highly reactive α-ketoaldehyde that is often encountered in biological systems and is a key player in the formation of advanced glycation end products (AGEs). While its small size can be advantageous in some contexts, its high reactivity can also lead to a lack of specificity and the formation of complex mixtures of products.[1] In contrast, the well-defined aromatic structure of this compound allows for more controlled and predictable reactions, which is a significant advantage in the multi-step synthesis of complex molecules. Furthermore, aromatic α-ketoaldehydes like phenylglyoxal have been shown to be more specific for arginine residues compared to the more promiscuous reactivity of methylglyoxal with other amino acids like lysine.[8]
α-Ketoaldehydes with Electron-Withdrawing Groups
α-Ketoaldehydes bearing electron-withdrawing groups on the phenyl ring are also utilized in synthesis. However, these groups can destabilize cationic intermediates and may lead to slower reaction rates or require harsher reaction conditions. The electron-donating nature of the ethoxy group in this compound provides a "built-in" activating effect, often allowing for milder reaction conditions.
Experimental Workflow: Synthesis of 2-Hydroxypyrazines
A key application of α-ketoaldehydes is in the synthesis of heterocyclic compounds. The Reuben G. Jones synthesis of 2-hydroxypyrazines, which involves the condensation of an α-ketoaldehyde with an α-aminoamide, serves as an excellent example to illustrate the utility of this compound.[9] The following protocol is adapted from the work of Janin and coworkers (2022) for the synthesis of related 2-hydroxypyrazines.[9]
Figure 1: Experimental workflow for the synthesis of a 2-hydroxypyrazine derivative.
Detailed Protocol
-
Reactant Preparation: In a round-bottom flask, disperse this compound (1.0 eq) and the desired α-aminoamide hydrochloride salt (e.g., alanine amide hydrochloride, 1.0 eq) in methanol.
-
Reaction Setup: Place the flask in a dry ice/acetone bath to cool the reaction mixture to -78 °C with stirring.
-
Base Addition: Slowly add an aqueous solution of a suitable base, such as tetraethylammonium hydroxide (2.5 eq), dropwise to the cold reaction mixture. A slow addition rate is crucial to maintain the low temperature and improve yields.[9]
-
Reaction Progression: After the addition is complete, continue stirring the mixture at -78 °C for a short period (e.g., 5 minutes) before removing the cooling bath and allowing the reaction to warm to room temperature and stir for several hours (e.g., 2 hours).
-
Work-up: Quench the reaction by adding concentrated hydrochloric acid until the solution is acidic.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-hydroxypyrazine.
This protocol highlights a practical application where the specific properties of this compound can be leveraged to achieve the synthesis of complex heterocyclic molecules.
Enhanced Solubility and Stability
The hydrate form of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde suggests improved handling and storage characteristics. Hydration can increase the stability of highly reactive aldehyde functionalities.[2] Furthermore, the ethoxy group can enhance the solubility of the molecule in a wider range of organic solvents compared to its unsubstituted or hydroxylated counterparts, which is a significant practical advantage in designing reaction conditions and purification procedures. While quantitative solubility data is not extensively published, empirical evidence from its use as a synthetic intermediate supports its favorable solubility profile.[2]
Conclusion: A Strategic Choice for Advanced Synthesis
This compound offers a compelling set of advantages for researchers engaged in organic synthesis and drug development. The presence of the para-ethoxy group confers favorable electronic properties that can lead to enhanced reactivity, greater stability of reaction intermediates, and potentially higher yields under milder conditions compared to other α-ketoaldehydes. Its improved solubility and stability in the hydrate form further contribute to its utility as a versatile and reliable building block. While direct, side-by-side comparative studies with other α-ketoaldehydes are an area for future research, the application of fundamental principles of physical organic chemistry, coupled with the existing body of synthetic work, strongly supports the strategic selection of this compound for the synthesis of complex and medicinally relevant molecules.
References
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Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochem Int., 17(4), 719-27. [Link]
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Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. J Biochem., 81(2), 403-14. [Link]
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Legrand, P., & Janin, Y. L. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935-943. [Link]
-
Cuevas-Landeros, R., et al. (2021). Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Journal of Agricultural and Food Chemistry, 69(49), 14936-14946. [Link]
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Takahashi, K. (1976). The reactions of phenylglyoxal and related reagents with amino acids. J Biochem., 80(6), 1173-81. [Link]
-
Murai, K., et al. (2000). Methylglyoxal, an endogenous aldehyde, crosslinks DNA polymerase and the substrate DNA. Nucleic Acids Research, 28(1), 170-176. [Link]
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Varache-Lembège, M., et al. (2012). Flavour chemistry of methylglyoxal and glyoxal. Chemical Society Reviews, 41(11), 4091-4103. [Link]
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Laskin, J. D., & Heck, D. E. (1983). Growth inhibitory properties of aromatic alpha-ketoaldehydes toward bacteria and yeast. Comparison of inhibition and glyoxalase I activity. J Biol Chem., 258(23), 14524-8. [Link]
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Demeunynck, M., & Perato, S. (2010). α-Oxo aldehyde or glyoxylyl group chemistry in peptide bioconjugation. Current Organic Chemistry, 14(6), 617-633. [Link]
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Demchenko, A. V., et al. (2019). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules, 24(18), 3326. [Link]
-
Huang, Y., et al. (2014). Installation of Electron Donating Protective Groups, a Strategy for Glycosylating Unreactive Thioglycosyl Acceptors using the Pre-activation Based Glycosylation Method. J Am Chem Soc., 136(35), 12354-12363. [Link]
-
Nemeth, T., et al. (2022). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. RSC Advances, 12(25), 15995-16002. [Link]
-
Zhang, L., et al. (2015). Theoretical studies on the stability of phenylpentazole and its substituted derivatives of –OH, –OCH3, –OC2H5 and –N(CH3)2. RSC Advances, 5(29), 22915-22921. [Link]
- Jones, R. G. (1949). Method of preparing 2-hydroxypyrazines. U.S.
-
Kumar, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(3), 3036-3064. [Link]
-
Masterson, D. S. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Thornalley, P. J. (2012). Flavour chemistry of methylglyoxal and glyoxal. Chemical Society Reviews, 41(11), 4091-4103. [Link]
-
Um, I. H., et al. (2007). Kinetic Study on Aminolysis of Y-Substituted-Phenyl X-Substituted-Benzoates: Effects of Substituents X and Y on Reactivity and Reaction Mechanism. Bulletin of the Korean Chemical Society, 28(9), 1592-1596. [Link]
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A Comparative Spectroscopic Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate and its Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic properties of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, a valuable building block in pharmaceutical and organic synthesis.[1] Through a detailed examination of its predicted spectroscopic data, we aim to provide researchers, scientists, and drug development professionals with a robust framework for its identification and characterization. For comparative purposes, we will contrast its spectral features with those of the well-characterized, structurally related compound, phenylglyoxal.
The accurate elucidation of a molecule's structure is paramount in chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools in this endeavor. This guide will delve into the theoretical underpinnings and practical application of these techniques for the analysis of this compound.
Molecular Structures
To visually represent the molecules discussed, the following diagram illustrates the structures of this compound and phenylglyoxal.
Sources
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate
Introduction
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. Every result that informs safety, efficacy, and quality must be underpinned by methodologies that are not just accurate, but rigorously proven to be fit for their intended purpose. This guide focuses on 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, an α-keto aldehyde that serves as a versatile building block in the synthesis of various pharmaceutical agents.[1] The inherent reactivity of the aldehyde functional group presents unique challenges for analytical characterization, necessitating robust and reliable methods for its quantification and impurity profiling.
The process of demonstrating that an analytical procedure is suitable for its intended use is known as method validation.[2] This is not merely a procedural checklist but a scientific investigation into a method's performance characteristics. Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a framework for this process, ensuring a harmonized approach to quality standards.[3][4][5][6]
This guide provides an in-depth, comparative analysis of two orthogonal analytical techniques for the validation of methods for this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A cornerstone of pharmaceutical quality control, valued for its versatility and reliability.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A powerful technique offering high specificity and sensitivity, particularly for volatile or semi-volatile compounds.
Through this comparison, we will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.
The Regulatory Framework: Pillars of Method Validation
The foundation of any robust analytical method is its validation, a process governed by a set of internationally recognized performance characteristics. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," provides a comprehensive framework for this process, establishing that the objective of validation is to demonstrate that a procedure is fit for its intended purpose.[3][7][8] These characteristics are not independent silos but are interconnected, collectively ensuring the reliability of the data generated.
The primary validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9][10]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.[11][12]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[12]
-
Accuracy: The closeness of test results to the true value.[9][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[11][12]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][15]
Caption: Figure 1: The Interconnected Pillars of Analytical Method Validation
Method Comparison: RP-HPLC-UV vs. GC-MS
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., routine quality control assay vs. trace impurity identification). For this compound, both HPLC and GC present viable, albeit different, approaches.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
Causality Behind Method Choice: RP-HPLC is the workhorse of the pharmaceutical industry for assays and impurity determinations. The target molecule possesses a strong UV chromophore (the ethoxyphenyl ketone system), making UV detection a straightforward and sensitive choice.[16] Its polarity makes it well-suited for reversed-phase chromatography. This method is ideal for quantifying the main component and known impurities in both the drug substance and formulated products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Standard & Sample Preparation: Dissolve in a 50:50 mixture of water and acetonitrile to a target concentration of 0.5 mg/mL.
| Validation Parameter | Experimental Approach | Acceptance Criteria | Result |
| Specificity | Forced degradation (acid, base, peroxide, heat, light). Peak purity analysis. | Peak is pure and resolved from degradants (Resolution > 2.0). | Pass |
| Linearity | Five concentrations from 50% to 150% of target concentration. | Correlation Coefficient (r²) ≥ 0.999 | Pass (r² = 0.9995) |
| Range | 0.25 mg/mL to 0.75 mg/mL | Method demonstrates linearity, accuracy, and precision within this range. | Pass |
| Accuracy | Spike recovery at 80%, 100%, and 120% of target concentration (n=3). | Mean recovery between 98.0% and 102.0%. | Pass (99.2% - 101.5%) |
| Precision (Repeatability) | Six replicate preparations of a single sample. | RSD ≤ 2.0%. | Pass (RSD = 0.8%) |
| Precision (Intermediate) | Analysis on a different day by a different analyst. | RSD ≤ 2.0%. | Pass (RSD = 1.2%) |
| LOQ | Signal-to-Noise ratio (S/N) of ~10. | RSD at LOQ ≤ 10%. | 0.5 µg/mL (RSD = 6.5%) |
| Robustness | Varied flow rate (±0.1 mL/min), column temp (±2°C), mobile phase pH (±0.2). | Peak area RSD ≤ 5.0%; retention time shift acceptable. | Pass |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Causality Behind Method Choice: Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation in the hot injector.[17] Aldehydes are also highly reactive.[18] To overcome this, a derivatization step is employed to create a more volatile and thermally stable analogue. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is an excellent choice as it reacts with the aldehyde group to form a stable oxime that is highly sensitive for electron capture or mass spectrometric detection.[19][20] This approach provides exceptional specificity due to MS detection and is superior for trace-level analysis and identification of unknown volatile or semi-volatile impurities.[21]
-
Derivatization:
-
To 1 mL of sample in a suitable solvent (e.g., ethyl acetate), add 100 µL of PFBHA reagent solution (15 mg/mL).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitation, Full Scan for specificity.
| Validation Parameter | Experimental Approach | Acceptance Criteria | Result |
| Specificity | Analysis of blank matrix, placebo, and known impurities. Full scan MS to confirm peak identity. | No interfering peaks at the retention time of the analyte derivative. | Pass |
| Linearity | Six concentrations from LOQ to 200% of expected impurity level. | Correlation Coefficient (r²) ≥ 0.995 | Pass (r² = 0.998) |
| Range | 1 ng/mL to 200 ng/mL | Method demonstrates linearity, accuracy, and precision within this range. | Pass |
| Accuracy | Spike recovery at low, medium, and high concentrations (n=3). | Mean recovery between 85.0% and 115.0%. | Pass (92.5% - 108.1%) |
| Precision (Repeatability) | Six replicate preparations of a low-concentration sample. | RSD ≤ 15.0%. | Pass (RSD = 9.8%) |
| Precision (Intermediate) | Analysis on a different day with freshly prepared reagents. | RSD ≤ 15.0%. | Pass (RSD = 13.2%) |
| LOQ | Signal-to-Noise ratio (S/N) of ~10. | RSD at LOQ ≤ 20%. | 1 ng/mL (RSD = 14.5%) |
| Robustness | Varied derivatization time (±5 min), oven ramp rate (±1°C/min). | Peak area RSD ≤ 15.0%. | Pass |
Comparative Analysis and Discussion
Both validated methods are fit for purpose, but their "purpose" differs significantly. The choice between them is a strategic decision based on the analytical objective.
Caption: Figure 2: Decision Framework for Method Selection
Key Comparisons:
-
Sensitivity & Application: The GC-MS method is orders of magnitude more sensitive (LOQ of 1 ng/mL vs. 500 ng/mL for HPLC). This makes it the unequivocal choice for trace analysis, such as identifying genotoxic impurities or characterizing degradants present at very low levels. The HPLC-UV method is perfectly suited for its intended purpose: the high-precision assay of the main component, where low-level sensitivity is not the primary requirement.
-
Specificity: While the HPLC method demonstrated excellent specificity through forced degradation studies, the specificity of GC-MS is inherently superior. Mass spectrometry provides an orthogonal detection principle, confirming peak identity based on mass-to-charge ratio and fragmentation patterns, effectively eliminating false positives from co-eluting, non-isobaric species.
-
Simplicity and Throughput: The HPLC-UV method is significantly simpler and faster. It involves a straightforward "dissolve and inject" sample preparation. The GC-MS method requires a dedicated derivatization step, which adds time, complexity, and potential variability. For routine QC environments where high throughput is essential, HPLC is the more practical option.
-
Robustness: The HPLC method generally exhibits better robustness. The multi-step derivatization and thermal processes in the GC method introduce more variables that can be sensitive to small changes, as reflected in the wider acceptance criteria for precision and accuracy.
Conclusion
The validation of analytical methods for a reactive molecule like this compound is not a one-size-fits-all exercise. This guide demonstrates that both RP-HPLC-UV and GC-MS can be validated to be fit for purpose, but their domains of application are distinct.
-
RP-HPLC-UV stands out as the preferred method for routine quality control, assay, and quantification of known impurities due to its high precision, simplicity, and throughput.
-
GC-MS with derivatization is the superior choice for trace analysis, identification of unknown volatile impurities, and research applications where ultimate specificity and sensitivity are required.
Ultimately, a comprehensive analytical control strategy may leverage both techniques: HPLC for the routine release testing and stability studies, and a validated GC-MS or LC-MS method for deeper impurity characterization during process development or for investigating out-of-specification results. This dual approach aligns with the modern, lifecycle-based perspective of analytical procedures, ensuring that from development to post-approval, the methods used to guarantee product quality are built on a foundation of rigorous scientific validation.[5]
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A Comparative Structural Analysis of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate Reaction Products: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the reactivity and structural diversity of small organic molecules are paramount. Among these, α-keto aldehydes, such as 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, serve as versatile building blocks for the synthesis of a wide array of heterocyclic and functionalized compounds.[1] This guide provides an in-depth comparative analysis of the structural attributes of key reaction products derived from this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these reactions and offers a comprehensive evaluation of the resultant molecular architectures, supported by experimental data and established analytical protocols.
Introduction: The Versatile Chemistry of α-Keto Aldehydes
This compound, a stable form of the corresponding α-keto aldehyde, possesses two electrophilic centers: a ketone and a hydrated aldehyde (a gem-diol). This dual reactivity allows for a range of chemical transformations, primarily dictated by the nature of the nucleophile and the reaction conditions. This guide will focus on three fundamental reaction pathways:
-
Reaction with Primary Amines: Leading to the formation of imine derivatives.
-
Reaction with Secondary Amines: Resulting in the formation of enamine intermediates.
-
The Cannizzaro Reaction: A disproportionation reaction in the absence of α-hydrogens, yielding a carboxylic acid and an alcohol.
Understanding the structural nuances of the products from these reactions is crucial for their application in areas such as medicinal chemistry, where the ethoxyphenyl moiety is a common feature in biologically active molecules.[2]
Structural Elucidation of Key Reaction Products
A thorough structural analysis is essential to confirm the identity and purity of synthesized compounds. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.
Reaction with Primary Amines: Formation of Imines
The reaction of this compound with a primary amine, such as aniline, is expected to proceed via nucleophilic attack of the amine on the more reactive aldehyde carbon, followed by dehydration to form an imine.
Plausible Reaction Product: N-((E)-2-(4-ethoxyphenyl)-2-oxoethylidene)aniline
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons from both the ethoxyphenyl and aniline rings (approx. δ 6.8-8.0 ppm). A singlet for the imine proton (-N=CH-) (approx. δ 8.0-8.5 ppm). A quartet and a triplet for the ethoxy group protons. |
| ¹³C NMR | Aromatic carbons. A signal for the imine carbon (-N=CH-) (approx. δ 160-170 ppm). A signal for the ketone carbonyl carbon (approx. δ 190-200 ppm). Signals for the ethoxy group carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the imine product. |
Alternative Product Comparison: Imine from a Simpler Aldehyde
For comparison, the well-characterized N-benzylideneaniline, formed from benzaldehyde and aniline, exhibits a characteristic imine proton signal in its ¹H NMR spectrum around δ 8.43 ppm and an imine carbon signal in its ¹³C NMR spectrum around δ 160 ppm.[3]
Reaction with Secondary Amines: Formation of Enamines
The reaction with a secondary amine, such as piperidine, is expected to form a transient carbinolamine intermediate, which then dehydrates to yield an enamine. The regioselectivity of this reaction is crucial, with the enamine likely forming at the aldehyde position.
Plausible Reaction Product: 1-(4-ethoxyphenyl)-2-(piperidin-1-yl)ethen-1-one
Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the ethoxyphenyl group. Signals for the vinylic protons of the enamine. Signals for the methylene protons of the piperidine ring. A quartet and a triplet for the ethoxy group. |
| ¹³C NMR | Aromatic carbons. Signals for the vinylic carbons of the enamine. Signals for the piperidine ring carbons. A signal for the ketone carbonyl carbon. Signals for the ethoxy group carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the enamine product. |
Comparative Example: Enamine Synthesis
The synthesis of enamines from ketones and secondary amines is a well-established reaction. For instance, the reaction of cyclohexanone with pyrrolidine yields 1-(pyrrolidin-1-yl)cyclohex-1-ene. The structural confirmation of such compounds heavily relies on the disappearance of the α-protons of the ketone and the appearance of vinylic proton signals in the ¹H NMR spectrum.
The Cannizzaro Reaction: Disproportionation to Carboxylic Acid and Alcohol
In the presence of a strong base and the absence of enolizable α-protons, 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde can undergo an intramolecular Cannizzaro reaction. This involves the hydride transfer from the aldehyde hydrate to the adjacent ketone, resulting in the formation of a carboxylic acid and a primary alcohol.
Plausible Reaction Product: 2-(4-Ethoxyphenyl)-2-hydroxyacetic acid
Expected and Comparative Spectroscopic Data:
| Technique | Expected Observations for 2-(4-Ethoxyphenyl)-2-hydroxyacetic acid | Comparative Data for 4-Ethoxyphenylacetic acid[4] |
| ¹H NMR | A broad singlet for the carboxylic acid proton. A singlet for the methine proton (-CH(OH)-). Aromatic protons of the ethoxyphenyl group. A quartet and a triplet for the ethoxy group. | A singlet for the methylene protons (-CH₂-). Aromatic protons. A quartet and a triplet for the ethoxy group. |
| ¹³C NMR | A signal for the carboxylic acid carbon (approx. δ 170-180 ppm). A signal for the methine carbon (-CH(OH)-) (approx. δ 70-80 ppm). Aromatic carbons. Signals for the ethoxy group carbons. | A signal for the carboxylic acid carbon. A signal for the methylene carbon. Aromatic carbons. Signals for the ethoxy group carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. | A molecular ion peak at m/z 180. |
The key distinguishing feature in the NMR spectra would be the presence of a methine proton and carbon in the Cannizzaro product, as opposed to a methylene group in a simple acetic acid derivative.
Experimental Protocols
General Procedure for Imine Synthesis
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol or dichloromethane), add the primary amine (1 equivalent). The reaction mixture is stirred at room temperature for a specified period. The formation of the imine can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[5]
General Procedure for Enamine Synthesis
A mixture of the this compound (1 equivalent), the secondary amine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a solvent such as toluene is refluxed with a Dean-Stark apparatus to remove water. After the reaction is complete (monitored by TLC), the mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude enamine, which can be purified by distillation or chromatography.
General Procedure for the Cannizzaro Reaction
To a solution of this compound in a suitable solvent, a concentrated aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide) is added. The mixture is stirred, often with heating, for several hours. After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and can be purified by recrystallization.
Data Presentation
| Reaction Type | Reactant | Plausible Product | Key Structural Feature | Expected ¹H NMR Signature (Key Signal) |
| Imine Formation | Primary Amine (e.g., Aniline) | N-((E)-2-(4-ethoxyphenyl)-2-oxoethylidene)aniline | Imine (C=N) | Singlet, δ 8.0-8.5 ppm (-N=CH-) |
| Enamine Formation | Secondary Amine (e.g., Piperidine) | 1-(4-ethoxyphenyl)-2-(piperidin-1-yl)ethen-1-one | Enamine (C=C-N) | Vinylic proton signals |
| Cannizzaro Reaction | Strong Base | 2-(4-Ethoxyphenyl)-2-hydroxyacetic acid | α-hydroxy acid | Singlet, methine proton (-CH(OH)-) |
Conclusion
The structural analysis of the reaction products of this compound reveals a rich and diverse chemistry. The formation of imines, enamines, or α-hydroxy acids is highly dependent on the choice of reactants and reaction conditions. This comparative guide, by outlining the expected structural features and providing foundational experimental protocols, serves as a valuable resource for researchers aiming to utilize this versatile building block in their synthetic endeavors. The ability to predict and confirm the structure of these products through modern analytical techniques is fundamental to advancing the fields of drug discovery and materials science.
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A Mechanistic Dissection of α-Ketoaldehyde Reactivity: A Comparative Guide for the Synthetic Chemist
In the intricate world of organic synthesis, the α-ketoaldehyde moiety presents a fascinating playground of reactivity. Possessing two adjacent and electronically distinct carbonyl groups—a ketone and an aldehyde—this functionality offers a unique platform for a diverse array of chemical transformations. Understanding the subtle yet profound differences in the reactivity of these two carbonyl centers is paramount for researchers, scientists, and drug development professionals aiming to harness their synthetic potential. This guide provides an in-depth, mechanistically-driven comparison of key α-ketoaldehyde reactions, offering insights into the causality behind experimental choices and providing a framework for predicting and controlling reaction outcomes.
The Duality of Reactivity: An Introduction to α-Ketoaldehydes
At its core, the chemistry of α-ketoaldehydes is a tale of two carbonyls. The aldehyde carbonyl, with its attached proton, is sterically more accessible and generally more electrophilic than the ketone carbonyl, which is flanked by two carbon substituents.[1][2][3][4] This inherent difference in reactivity forms the basis for the chemoselectivity observed in many of their reactions.
Several factors contribute to the heightened reactivity of the aldehyde group:
-
Steric Hindrance: The single hydrogen atom attached to the aldehyde carbonyl presents a much smaller steric barrier to an incoming nucleophile compared to the alkyl or aryl groups of the ketone.[3][4]
-
Electronic Effects: The ketone carbonyl is stabilized by the electron-donating effects of its two adjacent carbon groups, which reduces the partial positive charge on the carbonyl carbon. The aldehyde, with only one such group, retains a more electrophilic carbonyl carbon.[3]
This guide will explore how this fundamental reactivity difference dictates the course of several key reaction classes, including intramolecular rearrangements, disproportionation reactions, and multicomponent reactions.
The Benzilic Acid Rearrangement: A Tale of 1,2-Migration
The benzilic acid rearrangement is a classic transformation of 1,2-dicarbonyl compounds, including α-ketoaldehydes, into α-hydroxy carboxylic acids upon treatment with a strong base.[5] While traditionally applied to α-diketones, its principles are directly applicable to α-ketoaldehydes, offering a pathway to valuable α-hydroxy acids.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. In the case of an α-ketoaldehyde, this attack preferentially occurs at the more electrophilic aldehyde carbonyl. However, the subsequent and rate-determining step involves a 1,2-migration of an adjacent group. For the rearrangement to proceed to the more stable carboxylate, the attack must occur at the ketone carbonyl, leading to a transient tetrahedral intermediate. This is followed by the migration of the hydride from the adjacent aldehyde carbon to the ketone carbon. The resulting intermediate then undergoes proton transfer to yield the final α-hydroxy carboxylate.
Caption: Mechanism of the Benzilic Acid Rearrangement for an α-Ketoaldehyde.
Experimental Considerations
The choice of base and solvent is critical for the success of the benzilic acid rearrangement. Strong bases like potassium hydroxide or sodium hydroxide are typically employed in aqueous or alcoholic media. The reaction temperature can influence the reaction rate and the potential for side reactions.
Protocol: Benzilic Acid Rearrangement of Phenylglyoxal
-
Dissolve phenylglyoxal (1.0 eq) in ethanol (10 mL/g) in a round-bottom flask.
-
Add a solution of potassium hydroxide (2.0 eq) in water (2 mL/g of KOH) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to obtain mandelic acid.
The Intramolecular Cannizzaro Reaction: A Disproportionation Story
The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[5] α-Ketoaldehydes, possessing a non-enolizable aldehyde group, can undergo an intramolecular version of this reaction, where one carbonyl group is oxidized and the other is reduced within the same molecule.
Mechanistic Pathway
Similar to the benzilic acid rearrangement, the reaction is initiated by the nucleophilic attack of a hydroxide ion on a carbonyl carbon. In this case, the attack occurs at the more reactive aldehyde carbonyl. The resulting tetrahedral intermediate then acts as a hydride donor. The hydride is transferred to the adjacent ketone carbonyl, leading to the simultaneous oxidation of the aldehyde to a carboxylate and reduction of the ketone to a secondary alcohol.
Caption: A generalized workflow for a multicomponent reaction involving an α-ketoaldehyde.
Comparative Analysis: A Summary of Reactivity
The following table summarizes the key mechanistic features and outcomes of the discussed α-ketoaldehyde reactions.
| Reaction | Key Mechanistic Step | Driving Force | Typical Product |
| Benzilic Acid Rearrangement | 1,2-Hydride Shift | Formation of a stable carboxylate | α-Hydroxy Carboxylic Acid |
| Intramolecular Cannizzaro | Intramolecular Hydride Transfer | Redox disproportionation | α-Hydroxy Carboxylic Acid |
| Multicomponent Reaction | Chemoselective Iminium Formation | Formation of stable heterocyclic rings | Diverse Heterocycles |
Conclusion: Directing Reactivity for Synthetic Advantage
The dual-carbonyl nature of α-ketoaldehydes provides a rich landscape for organic synthesis. By understanding the inherent reactivity differences between the aldehyde and ketone functionalities, chemists can strategically design reactions to achieve a desired outcome. The chemoselective attack at the aldehyde carbonyl often serves as the entry point for complex transformations, while the ketone carbonyl can participate in subsequent cyclization or rearrangement steps. The choice of reagents, catalysts, and reaction conditions allows for the fine-tuning of these reaction pathways, enabling the synthesis of a wide range of valuable molecules. Further exploration of the kinetics and computational modeling of these reactions will undoubtedly continue to unveil new synthetic possibilities and deepen our understanding of this versatile functional group. [6][7]
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A Senior Application Scientist's Guide to 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde Hydrate in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate, a versatile aryl glyoxal, in the synthesis of bioactive heterocyclic compounds. We will explore its application in a practical synthetic route and objectively compare its performance against established alternative methodologies, supported by experimental data and detailed protocols.
Introduction to this compound: A Versatile Building Block
This compound, also known as 4-ethoxyphenylglyoxal hydrate, is a bifunctional building block that has gained traction in organic synthesis.[1] Its utility stems from the presence of two adjacent carbonyl groups, which offer multiple reaction sites for the construction of complex molecular architectures.[2] This compound serves as a key intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[3] The ethoxy group on the phenyl ring can also modulate the electronic properties and solubility of the final products, a desirable feature in drug discovery.[1]
This guide will focus on a key application of this compound: the synthesis of substituted pyrazoles. Pyrazoles are a class of nitrogen-containing heterocyclic compounds renowned for their wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[4]
Core Application: Synthesis of 3-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole
To illustrate the utility of this compound, we will detail its use in the synthesis of 3-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole. This synthesis proceeds through a two-step sequence involving an initial Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine.
Diagram of the Synthetic Pathway
Caption: Synthetic route to 3-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole.
Comparative Analysis of Synthetic Methodologies
A key aspect of process development is the evaluation of different synthetic routes. Here, we compare the synthesis of 3-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole using this compound against two common alternative methods: a one-pot, three-component synthesis and the classical Knorr pyrazole synthesis.
| Parameter | Method A: Via this compound | Method B: One-Pot Three-Component Synthesis | Method C: Knorr Pyrazole Synthesis |
| Starting Materials | This compound, Acetophenone, Hydrazine hydrate | 4-Ethoxybenzaldehyde, Acetophenone, Hydrazine monohydrochloride | 1-(4-ethoxyphenyl)-3-phenylpropane-1,3-dione, Hydrazine hydrate |
| Key Intermediates | 1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone) | Pyrazoline intermediate | None (direct cyclization) |
| Typical Reaction Conditions | Step 1: NaOH, EtOH, rt; Step 2: EtOH, reflux | EtOH, reflux, then oxidation (e.g., Br2 or O2/DMSO) | EtOH or Acetic Acid, reflux |
| Reported Yields | Chalcone formation: High; Pyrazole formation: Good to Excellent (overall yield dependent on two steps) | Good to Excellent (up to 95%)[5] | Generally Good to Excellent |
| Advantages | Modular approach, allows for isolation and purification of chalcone intermediate. | High atom economy, time-efficient.[5] | Direct conversion of 1,3-dicarbonyl to pyrazole. |
| Disadvantages | Two distinct synthetic steps required. | Potential for side reactions, may require an additional oxidation step.[5] | Synthesis of the 1,3-dicarbonyl precursor can be multi-stepped. |
Experimental Protocols
Method A: Synthesis of 3-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole via this compound
Step 1: Synthesis of 1-(4-ethoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Principle: This step involves a base-catalyzed Claisen-Schmidt condensation between this compound and acetophenone.[6] The aldehyde functionality of the glyoxal reacts with the enolate of acetophenone to form the α,β-unsaturated ketone (chalcone).
-
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add acetophenone (1.0 eq).
-
Slowly add an aqueous solution of sodium hydroxide (1.2 eq) while maintaining the temperature at 20-25°C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
-
Step 2: Synthesis of 3-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole
-
Principle: The synthesized chalcone undergoes a cyclocondensation reaction with hydrazine hydrate. The hydrazine adds to the β-carbon of the α,β-unsaturated ketone, followed by intramolecular cyclization and dehydration to form the stable pyrazole ring.
-
Procedure:
-
Dissolve the chalcone from Step 1 (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure 3-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole.
-
Method B: One-Pot, Three-Component Synthesis of 3,5-Disubstituted Pyrazoles
-
Principle: This method combines the aldehyde, ketone, and hydrazine in a single reaction vessel to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole.[5]
-
Procedure:
-
In a round-bottom flask, combine 4-ethoxybenzaldehyde (1.0 eq), acetophenone (1.0 eq), and hydrazine monohydrochloride (1.1 eq) in ethanol.
-
Reflux the mixture for 2-4 hours to form the pyrazoline intermediate.
-
For oxidation, add N-bromosuccinimide (NBS) or introduce a stream of oxygen in the presence of a catalytic amount of a transition metal salt.
-
Continue to reflux until the pyrazoline is fully converted to the pyrazole (monitored by TLC).
-
Cool the reaction mixture and quench with a solution of sodium thiosulfate (if NBS is used).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Method C: Knorr Pyrazole Synthesis
-
Principle: This classical method involves the reaction of a 1,3-dicarbonyl compound with hydrazine to form the pyrazole ring.[7]
-
Procedure:
-
Synthesize 1-(4-ethoxyphenyl)-3-phenylpropane-1,3-dione separately.
-
Dissolve the 1,3-dione (1.0 eq) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) to the solution.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrazole.
-
Conclusion and Future Outlook
This compound proves to be a valuable and versatile precursor for the synthesis of bioactive heterocyclic compounds, particularly substituted pyrazoles. The two-step approach via a chalcone intermediate offers a modular and reliable route with good to excellent yields. While one-pot, three-component reactions present a more atom-economical and time-efficient alternative, they may require more rigorous optimization to control side reactions and achieve high purity. The classical Knorr synthesis remains a robust method, provided the 1,3-dicarbonyl precursor is readily accessible.
The choice of synthetic strategy will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the availability of starting materials, and the need for modularity to create a library of analogs. The unique electronic and steric properties imparted by the 4-ethoxyphenyl group make this compound an attractive building block for the exploration of novel chemical space in drug discovery and materials science.
References
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Ahmed, M. S. M., Kobayashi, K., & Mori, A. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 7(20), 4487–4489. Available at: [Link]
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Pramanik, A., & Ghorai, P. (2023). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 21(40), 8065-8077. Available at: [Link]
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]
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Gunturu, R., Nagarapu, L., & Sridhar, B. (2021). A microwave-assisted, one-pot, three-component synthesis of 1,3,5-trisubstituted pyrazoles. Synthetic Communications, 51(10), 1568-1576. Available at: [Link]
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Gohel, J., Kapadiya, K., & Khunt, R. (2016). EFFECTIVE BASE CATALYSED SYNTHESIS OF 3-(4-ETHOXYPHENYL)-4-(3-(4-ETHOXYPHENYL)-4,5-DIHYDRO-1-(4-PHENYLTHIAZOL-2-YL)-1H-PYRAZOL-5-YL)-1-PHENYL-1HPYRAZOLE DERIVATIVES VIA MULTICOMPONENT APPROACH. ResearchGate. Available at: [Link]
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Gomaa, M. A.-M., & Ali, M. M. (2020). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 25(18), 4238. Available at: [Link]
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ACS Publications. (2018). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega. Available at: [Link]
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Gohel, J., Kapadiya, K., & Khunt, R. (2016). Effective Base Catalysed Synthesis of 3-(4-ethoxyphenyl)-4-(3-(4-ethoxyphenyl)-4,5-dihydro-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5-yl)-1-phenyl-1Hpyrazole Derivatives via Multicomponent Approach. ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate. Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each step, ensuring a culture of safety and regulatory adherence in the laboratory. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, thereby protecting both themselves and the environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Key Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1]
-
Eye Irritation: Can cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
Given these hazards, the following Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal purposes. The Occupational Safety and Health Administration (OSHA) mandates the use of appropriate PPE to minimize exposure to hazardous chemicals in a laboratory setting.[2][3]
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes that could cause serious eye irritation. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Ventilation | Chemical fume hood. | To minimize the inhalation of any dust or vapors, which could cause respiratory irritation. |
Part 2: Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).[4][5] Aldehyde-containing waste should never be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Waste Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[6][7]
-
Labeling: The waste container must be labeled as "Hazardous Waste" immediately upon the first addition of waste.[8] The label should also include the full chemical name: "this compound."
-
Solid Waste:
-
Pure Compound: Unused or expired this compound should be disposed of in its original container if possible, or transferred to the designated hazardous waste container.
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, sealed plastic bag and placed in the designated solid chemical waste container.[8]
-
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container. Do not pour this waste down the drain. [8]
-
Reaction Mixtures: Any reaction mixtures containing this compound must be fully quenched as part of the experimental procedure before being disposed of as hazardous waste.[8]
-
Part 3: Storage and Disposal Procedures
The storage of hazardous waste is regulated by the Environmental Protection Agency (EPA) and local authorities.[9][10] These procedures must be followed to ensure safety and compliance.
Storage:
-
Satellite Accumulation Area (SAA): Store the designated waste container in a designated SAA within your laboratory.[6] This area should be under the control of laboratory personnel.
-
Segregation: Ensure that the aldehyde waste is segregated from incompatible materials, such as strong bases, acids, and oxidizing agents.[8]
-
Secondary Containment: Place liquid waste containers in secondary containment to prevent spills.[8]
-
Container Integrity: Keep the waste container tightly closed except when adding waste.[8]
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Final Disposal Steps:
-
Contact EHS: Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete all necessary hazardous waste manifests as required by your institution and the EPA. This "cradle-to-grave" tracking is a key component of RCRA.[5]
-
Professional Disposal: The collected waste will be transported by a licensed hazardous waste hauler to a permitted treatment, storage, and disposal facility (TSDF).
Part 4: Spill Management
In the event of a spill, prompt and safe cleanup is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[8]
-
Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[8]
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Contact your institution's EHS or emergency response team for assistance.
-
Conclusion
The proper disposal of this compound is not merely a regulatory requirement but a professional responsibility. By adhering to the principles of hazard assessment, proper segregation, safe storage, and compliant disposal, researchers can ensure a safe laboratory environment and protect the broader community and ecosystem. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may vary.[2][3]
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A Comprehensive Guide to the Safe Handling of 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate
In the dynamic landscape of drug discovery and development, the synthesis of novel chemical entities is a cornerstone of innovation. Among the versatile building blocks available to chemists, reactive carbonyl compounds such as 2-(4-Ethoxyphenyl)-2-oxoacetaldehyde hydrate play a crucial role. However, their utility is matched by the need for stringent safety protocols to protect laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring a secure and productive research environment.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazard statements:
These classifications underscore the necessity for a multi-faceted personal protective equipment (PPE) strategy and strict adherence to engineering controls. As with many aldehydes, this compound is a reactive electrophile, capable of interacting with biological macromolecules, which is the underlying cause of its irritant properties.[6]
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. A risk assessment should always precede any new experimental protocol to ensure the chosen PPE is adequate for the potential exposures.[7][8]
A. Hand Protection
-
Glove Selection: Standard latex gloves are not sufficient for handling aldehydes, as these chemicals can readily permeate them.[6][9] Opt for gloves made of butyl rubber or nitrile, which offer superior resistance to aldehyde solutions.[6] Always consult the glove manufacturer's compatibility chart for the specific chemical being handled.[7]
-
Gloving Practice: For tasks with a high risk of splashing, consider double-gloving.[7] Gloves should be inspected for any signs of damage before each use. Employ proper removal techniques to avoid contaminating your skin.[5]
B. Eye and Face Protection
-
Primary Protection: At a minimum, chemical splash goggles that meet ANSI standards are required.[9][10]
-
Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a full-face shield must be worn in addition to safety goggles.[6][7][9] Standard safety glasses do not provide adequate protection against chemical splashes.
C. Protective Clothing
-
A flame-resistant lab coat is mandatory and should be fully buttoned with sleeves of sufficient length to prevent skin exposure.[11]
-
For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[7][9]
-
Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[7][11]
D. Respiratory Protection
-
Engineering Controls as Primary Mitigation: The primary method for controlling exposure to vapors should be through engineering controls, such as a certified chemical fume hood.[10][11]
-
When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, respiratory protection is required.[9][10] A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable choice.[6] Note that disposable dust masks are not effective against organic vapors.[6]
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Aldehydes can permeate latex gloves; nitrile and butyl rubber offer better chemical resistance.[6][9] |
| Eye Protection | Chemical Splash Goggles (ANSI-approved) | Protects against splashes and droplets. |
| Face Protection | Full-Face Shield (in addition to goggles) | Required for tasks with a high splash potential to protect the entire face.[6][7][9] |
| Body Protection | Flame-Resistant Lab Coat, Chemical-Resistant Apron | Provides a barrier against splashes and contact with contaminated surfaces.[7][9][11] |
| Footwear | Closed-Toe Shoes | Protects feet from spills and falling objects.[7][11] |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | Used when engineering controls are insufficient or during emergencies to prevent inhalation of harmful vapors.[6][10] |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures procedural consistency.
A. Pre-Handling Checklist
-
Familiarization: Thoroughly review the Safety Data Sheet (SDS) for this compound.[8]
-
Engineering Controls: Confirm that the chemical fume hood is certified and functioning correctly.[11][12]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[7]
-
PPE Donning: Put on all required PPE as outlined in the previous section.
B. Handling Procedure
-
Work Area: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[10][11]
-
Quantities: Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.
-
Transfers: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a calibrated pipette for solutions.
-
Container Management: Keep containers of this compound tightly closed when not in use to prevent the release of vapors.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[5][11]
Caption: Workflow for the safe handling of this compound.
III. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
A. Waste Segregation and Collection
-
Dedicated Waste Container: All waste containing this compound, both solid and liquid, must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[11] Do not mix this waste with other waste streams.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, pipette tips, and paper towels, must also be disposed of as hazardous waste.
B. Labeling and Storage
-
Clear Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Secure Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
C. Final Disposal
-
Professional Disposal: The final disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain.[12]
IV. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, and if you are trained and have the appropriate PPE, use an inert absorbent material to contain the spill. Place the absorbed material in a sealed container for hazardous waste disposal. |
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
